Mibefradil dihydrochloride hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H41ClFN3O4 |
|---|---|
Molecular Weight |
550.1 g/mol |
IUPAC Name |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;hydrate;hydrochloride |
InChI |
InChI=1S/C29H38FN3O3.ClH.H2O/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26;;/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32);1H;1H2/t28-,29-;;/m0../s1 |
InChI Key |
WTEKKBNMVUOLJX-GDUXWEAWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Mibefradil Dihydrochloride Hydrate
Abstract: Mibefradil (B1662139) is a unique calcium channel antagonist, distinguished by its preferential blockade of T-type (low-voltage-activated) over L-type (high-voltage-activated) calcium channels.[1][2][3] This document provides a comprehensive technical overview of the molecular mechanism of action of Mibefradil dihydrochloride (B599025) hydrate (B1144303). It details its primary interactions with voltage-gated ion channels, effects on other molecular targets, and the profound enzymatic inhibition that led to significant drug-drug interactions and its eventual market withdrawal.[4][5] This guide synthesizes quantitative data from key studies, outlines experimental methodologies, and provides visual diagrams of the core pathways and processes for drug development professionals, researchers, and scientists.
Primary Mechanism of Action: Voltage-Gated Calcium Channel Blockade
Mibefradil's principal therapeutic effects stem from its action as a nonselective calcium channel blocker, inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.[3][6] Unlike traditional calcium antagonists (dihydropyridines, benzothiazepines, and phenylalkylamines) which are highly selective for L-type channels, Mibefradil is a tetralol derivative that uniquely and preferentially blocks T-type calcium channels.[2][7]
1.1. Selectivity for T-type Calcium Channels
T-type calcium channels are activated at more negative membrane potentials (low voltages) compared to L-type channels and play a crucial role in the pacemaker activity of the sinoatrial (SA) node and conduction through the atrioventricular (AV) node.[8][9] They are also found in vascular smooth muscle.[8] Mibefradil's higher affinity for T-type channels is believed to be responsible for its distinct pharmacological profile, including heart rate reduction without significant negative inotropic (cardiac contractility reduction) effects.[1][10][11] Studies using cloned T-channel isoforms demonstrated that Mibefradil's affinity is significantly higher when calcium (Ca²⁺) is the charge carrier compared to barium (Ba²⁺), with IC50 values well within the range of clinically relevant blood levels (~50 nM).[12]
1.2. L-type Calcium Channel Blockade
While selective for T-type channels, Mibefradil also blocks L-type channels.[6][10] This blockade exhibits both voltage- and use-dependent characteristics, meaning its inhibitory effect is enhanced at more depolarized membrane potentials and with more frequent channel activation.[13] This dual blockade contributes to its potent vasodilatory effects on both coronary and peripheral arteries, leading to a reduction in blood pressure and myocardial oxygen demand.[6][7][10]
1.3. Binding Site
Radioligand binding studies indicate that Mibefradil interacts with a distinct receptor site on the L-type calcium channel.[2] It does not affect the binding of dihydropyridines but appears to have an overlapping site with verapamil.[2] High-affinity binding to skeletal muscle L-type channels has been demonstrated with a dissociation constant (Kᴅ) in the low nanomolar range.[14]
Data Presentation: Calcium Channel Inhibition
| Channel Type | Subtype | Preparation | IC₅₀ | Kᵢ / Kᴅ | Conditions | Reference |
| T-type | - | Rat Atrial Cells | ~0.1 µM | - | 0.1 Hz stimulation, HP -100 to -80 mV | [13] |
| T-type | α1G | Cloned Channel | 270 nM | - | 2 mM Ca²⁺ | [12] |
| T-type | α1H | Cloned Channel | 140 nM | - | 2 mM Ca²⁺ | [12] |
| T-type | α1H | Cloned Channel | ~70 nM | - | Half channel availability | [12] |
| L-type | - | Rat Ventricular Cells | ~3 µM | - | HP -100 to -80 mV | [13] |
| L-type | - | Rat Ventricular Cells | ~0.1 µM | - | HP depolarized to -50 mV | [13] |
| L-type | α1C | Cloned Channel | ~13 µM | - | 10 mM Ba²⁺ | [12] |
| L-type | - | Skeletal Muscle | - | Kᴅ = 2.5 nM | [³H]-Mibefradil binding | [14] |
Additional Molecular Targets and Pathways
Beyond its primary action on voltage-gated calcium channels, Mibefradil interacts with other ion channels and signaling pathways, particularly at higher concentrations.
2.1. Orai (Store-Operated Calcium) Channels
Mibefradil is a potent blocker of Orai1, Orai2, and Orai3 store-operated Ca²⁺ channels, which are activated following the depletion of endoplasmic reticulum (ER) calcium stores.[15] This inhibition occurs via an interaction with the extracellular surface of the channel.[15][16] This action may contribute to Mibefradil's observed anti-proliferative and pro-apoptotic effects in cancer cell models.[15]
2.2. Intracellular Calcium Release
At micromolar concentrations (≥10 µM), Mibefradil has been shown to increase cytosolic Ca²⁺ by activating Phospholipase C (PLC).[17] This leads to the generation of inositol (B14025) trisphosphate (IP₃), which subsequently triggers Ca²⁺ release from the ER via IP₃ receptors (IP₃R). The resulting depletion of ER stores can then trigger store-operated calcium entry (SOCE) through Orai channels.[17]
2.3. Voltage-Gated Sodium Channels
Mibefradil and its analogues exhibit high-affinity binding to neuronal voltage-gated sodium channels, acting as potent blockers.[14] This suggests a potential, though less characterized, role in modulating neuronal excitability.
Data Presentation: Other Molecular Targets
| Target | Subtype | Effect | IC₅₀ / Kᵢ | Notes | Reference |
| Orai Channel | Orai1 | Inhibition | 52.6 µM | Dose-dependent current inhibition | [15] |
| Orai Channel | Orai2 | Inhibition | 14.1 µM | Dose-dependent current inhibition | [15] |
| Orai Channel | Orai3 | Inhibition | 3.8 µM | Dose-dependent current inhibition | [15] |
| Na⁺ Channel | Neuronal | Inhibition | Kᵢ = 17 nM | High affinity binding | [14] |
| PLC/IP₃R | - | Activation | LogEC₅₀ ~45-50 µM | Effect observed at ≥10 µM | [17] |
Mechanism of Drug-Drug Interactions
The clinical use of Mibefradil was terminated due to severe drug-drug interactions, which arise from its potent inhibition of key metabolic enzymes and drug transporters.[4][5][18]
3.1. Cytochrome P450 (CYP) Inhibition
Mibefradil is a powerful, mechanism-based inactivator of CYP3A4, the enzyme responsible for metabolizing over 50% of clinically used drugs.[4][19] Mechanism-based inactivation is an irreversible process where a reactive metabolite, generated by the enzyme itself, covalently binds to or destroys the enzyme.[4][19] In the case of Mibefradil, this inactivation proceeds through NADPH-dependent heme destruction.[4] Mibefradil and its primary metabolite (Ro 40-5966) also inhibit other isoforms, including CYP2D6.[7][20] This broad and potent inhibition leads to dangerously elevated plasma concentrations of co-administered drugs that are substrates for these enzymes.
3.2. P-glycoprotein (P-gp) Inhibition
In addition to enzyme inhibition, Mibefradil is both a substrate and a potent inhibitor of P-glycoprotein (P-gp, MDR1), an efflux transporter critical for drug absorption and distribution.[18] The dual inhibition of both a major metabolic pathway (CYP3A4) and a key transport mechanism (P-gp) creates a "perfect storm" for severe drug interactions, as it simultaneously increases drug absorption and decreases drug elimination.[18]
Data Presentation: Enzyme and Transporter Inhibition
| Target | Substrate/Assay | Inhibitor | IC₅₀ | Kᵢ / K(inact) | Notes | Reference |
| CYP3A4 | Statin Metabolism | Mibefradil | 0.3-2 µM | Kᵢ = 2.3 µMk(inact) = 0.4 min⁻¹ | Mechanism-based | [4] |
| CYP3A4 | Testosterone (B1683101) 6β-hydroxylase | Mibefradil | 566 nM | Kᵢ = 202 nM | Recombinant CYP3A4 | [20] |
| CYP3A4 | Nifedipine Oxidase | Mibefradil | 0.8 µM | Kᵢ = 0.6 µM | Human liver microsomes | [18] |
| CYP3A4 | 1'-hydroxymidazolam | Mibefradil | - | K(s) = 0.69 µM | Type I binding | [4] |
| P-gp | Digoxin Transport | Mibefradil | 1.6 µM | - | Caco-2 cells | [18] |
Experimental Protocols
The characterization of Mibefradil's mechanism of action relied on several key experimental techniques.
4.1. Whole-Cell Patch-Clamp Electrophysiology
This technique was used to directly measure the flow of ions (current) through T-type and L-type calcium channels in isolated cardiac cells.
-
Objective: To determine the potency (IC₅₀) and characteristics (voltage- and use-dependence) of Mibefradil's blockade of Ca²⁺ currents (I(CaT) and I(CaL)).[13]
-
Methodology:
-
Cell Preparation: Single cardiac myocytes (e.g., from rat atria or ventricles) are enzymatically isolated.
-
Recording: A glass micropipette filled with a conductive solution (e.g., Cs⁺-rich to block K⁺ currents) forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).
-
Current Isolation: Specific ion solutions are used in the pipette and the external bath to eliminate overlapping currents from other channels (e.g., Na⁺- and K⁺-free external solutions).
-
Voltage Protocol: The membrane potential is clamped at a specific holding potential (HP), typically -80 mV to -100 mV, to ensure channels are available for opening. Depolarizing voltage steps are then applied at a set frequency (e.g., 0.1 Hz) to activate the channels. T-type and L-type currents are differentiated by the voltage required for their activation.
-
Data Acquisition: The resulting inward Ca²⁺ currents are recorded before and after the application of varying concentrations of Mibefradil to the external bath. The reduction in current amplitude is used to construct a dose-response curve and calculate the IC₅₀.
-
4.2. Radioligand Binding Assays
These assays are used to determine the affinity of a drug for its receptor.
-
Objective: To quantify the binding affinity (Kᴅ, Kᵢ) of Mibefradil to L-type calcium channels.[14]
-
Methodology:
-
Membrane Preparation: Membranes rich in the target receptor (e.g., from skeletal muscle) are isolated.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-Mibefradil).
-
Competition (for Kᵢ): To determine the affinity of an unlabeled drug (Mibefradil), experiments are run with a constant concentration of a known radioligand and varying concentrations of the unlabeled competitor drug.
-
Separation & Counting: After incubation, the bound and free radioligand are separated (e.g., by rapid filtration). The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Analysis: The data are used to calculate the dissociation constant (Kᴅ) or the inhibitory constant (Kᵢ).
-
4.3. In Vitro CYP450 Inhibition Assays
These assays measure the ability of a compound to inhibit the activity of specific CYP enzymes.
-
Objective: To determine the IC₅₀, Kᵢ, and mechanism of inhibition (e.g., mechanism-based inactivation) of Mibefradil on CYP3A4.[4][18]
-
Methodology:
-
Enzyme Source: Human liver microsomes (which contain a mixture of CYP enzymes) or recombinant human CYP enzymes (for isoform specificity) are used.
-
Incubation: The enzyme source is incubated with a specific probe substrate (e.g., testosterone or midazolam for CYP3A4) and an NADPH-generating system (required for CYP activity) in the presence of varying concentrations of the inhibitor (Mibefradil).
-
Metabolite Quantification: The reaction is stopped, and the amount of a specific metabolite formed (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam) is quantified using methods like HPLC or LC-MS/MS.
-
Analysis: The rate of metabolite formation is compared to a control without the inhibitor to calculate the percent inhibition and determine the IC₅₀. For mechanism-based inactivation, pre-incubation protocols are used to measure the time- and concentration-dependent loss of enzyme activity, allowing for calculation of Kᵢ and k(inact).
-
Conclusion
The mechanism of action of Mibefradil dihydrochloride hydrate is multifaceted. Its therapeutic potential as an antihypertensive and antianginal agent was derived from a novel and advantageous profile of T-type over L-type calcium channel blockade, which produced vasodilation and heart rate control with minimal negative inotropy. However, its molecular activity was not confined to these targets. Mibefradil also interacts with Orai and sodium channels and can modulate intracellular calcium signaling. Critically, its powerful, mechanism-based inactivation of CYP3A4, coupled with potent inhibition of the P-glycoprotein transporter, created an exceptionally high risk of severe drug-drug interactions. This complex pharmacological profile, particularly the off-target enzymatic inhibition, ultimately outweighed its therapeutic benefits and serves as a crucial case study in drug development on the importance of thoroughly characterizing a compound's metabolic and transporter interactions.
References
- 1. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mibefradil (Ro 40-5967): the first selective T-type Ca2+ channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mibefradil | C29H38FN3O3 | CID 60663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism-based inactivation of cytochrome P450 3A4 by mibefradil through heme destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mibefradil - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mibefradil, a pharmacologically distinct calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mibefradil: A T-Type Calcium Channel Blocker | AAFP [aafp.org]
- 9. Effects of the T-type calcium channel blockade with oral mibefradil on the electrophysiologic properties of the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential cardioprotective effect of mibefradil in the long-term treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High affinity interaction of mibefradil with voltage-gated calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mibefradil is a P-glycoprotein substrate and a potent inhibitor of both P-glycoprotein and CYP3A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The mibefradil derivative NNC55-0396, a specific T-type calcium channel antagonist, exhibits less CYP3A4 inhibition than mibefradil - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of Mibefradil dihydrochloride hydrate
An In-depth Technical Guide to the Pharmacological Profile of Mibefradil (B1662139) Dihydrochloride (B599025) Hydrate (B1144303)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mibefradil is a unique calcium channel antagonist, the first of the tetralol derivative class, which was developed for the treatment of hypertension and chronic stable angina pectoris.[1][2] Its novel pharmacological profile is characterized by a selective blockade of low-voltage-activated (T-type) over high-voltage-activated (L-type) calcium channels.[3][4] This selectivity conferred certain clinical advantages, such as vasodilation without significant negative inotropy or reflex tachycardia.[5][6] However, Mibefradil was voluntarily withdrawn from the market in 1998, approximately one year after its approval, due to serious, life-threatening drug interactions stemming from its potent, mechanism-based inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[3][7][8] This whitepaper provides a comprehensive overview of Mibefradil's pharmacological profile, including its mechanism of action, pharmacokinetics, clinical efficacy, and the critical safety concerns that led to its discontinuation.
Mechanism of Action
Mibefradil exerts its therapeutic effects by blocking voltage-gated calcium channels. Unlike traditional calcium channel blockers (e.g., dihydropyridines, benzothiazepines), Mibefradil shows a greater selectivity for T-type (low-voltage) over L-type (high-voltage) calcium channels.[4][7][9]
-
T-type Calcium Channels (CaV3.x): These channels are activated by small membrane depolarizations and play a role in regulating neuronal excitability, cardiac pacemaking, and vascular smooth muscle tone.[10] Mibefradil's blockade of T-type channels in vascular smooth muscle contributes significantly to its vasodilatory effects.[6][9]
-
L-type Calcium Channels (CaV1.x): These channels require larger depolarizations to activate and are crucial for excitation-contraction coupling in cardiac and smooth muscle. While Mibefradil does block L-type channels, it does so with lower affinity.[11][12] The block of L-type channels is voltage-dependent and enhanced at more depolarized potentials.[13]
This dual but T-type selective blockade results in coronary and peripheral vasodilation, a decrease in peripheral resistance, and a slight reduction in heart rate, ultimately lowering blood pressure and reducing myocardial oxygen demand.[5][7][9]
Pharmacodynamics
Mibefradil's unique mechanism translates to a distinct pharmacodynamic profile.
-
Antihypertensive Effect: It effectively lowers blood pressure through vasodilation and a slight reduction in heart rate.[5] The antihypertensive effect has a gradual onset, reaching full activity within one to two weeks.[14]
-
Antianginal Effect: The reduction in heart rate, total peripheral resistance (afterload), and the rate-pressure product decreases cardiac workload and myocardial oxygen demand, which is thought to be the basis for its antianginal properties.[7][9]
-
Cardiovascular Effects: A key feature is the lack of significant negative inotropic (cardiac contractility) effects at therapeutic doses.[6] It also does not typically induce the reflex tachycardia often seen with other vasodilators.[5] It slows sinus and atrioventricular (AV) node conduction, leading to a slight reduction in heart rate and a minor increase in the PR interval.[9]
Pharmacokinetics
Mibefradil exhibits a pharmacokinetic profile suitable for once-daily dosing. Its parameters are not significantly affected by age, gender, race, or renal function.[1][15]
Table 1: Pharmacokinetic Parameters of Mibefradil
| Parameter | Value | Reference(s) |
|---|---|---|
| Bioavailability | Single Dose: ~70%; Steady State: ~90% | [7][9] |
| Time to Peak (Tmax) | ~2.4 hours (with multiple doses) | [1] |
| Protein Binding | >99.5% (primarily to α1-acid glycoprotein) | [1] |
| Metabolism | Hepatic: Esterase hydrolysis & CYP3A4 oxidation | [1][9] |
| Elimination Half-life | 17-25 hours (at steady state) | [3][7] |
| Apparent Clearance | 5.7 - 7.5 L/h | [1][16] |
| Volume of Distribution | ~180 L |[1][16] |
-
Absorption: Absorption is unaffected by food.[7][9] Upon multiple dosing, first-pass metabolism is reduced, increasing bioavailability from 70% to about 90%.[7][9]
-
Distribution: It is extensively bound to plasma proteins, primarily alpha-1-acid glycoprotein.[1]
-
Metabolism: Mibefradil is almost completely metabolized in the liver via two main pathways: esterase-catalyzed hydrolysis to an alcohol metabolite (which has about 10% of the parent drug's activity) and oxidation by CYP3A4.[1][9] The CYP3A4 pathway becomes less significant with chronic dosing due to auto-inhibition.[7][9]
-
Excretion: Less than 3% of an oral dose is excreted unchanged in the urine.[1]
Drug Interactions and Market Withdrawal
The withdrawal of Mibefradil was a direct consequence of its powerful inhibition of the CYP3A4 metabolic pathway.[8] This inhibition is mechanism-based (irreversible), leading to a significant and prolonged increase in the plasma concentrations of co-administered drugs that are substrates of CYP3A4.[17][18]
-
Mechanism of Interaction: Mibefradil and its primary metabolite bind to CYP3A4 and, after oxidative metabolism, irreversibly inactivate the enzyme, likely through heme destruction.[18] This potent inhibition dramatically increases the bioavailability and reduces the clearance of other drugs metabolized by this enzyme.
-
Clinically Significant Interactions: Life-threatening interactions were reported with numerous drugs, including:
-
Statins (e.g., simvastatin, lovastatin): Increased risk of rhabdomyolysis.[6][18]
-
Beta-blockers and other Calcium Channel Blockers: Increased risk of severe bradycardia, cardiogenic shock, and death.[19][20]
-
Other CYP3A4 Substrates: Mibefradil was shown to increase the area under the curve (AUC) of midazolam and triazolam by 8- to 9-fold.[17][21][22] It was contraindicated with astemizole (B1665302) and cisapride (B12094) due to the risk of cardiac arrhythmias.[6]
-
Clinical Efficacy
Clinical trials demonstrated Mibefradil's efficacy in treating both hypertension and angina.
Table 2: In Vitro Inhibitory Activity of Mibefradil
| Channel Type | Parameter | Value (μM) | Condition | Reference(s) |
|---|---|---|---|---|
| T-type Ca²⁺ Channel | IC₅₀ | 2.7 | - | [11][12][23] |
| IC₅₀ | ~1.0 | 10 mM Ba²⁺ | [24] | |
| IC₅₀ | 0.14 - 0.27 | 2 mM Ca²⁺ | [24] | |
| IC₅₀ | 0.1 | Rat atrial cells | [13] | |
| L-type Ca²⁺ Channel | IC₅₀ / Kᵢ | 18.6 | - | [11][12][23] |
| IC₅₀ | ~13.0 | 10 mM Ba²⁺ | [24] | |
| IC₅₀ | ~3.0 | Rat ventricular cells (HP -100 to -80 mV) | [13] | |
| IC₅₀ | ~0.1 | Rat ventricular cells (HP -50 mV) | [13] | |
| CYP3A4 | IC₅₀ | 0.3 - 2.0 | Reversible Inhibition (Statin metabolism) | [18] |
| | Kᵢ | 2.3 | Mechanism-Based Inhibition |[18] |
Hypertension: In clinical trials, Mibefradil at doses of 50 and 100 mg once daily was an effective and well-tolerated treatment for high blood pressure.[14]
Table 3: Comparative Clinical Efficacy in Hypertension
| Mibefradil Dose | Comparator | Outcome | Reference(s) |
|---|---|---|---|
| 100 mg | Diltiazem (B1670644) CD (360 mg) | More effective than diltiazem | [14][25] |
| 100 mg | Amlodipine (B1666008) (10 mg) | As effective as amlodipine | [14][25] |
| 100 mg | Nifedipine GITS (60 mg) | Greater reduction in diastolic BP |[25] |
Chronic Stable Angina: Mibefradil improved exercise tolerance and reduced ischemic episodes.[25][26] Treatment with 100 mg resulted in significant improvements in exercise duration, time to onset of angina, and time to ST-segment depression.[26]
Table 4: Comparative Clinical Efficacy in Chronic Stable Angina
| Mibefradil Dose | Comparator | Outcome | Reference(s) |
|---|---|---|---|
| 100 mg | Diltiazem SR (120 mg BID) | As effective as diltiazem | [14][25][27] |
| 100 mg | Amlodipine (10 mg) | More effective than amlodipine |[14][25][26] |
Congestive Heart Failure (CHF): The MACH-1 study, which assessed Mibefradil in patients with moderate to severe CHF, found no benefit. There was a statistically insignificant trend toward increased mortality in the Mibefradil group, particularly in the first three months.[28][29] This may have been influenced by interactions with co-prescribed antiarrhythmic drugs.[29]
Safety and Adverse Effects
Prior to its withdrawal, Mibefradil was considered generally well-tolerated.[30][31] Most adverse events were mild and transient.
Table 5: Incidence of Common Adverse Drug Events (Mibefradil 100 mg vs. Placebo)
| Adverse Event | Mibefradil 100 mg/day (%) | Placebo (%) | Reference(s) |
|---|---|---|---|
| Headache | 8 | 6 | [30] |
| Dizziness | 2.1 - 7 | 1.8 | [30][31] |
| Leg Edema | 3.5 - 4 | 1.4 - 3 | [30][31] |
| Lightheadedness | 2.1 - 3 | 0 - 0.4 | [30][31] |
| Rhinitis | 3 | 0 | [30] |
| Abdominal Pain | 2 | 1 | [30] |
| Dyspepsia | 2 | 1 | [30] |
| Fatigue | 2.1 | 1.4 |[31] |
-
Cardiovascular: The most common cardiovascular side effect was dose-related leg edema, though its incidence was lower than with dihydropyridine (B1217469) calcium channel blockers like amlodipine and nifedipine.[30][31] ECG changes included sinus bradycardia and first-degree atrioventricular block.[6][31]
-
Nervous System: Headache and dizziness were among the more frequently reported side effects.[30]
-
Reasons for Withdrawal: The primary reason for market withdrawal was the high risk of severe drug-drug interactions.[8][20] Post-marketing reports revealed serious adverse events, including cardiogenic shock and death, when Mibefradil was used concurrently with beta-blockers and certain other cardiovascular drugs.[19][20]
Experimental Protocols
A. Protocol for Assessing Calcium Channel Blockade (Whole-Cell Patch-Clamp)
This electrophysiological technique is the gold standard for directly measuring the effect of a drug on ion channel currents.
-
Cell Preparation: Use a cell line stably expressing the human calcium channel of interest (e.g., HEK293 cells transfected with CaV3.2 for T-type or CaV1.2 for L-type channels) or primary cells like isolated cardiomyocytes.
-
Electrophysiology Rig: Utilize a patch-clamp amplifier, data acquisition system, and microscope.
-
Pipette and Solutions: Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ. The internal (pipette) solution should contain Cs⁺ to block K⁺ channels, and the external (bath) solution should contain Ba²⁺ or Ca²⁺ as the charge carrier.
-
Giga-seal Formation: Achieve a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane patch under the pipette to allow electrical access to the cell's interior.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit either T-type currents (holding potential ~ -100 mV, test pulse to ~ -40 mV) or L-type currents (holding potential ~ -50 mV, test pulse to ~ 0 mV).
-
Data Acquisition: Record baseline currents in the absence of the drug.
-
Drug Application: Perfuse the bath solution containing Mibefradil at various concentrations.
-
Effect Measurement: Record currents at each concentration after reaching steady-state block.
-
Data Analysis: Measure the peak current amplitude at each concentration. Plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC₅₀ value.
B. Protocol for Assessing CYP3A4 Inhibition (In Vitro Assay)
This assay determines a compound's potential to inhibit a key drug-metabolizing enzyme.
-
System Preparation: Use human liver microsomes or recombinant human CYP3A4 as the enzyme source.
-
Reagents: Prepare a buffer system, a probe substrate for CYP3A4 (e.g., midazolam or testosterone), and an NADPH-generating system to initiate the reaction.
-
Incubation: In a multi-well plate, combine the enzyme source, buffer, and varying concentrations of the inhibitor (Mibefradil). Pre-incubate to allow the inhibitor to bind.
-
Reaction Initiation: Add the probe substrate to the wells, followed by the NADPH-generating system to start the metabolic reaction. Incubate at 37°C.
-
Reaction Termination: Stop the reaction after a set time (e.g., 10-15 minutes) by adding a stop solution (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of metabolite formed (e.g., 1'-hydroxymidazolam).
-
Data Analysis: Calculate the rate of metabolite formation at each inhibitor concentration. Determine the IC₅₀ value by plotting the percent inhibition versus the inhibitor concentration. For mechanism-based inhibition, a time- and concentration-dependent loss of enzyme activity would be measured.
Conclusion
Mibefradil dihydrochloride hydrate possesses a truly distinct pharmacological profile, defined by its novel selective blockade of T-type calcium channels. This conferred therapeutic efficacy in hypertension and angina, potentially with a better cardiovascular side-effect profile than some existing agents. However, its powerful and irreversible inhibition of CYP3A4 created an unmanageably high risk of severe drug-drug interactions. The story of Mibefradil serves as a critical case study in drug development, underscoring the paramount importance of thoroughly investigating a new chemical entity's metabolic profile and potential for drug interactions before and after it reaches the market.
References
- 1. Clinical pharmacokinetics of mibefradil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mibefradil: A New Selective T-Channel Calcium Antagonist for Hypertension and Angina Pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mibefradil - Wikipedia [en.wikipedia.org]
- 4. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mibefradil: a new class of calcium-channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mibefradil, a pharmacologically distinct calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Drug-drug interactions of new active substances: mibefradil example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mibefradil | C29H38FN3O3 | CID 60663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mibefradil dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 12. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]
- 13. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential properties of mibefradil in hypertension and angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Predictable clinical effects in the treatment of hypertension and chronic, stable angina pectoris: clinical studies of mibefradil | Semantic Scholar [semanticscholar.org]
- 16. Mibefradil pharmacokinetic and pharmacodynamic population analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of mibefradil on CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism-based inactivation of cytochrome P450 3A4 by mibefradil through heme destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clinician.nejm.org [clinician.nejm.org]
- 20. Life-threatening interaction of mibefradil and beta-blockers with dihydropyridine calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mibefradil but not isradipine substantially elevates the plasma concentrations of the CYP3A4 substrate triazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mibefradil, a T-type channel-selective calcium antagonist: clinical trials in chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Long-term antianginal and antiischemic effects of mibefradil, the novel T-type calcium channel blocker: a multicenter, double-blind, placebo-controlled, randomized comparison with sustained-release diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ahajournals.org [ahajournals.org]
- 29. Effect of mibefradil, a T-type calcium channel blocker, on morbidity and mortality in moderate to severe congestive heart failure: the MACH-1 study. Mortality Assessment in Congestive Heart Failure Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Mibefradil Side Effects: Common, Severe, Long Term [drugs.com]
- 31. Safety of mibefradil, a new once-a-day, selective T-type calcium channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Mibefradil: A Technical Guide to a Selective T-Type Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mibefradil (B1662139), a benzimidazolyl-substituted tetraline derivative, emerged as a novel antihypertensive and antianginal agent with a distinct pharmacological profile compared to traditional calcium channel blockers. Its primary mechanism of action involves the selective blockade of low-voltage-activated (T-type) over high-voltage-activated (L-type) calcium channels. This selectivity confers a unique hemodynamic profile, characterized by vasodilation and a reduction in heart rate without significant negative inotropic effects. This technical guide provides an in-depth overview of mibefradil's mechanism of action, selectivity, and the experimental methodologies used to characterize its activity. Detailed quantitative data on its inhibitory concentrations are presented, along with diagrams illustrating its mechanism and relevant signaling pathways. Although mibefradil was withdrawn from the market due to drug-drug interactions, its unique properties as a selective T-type calcium channel blocker continue to make it a valuable research tool for understanding the physiological and pathophysiological roles of these channels.
Introduction
Mibefradil is a calcium channel antagonist that is structurally and pharmacologically distinct from the classical dihydropyridine, phenylalkylamine, and benzothiazepine (B8601423) classes of calcium channel blockers[1][2]. It was developed for the treatment of hypertension and chronic stable angina pectoris[3]. The unique therapeutic profile of mibefradil is attributed to its preferential inhibition of T-type (low-voltage-activated) calcium channels over L-type (high-voltage-activated) calcium channels[1][4]. This selectivity results in vasodilation of coronary and peripheral vasculature, a slight reduction in heart rate, and a notable lack of the negative inotropic effects and reflex tachycardia often associated with other calcium channel blockers[3][5].
Chemical Structure:
Mibefradil is a tetralol derivative with the chemical formula C29H38FN3O3 and a molecular weight of 495.639 g·mol−1[4][6].
(Image of the chemical structure of Mibefradil would be placed here in a full whitepaper)
Mechanism of Action
Mibefradil exerts its pharmacological effects primarily through the blockade of voltage-gated calcium channels. It displays a higher affinity for T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) compared to L-type calcium channels (Cav1.x)[4][7]. T-type calcium channels are activated at more negative membrane potentials than L-type channels and are involved in regulating neuronal firing patterns, cardiac pacemaking, and smooth muscle tone[8].
By selectively blocking T-type calcium channels in vascular smooth muscle cells, mibefradil leads to vasodilation and a decrease in peripheral resistance, thereby lowering blood pressure[4][5]. Its action on T-type channels in the sinoatrial node contributes to a modest reduction in heart rate[1]. The blockade of L-type calcium channels by mibefradil is also observed, particularly at higher concentrations, and is both voltage- and use-dependent[9][10].
At supra-therapeutic concentrations, mibefradil's effects may also involve the activation of phospholipase C (PLC) and subsequent signaling through the inositol (B14025) trisphosphate (IP3) receptor, leading to intracellular calcium release.
Below is a diagram illustrating the primary mechanism of action of mibefradil.
Selectivity Profile
The defining characteristic of mibefradil is its selectivity for T-type over L-type calcium channels. This selectivity is dependent on experimental conditions, such as the charge carrier used (Ca²⁺ vs. Ba²⁺) and the holding potential of the cell membrane[7][9].
Quantitative Data on Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of mibefradil against various calcium channel subtypes.
Table 1: Mibefradil IC50 Values for T-type Calcium Channel Isoforms
| Channel Subtype | IC50 (nM) | Charge Carrier | Cell Type | Reference |
| α1G (Cav3.1) | 270 | 2 mM Ca²⁺ | HEK-293 | [7] |
| α1H (Cav3.2) | 140 | 2 mM Ca²⁺ | HEK-293 | [7] |
| α1H (Cav3.2) | 250 | Not Specified | Recombinant Cell Line | [8] |
| α1I (Cav3.3) | ~1000 (in 10 mM Ba²⁺) | 10 mM Ba²⁺ | HEK-293 | [7] |
| Native T-type | 100 | Physiologic Ca²⁺ | Rat Atrial Cells | [9][10] |
Table 2: Mibefradil IC50 Values for L-type vs. T-type Calcium Channels
| Channel Type | IC50 (µM) | Charge Carrier | Cell Type/Tissue | Reference |
| T-type | 2.7 | Not Specified | Not Specified | [10] |
| L-type | 18.6 | Not Specified | Not Specified | [10] |
| T-type | ~1 | 10 mM Ba²⁺ | HEK-293 | [7] |
| L-type (α1C) | ~13 | 10 mM Ba²⁺ | HEK-293 | [7] |
| T-type | 0.1 | Physiologic Ca²⁺ | Rat Atrial Cells | [9][10] |
| L-type | ~3 | Physiologic Ca²⁺ | Rat Ventricular Cells | [9][10] |
Comparative Selectivity
To further illustrate the unique profile of mibefradil, the following table compares its inhibitory potency with that of other well-known calcium channel blockers.
Table 3: Comparative IC50 Values of Calcium Channel Antagonists
| Drug | Target | IC50 (pIC50) | Tissue | Reference |
| Mibefradil | Vascular Contraction | 6.22 | Human Vasa Vasorum | [4] |
| Myocardial Contraction | 4.61 | Human Right Atrial Trabeculae | [4] | |
| Felodipine | Vascular Contraction | 8.30 | Human Vasa Vasorum | [4] |
| Myocardial Contraction | 7.21 | Human Right Atrial Trabeculae | [4] | |
| Nifedipine | Vascular Contraction | 7.78 | Human Vasa Vasorum | [4] |
| Myocardial Contraction | 6.95 | Human Right Atrial Trabeculae | [4] | |
| Amlodipine | Vascular Contraction | 6.64 | Human Vasa Vasorum | [4] |
| Myocardial Contraction | 5.94 | Human Right Atrial Trabeculae | [4] | |
| Verapamil | Vascular Contraction | 6.26 | Human Vasa Vasorum | [4] |
| Myocardial Contraction | 6.91 | Human Right Atrial Trabeculae | [4] |
Experimental Protocols
The characterization of mibefradil's effects on calcium channels has predominantly been achieved through the whole-cell patch-clamp electrophysiology technique.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane, providing a direct measure of channel activity.
Objective: To determine the inhibitory effect of mibefradil on voltage-gated calcium channels.
Materials:
-
Cell line expressing the calcium channel of interest (e.g., HEK-293 cells transfected with Cav3.1, Cav3.2, or Cav1.2 subunits).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Borosilicate glass capillaries for pipette fabrication.
-
External (bath) solution: Typically contains (in mM): 135 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 HEPES, and 10 CaCl₂ or BaCl₂ (as the charge carrier), adjusted to pH 7.4 with TEAOH.
-
Internal (pipette) solution: Typically contains (in mM): 140 CsCl, 10 EGTA, 3 MgCl₂, and 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Mibefradil stock solution (dissolved in an appropriate solvent, e.g., DMSO) and serial dilutions.
Procedure:
-
Cell Preparation: Culture cells on glass coverslips to sub-confluent densities.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place the coverslip with cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Seal Formation: Approach a single cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage Protocol: Clamp the cell membrane at a holding potential of -100 mV to -80 mV to ensure channels are in a resting state. Apply depolarizing voltage steps (e.g., to -30 mV for T-type or +10 mV for L-type channels) to elicit calcium currents.
-
Data Acquisition: Record baseline currents in the absence of the drug.
-
Drug Application: Perfuse the cell with increasing concentrations of mibefradil, allowing the effect to reach a steady state at each concentration.
-
Data Analysis: Measure the peak inward current at each concentration and normalize it to the baseline current. Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
Below is a diagram representing the workflow for a typical whole-cell patch-clamp experiment.
Signaling Pathways
The blockade of T-type calcium channels by mibefradil can influence several downstream signaling pathways. The influx of Ca²⁺ through these channels can activate various calcium-dependent enzymes and transcription factors. Key downstream effectors include Calcium/calmodulin-dependent protein kinase II (CaMKII) and Rho-associated coiled-coil containing protein kinase (ROCK). Activation of these pathways can ultimately lead to changes in gene expression, cell proliferation, and other cellular functions[11]. By inhibiting the initial Ca²⁺ influx, mibefradil can modulate these processes.
The following diagram illustrates a potential signaling pathway affected by mibefradil.
Conclusion
Mibefradil remains a significant pharmacological tool for its selective blockade of T-type calcium channels. Its distinct mechanism of action and hemodynamic profile set it apart from other calcium channel antagonists. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers investigating the roles of T-type calcium channels in health and disease. While its clinical use was short-lived, the study of mibefradil continues to yield valuable insights into cardiovascular physiology and the potential for developing more selective and safer T-type calcium channel blockers for therapeutic applications.
References
- 1. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. T-type Ca2+ channels are required for enhanced sympathetic axon growth by TNFα reverse signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silencing of the Cav3.2 T‐type calcium channel gene in sensory neurons demonstrates its major role in nociception | The EMBO Journal [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Voltage-Gated T-Type Calcium Channel Modulation by Kinases and Phosphatases: The Old Ones, the New Ones, and the Missing Ones - PMC [pmc.ncbi.nlm.nih.gov]
Mibefradil's Differential Effects on L-type vs. T-type Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of mibefradil (B1662139) on L-type (high-voltage activated) and T-type (low-voltage activated) calcium channels. Mibefradil, a benzimidazolyl-substituted tetraline derivative, was a unique calcium channel antagonist notable for its potent blockade of T-type channels, a characteristic that distinguished it from other calcium channel blockers available at the time.[1][2][3] Although withdrawn from the market due to significant drug-drug interactions involving cytochrome P450 enzymes, its distinct mechanism of action remains a valuable case study for understanding calcium channel pharmacology and the development of selective channel modulators.[4]
This document outlines mibefradil's comparative potency, mechanism of action, the experimental protocols used for its characterization, and its impact on downstream signaling pathways.
Comparative Pharmacodynamics and Selectivity
Mibefradil's pharmacological profile is characterized by a complex interplay of potency, selectivity, and state-dependence. While often cited as "T-type selective," its potent inhibition of L-type channels, particularly under specific physiological conditions, is crucial to its overall effect.[1][5]
The inhibitory potency of mibefradil is highly dependent on the experimental conditions, including the specific channel subtype, the membrane holding potential (voltage), and the ion used as the charge carrier (Ca²⁺ vs. Ba²⁺).[1][6][7] The data compiled from multiple electrophysiological studies underscores its higher affinity for T-type channels over L-type channels, especially when the latter are in a resting state.
| Channel Type | Subtype(s) | Preparation | Holding Potential | Charge Carrier | IC50 (µM) | Reference(s) |
| T-type | Native (I_CaT) | Rat Atrial Myocytes | -100 to -80 mV | Ca²⁺ | ~ 0.1 | [1][8] |
| T-type | Cloned (α1H / Ca_V_3.2) | HEK-293 Cells | -100 mV | 2 mM Ca²⁺ | ~ 0.14 | [6][7] |
| T-type | Cloned (α1G / Ca_V_3.1) | HEK-293 Cells | -100 mV | 2 mM Ca²⁺ | ~ 0.27 | [6][7] |
| T-type | Native (I_CaT) | Human Myoblasts | Not Specified | Not Specified | ~ 0.7 | [9] |
| T-type | Cloned (α1G,H,I) | HEK-293 Cells | -100 mV | 10 mM Ba²⁺ | ~ 1.0 | [6][7] |
| L-type | Native (I_CaL) | Rat Ventricular Myocytes | -50 mV | Ca²⁺ | ~ 0.1 | [1][8] |
| L-type | Native (I_CaL) | Human Myoblasts | Not Specified | Not Specified | ~ 2.0 | [9] |
| L-type | Native (I_CaL) | Rat Ventricular Myocytes | -100 to -80 mV | Ca²⁺ | ~ 3.0 | [1][8] |
| L-type | Native (Bay K 8644 stim.) | Rat Spinal Motoneurons | -90 mV | Not Specified | ~ 3.4 | [10] |
| L-type | Cloned (α1C / Ca_V_1.2) | HEK-293 Cells | -100 mV | 10 mM Ba²⁺ | ~ 13.0 | [6][7] |
| Table 1: Comparative inhibitory potency (IC50) of mibefradil on T-type and L-type calcium channels under various experimental conditions. Note the significant increase in L-type channel potency at a more depolarized holding potential (-50 mV). |
A defining feature of mibefradil's interaction with calcium channels is its strong voltage- and state-dependence.[1] It preferentially binds to and blocks channels in the open and inactivated states over the resting (closed) state.
-
T-type Channels: Blockade is enhanced by conditions that favor channel inactivation, such as more depolarized membrane potentials.[6][11]
-
L-type Channels: The inhibition of L-type channels is profoundly increased at depolarized membrane potentials. At a typical resting potential of -80 mV, the IC50 is approximately 3 µM. However, when the potential is held at -50 mV, which favors the inactivated state, the IC50 drops to around 0.1 µM, becoming equipotent with its action on T-type channels.[1][8] This suggests that in tissues with more depolarized resting potentials, such as vascular smooth muscle, mibefradil's effect on L-type channels is a primary contributor to its therapeutic action.[1][5]
This state-dependent mechanism implies that mibefradil's effects are more pronounced in tissues that are frequently depolarized, a property that contributes to its cardiovascular profile.[12]
Caption: State-dependent binding of mibefradil.
Experimental Protocols
The characterization of mibefradil's effects on ion channels relies almost exclusively on the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents flowing through the channels of a single cell.
Objective: To isolate and record T-type and L-type calcium currents (I_CaT_ and I_CaL_) and quantify the inhibitory effects of mibefradil.
-
Cell Preparation:
-
Primary cells (e.g., neonatal rat ventricular myocytes, dorsal root ganglion neurons) are enzymatically dissociated and cultured for a short period.[1][11]
-
Alternatively, stable cell lines (e.g., HEK-293) are transfected to express specific cloned α1 subunits of interest (e.g., Ca_V_3.1, Ca_V_3.2 for T-type; Ca_V_1.2 for L-type).[6][7]
-
-
Solutions and Reagents:
-
External (Bath) Solution: Typically contains either CaCl₂ or BaCl₂ as the charge carrier. Barium is often used as it passes through Ca²⁺ channels more readily and eliminates Ca²⁺-dependent inactivation, but it can alter the apparent potency of the drug.[6][7] The solution is made free of Na⁺ and K⁺ (replaced with substitutes like TEA-Cl and CsCl) to eliminate contaminating Na⁺ and K⁺ currents.
-
Internal (Pipette) Solution: Contains a high concentration of Cs⁺ (e.g., CsCl or Cs-methanesulfonate) to block outward K⁺ currents from inside the cell. A calcium chelator like EGTA or BAPTA is included to buffer intracellular calcium and prevent Ca²⁺-dependent inactivation. ATP and GTP are often added to maintain channel function.[13]
-
Mibefradil Application: Mibefradil is dissolved in a stock solution (e.g., DMSO) and then diluted to final concentrations in the external solution, which is perfused over the cell.
-
-
Voltage-Clamp Protocols:
-
Isolating T-type Currents (I_CaT_): Cells are clamped at a hyperpolarized holding potential (HP) of -90 mV or -100 mV to ensure T-type channels are fully available (removed from inactivation). Test pulses are then applied to potentials ranging from -70 mV to +10 mV to elicit the transient inward current.[1][7]
-
Isolating L-type Currents (I_CaL_): To separate I_CaL_ from I_CaT_, the HP is set to a more depolarized potential, typically -50 mV or -40 mV. This voltage inactivates the majority of T-type channels while leaving L-type channels available to be opened by subsequent depolarizing test pulses to potentials between -30 mV and +50 mV.[1]
-
Studying Voltage-Dependence: To assess the voltage-dependent block, dose-response curves are generated at different holding potentials (e.g., -90 mV vs. -50 mV).[1][11]
-
-
Data Acquisition and Analysis:
-
Peak inward current amplitude is measured before (control) and after the application of various concentrations of mibefradil.
-
The percentage of current inhibition is plotted against the drug concentration, and the data are fitted with the Hill equation to determine the IC50 value (the concentration at which inhibition is 50%).
-
Caption: Experimental workflow for patch-clamp analysis.
Signaling Pathways and Downstream Effects
The blockade of L-type and T-type calcium channels by mibefradil interrupts distinct downstream signaling cascades that are critical for cellular function.
-
L-type Channel Signaling: Influx of Ca²⁺ through L-type channels (Ca_V_1.x) is a cornerstone of cellular activation. In cardiac and smooth muscle, it directly triggers calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, leading to contraction.[14] In neurons and endocrine cells, it regulates neurotransmitter release and gene expression through transcription factors like CREB and NFAT.[14][15]
-
T-type Channel Signaling: Influx of Ca²⁺ through T-type channels (Ca_V_3.x) generates low-threshold calcium spikes. This is fundamental to the rhythmic firing of pacemaker cells in the sinoatrial node and neurons in the thalamus.[16] The resulting localized Ca²⁺ signals, often referred to as "calcium windows," are also involved in processes like hormone secretion and the regulation of cell proliferation and differentiation.[16][17]
Mibefradil's dual blockade interrupts these pathways at their origin—the initial influx of Ca²⁺ across the plasma membrane.
Caption: Downstream signaling of L-type vs. T-type channels.
Conclusion
Mibefradil is a potent, state-dependent antagonist of both T-type and L-type voltage-gated calcium channels. Its reputation as a "T-type selective" blocker is most accurate under experimental conditions where L-type channels are maintained in a resting state at hyperpolarized potentials. However, a critical and often underestimated aspect of its pharmacology is its equipotent blockade of L-type channels when they are in the inactivated state, a condition prevalent in physiologically active or depolarized tissues. This dual mechanism of action, dependent on the electrical state of the cell, was central to its therapeutic effects on hypertension and angina. The story of mibefradil serves as a crucial lesson in drug development, highlighting the importance of understanding not only channel selectivity but also state-dependent interactions and off-target effects, such as the inhibition of metabolic enzymes, which ultimately led to its withdrawal.
References
- 1. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihypertensive effects of the putative T-type calcium channel antagonist mibefradil are mediated by the L-type calcium channel Cav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mibefradil (Ro 40-5967) inhibits several Ca2+ and K+ currents in human fusion-competent myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mibefradil (Ro 40-5967) blocks multiple types of voltage-gated calcium channels in cultured rat spinal motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CaV3.2 T-Type Calcium Channels in Peripheral Sensory Neurons Are Important for Mibefradil-Induced Reversal of Hyperalgesia and Allodynia in Rats with Painful Diabetic Neuropathy | PLOS One [journals.plos.org]
- 12. Mechanism of voltage- and use-dependent block of class A Ca2+ channels by mibefradil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of mibefradil, a T-type calcium current antagonist, on electrophysiology of Purkinje fibers that survived in the infarcted canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 15. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 17. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of Mibefradil (Ro 40-5967): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mibefradil (B1662139) (Ro 40-5967), a novel tetralol derivative, emerged in the 1990s as a promising antihypertensive and antianginal agent, distinguished by its unique mechanism of action: a selective blockade of T-type calcium channels.[1][2] Developed by Hoffmann-La Roche, it represented a new class of calcium channel blockers with a distinct pharmacological profile from the existing L-type channel blockers.[1][3] Despite demonstrating efficacy in clinical trials for hypertension and chronic stable angina, Mibefradil's journey was cut short.[4][5] A year after its launch, it was voluntarily withdrawn from the market due to severe drug-drug interactions, primarily stemming from its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[6][7][8] This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and clinical development of Mibefradil, offering valuable insights for researchers and professionals in drug development.
Discovery and Preclinical Development
Mibefradil was identified as a novel calcium channel antagonist with a distinct chemical structure and pharmacological characteristics compared to classical calcium antagonists.[1] Preclinical studies revealed its potent vasodilatory effects with a notable selectivity for the coronary vasculature over peripheral vessels and the myocardium.[1] A key distinguishing feature was its ability to relax vascular smooth muscle and reduce heart rate without causing a negative inotropic effect (a reduction in the force of muscular contraction).[1] Furthermore, it did not trigger the reflex neurohormonal activation often seen with other vasodilators.[1]
Chemical Synthesis
While detailed, step-by-step synthesis protocols for Ro 40-5967 are not extensively available in the public domain, it is known to be a benzimidazoyl-substituted tetraline derivative.[2][9]
Mechanism of Action
Mibefradil's unique pharmacological profile is attributed to its selective blockade of low-voltage-activated (T-type) calcium channels over high-voltage-activated (L-type) calcium channels.[1][2] This selectivity is believed to be responsible for many of its distinct properties.[1]
T-Type Calcium Channel Blockade and Downstream Effects
T-type calcium channels play a crucial role in regulating cellular excitability, pacemaking activity in the heart, and vascular smooth muscle tone.[10][11] By blocking these channels, Mibefradil was postulated to exert its therapeutic effects.
Experimental Protocols
Electrophysiological Studies: Whole-Cell Patch Clamp
The whole-cell patch-clamp technique was instrumental in characterizing Mibefradil's effects on ion channels.
-
Objective: To measure the inhibitory effect of Mibefradil on T-type and L-type calcium currents in isolated cardiac myocytes.
-
Cell Preparation: Cardiomyocytes were enzymatically isolated from animal models (e.g., rat hearts).
-
Recording Solutions:
-
Pipette Solution (Intracellular): Typically contained Cs⁺ and EGTA to block K⁺ currents and buffer intracellular Ca²⁺, respectively.
-
Bath Solution (Extracellular): A Na⁺- and K⁺-free solution was used to eliminate overlapping currents, with Ca²⁺ or Ba²⁺ as the charge carrier.
-
-
Voltage Protocol:
-
To isolate T-type currents, cells were held at a hyperpolarized potential (e.g., -90 mV) to ensure the channels are in a closed, ready-to-be-activated state. Depolarizing voltage steps to around -30 mV were then applied.
-
To isolate L-type currents, the holding potential was set to a more depolarized level (e.g., -50 mV) to inactivate T-type channels, followed by depolarizing pulses to around 0 mV.
-
-
Data Analysis: The peak current amplitude was measured before and after the application of Mibefradil at various concentrations. The concentration-response curve was then fitted with the Hill equation to determine the IC50 value.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Mibefradil
| Channel Type | IC50 | Cell Type/Experimental Condition | Reference(s) |
| T-type Ca²⁺ | 2.7 µM | - | [12] |
| L-type Ca²⁺ | 18.6 µM | - | [12] |
| CYP3A4 | 0.3-2 µM | Reversible Inhibition | [13] |
| P-glycoprotein | 1.6 µM | Digoxin Transport Inhibition | [14] |
Table 2: Pharmacokinetic Properties of Mibefradil
| Parameter | Value | Condition | Reference(s) |
| Bioavailability | ~70% (single dose), ~90% (multiple doses) | Oral administration | [2] |
| Time to Peak Plasma Concentration (Tmax) | ~2.4 hours | Multiple oral doses | [15] |
| Elimination Half-life (t½) | 17-25 hours | Steady state | [2][15] |
| Plasma Protein Binding | >99.5% | Primarily to alpha 1-acid glycoprotein | [15] |
| Clearance | 5.7 to 7.5 L/h | Multiple oral doses | [15] |
| Volume of Distribution | 180 L | Multiple oral doses | [15] |
Clinical Development
Mibefradil underwent extensive clinical evaluation for the treatment of hypertension and chronic stable angina.
Hypertension Trials
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[16]
-
Patient Population: Patients with mild to moderate essential hypertension.[16]
-
Dosage: Once-daily oral doses ranging from 25 mg to 150 mg.
-
Primary Endpoints: Change from baseline in sitting diastolic and systolic blood pressure.
-
Key Findings: Mibefradil demonstrated a dose-dependent reduction in blood pressure.[16] The antihypertensive effect was gradual, reaching its full potential within one to two weeks of treatment.[4]
Table 3: Summary of Mibefradil Efficacy in Hypertension Clinical Trials
| Parameter | Mibefradil Dose | Result | Reference(s) |
| Sitting Diastolic Blood Pressure | 50-150 mg | Significant reduction compared to placebo | [16] |
| Sitting Systolic Blood Pressure | 50-150 mg | Significant reduction compared to placebo | [16] |
| Heart Rate | Dose-dependent | Slight decrease | [16] |
Angina Pectoris Trials
-
Design: Multicenter, double-blind, placebo-controlled, parallel-group trials.[17]
-
Patient Population: Patients with chronic stable angina pectoris.[17]
-
Dosage: Once-daily oral doses of 50 mg and 100 mg.[5]
-
Primary Endpoints: Change in exercise tolerance test (ETT) duration, time to onset of angina, and time to 1-mm ST-segment depression.[5][17]
-
Key Findings: Mibefradil significantly improved all exercise tolerance parameters, particularly at the 100 mg dose.[5][17] It also reduced the frequency of anginal attacks and nitroglycerin consumption.[5]
Table 4: Summary of Mibefradil Efficacy in Angina Pectoris Clinical Trials
| Parameter | Mibefradil Dose | Result | Reference(s) |
| Exercise Tolerance Test Duration | 100 mg | Significant improvement | [5][17] |
| Time to Onset of Angina | 100 mg | Significant improvement | [5][17] |
| Time to 1-mm ST-segment Depression | 100 mg | Significant improvement | [5][17] |
| Anginal Attack Frequency | Dose-dependent | Significant reduction | [5] |
| Nitroglycerin Consumption | Dose-dependent | Significant reduction | [5] |
Metabolism and Drug-Drug Interactions
Mibefradil is extensively metabolized in the liver, with less than 3% of an oral dose excreted unchanged in the urine.[15] The primary metabolic pathways are esterase-catalyzed hydrolysis and cytochrome P450 (CYP) 3A4-mediated oxidation.[15] A crucial aspect of Mibefradil's profile, and the ultimate reason for its downfall, was its potent inhibition of CYP3A4.[13][15]
CYP3A4 Inhibition
Mibefradil acts as a mechanism-based inhibitor of CYP3A4, meaning it is converted by the enzyme into a reactive metabolite that irreversibly inactivates it.[13] This leads to a significant increase in the plasma concentrations of other drugs that are also metabolized by CYP3A4, potentially causing toxicity.[8][9]
Market Withdrawal
In June 1998, approximately one year after its approval, Roche voluntarily withdrew Mibefradil (Posicor®) from the market.[6][8] This decision was prompted by accumulating evidence of serious and potentially fatal drug interactions when Mibefradil was co-administered with a number of other medications.[7][8] The FDA and Roche concluded that the complexity of the necessary prescribing information to ensure its safe use was impractical.[8]
Conclusion
The story of Mibefradil serves as a critical case study in drug development. It highlights the potential of targeting novel pharmacological pathways, such as the T-type calcium channel, for therapeutic benefit. However, it also underscores the paramount importance of a thorough understanding of a drug's metabolic profile and its potential for drug-drug interactions. While Mibefradil's clinical journey was brief, the scientific knowledge gained from its development continues to inform the design and evaluation of new cardiovascular and other therapeutic agents. The repurposing of Mibefradil for other indications, such as cancer, is currently being explored, demonstrating the enduring legacy of this unique molecule.[12][18]
References
- 1. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mibefradil - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Differential properties of mibefradil in hypertension and angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mibefradil, a T-type channel-selective calcium antagonist: clinical trials in chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA withdraws channel blocker | 1998-07-01 | AHC… | Clinician.com [clinician.com]
- 7. HDCN: Review of article by Roche Labs et al. Withdrawal of Posicor-TM (mibefradil) from the U.S. market FDA 6 1998 [hdcn.com]
- 8. cdn.who.int [cdn.who.int]
- 9. mdpi.com [mdpi.com]
- 10. Cardiovascular T-type calcium channels: physiological and pharmacological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 12. Repurposing and Rescuing of Mibefradil, an Antihypertensive, for Cancer: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism-based inactivation of cytochrome P450 3A4 by mibefradil through heme destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mibefradil is a P-glycoprotein substrate and a potent inhibitor of both P-glycoprotein and CYP3A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of mibefradil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Effects of the new calcium antagonist mibefradil (Ro 40-5967) on exercise duration in patients with chronic stable angina pectoris: a multicenter, placebo-controlled study. Ro 40-5967 International Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
Mibefradil's Impact on Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mibefradil (B1662139), initially developed as a T-type calcium channel blocker for the treatment of hypertension and angina, has garnered significant attention for its potential as an anticancer agent.[1][2][3] A growing body of evidence indicates that mibefradil can induce apoptosis in various cancer cell lines, making it a promising candidate for repurposed cancer therapy.[4] This technical guide provides an in-depth analysis of the mechanisms through which mibefradil exerts its pro-apoptotic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanisms of Mibefradil-Induced Apoptosis
Mibefradil's ability to trigger programmed cell death stems from its multifaceted interaction with cellular calcium signaling and other key regulatory pathways. The primary mechanisms identified include:
-
Inhibition of T-type Calcium Channels: Mibefradil is a potent blocker of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), which are often overexpressed in cancer cells and play a role in their proliferation and survival.[5][6] By inhibiting these channels, mibefradil disrupts the calcium homeostasis necessary for cancer cell growth, leading to cell cycle arrest and apoptosis.[5][7]
-
Blockade of Orai Channels: Beyond its effects on T-type channels, mibefradil also acts as a potent inhibitor of Orai store-operated calcium channels.[8][9] This action, occurring at the extracellular surface, further disrupts calcium influx and contributes to its anti-proliferative and pro-apoptotic activity.[8][9]
-
Modulation of Intracellular Calcium and Downstream Signaling: Mibefradil can induce an increase in cytosolic calcium concentration ([Ca2+]cyt) at higher micromolar concentrations by activating phospholipase C (PLC) and the IP3 receptor, leading to the release of calcium from the endoplasmic reticulum.[10] This alteration in calcium signaling can trigger the caspase cascade, a key execution pathway of apoptosis.[10]
-
Downregulation of Anti-Apoptotic Proteins: Studies have shown that mibefradil treatment can lead to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and survivin.[5][11] The BCL-2 family of proteins are critical regulators of apoptosis, and their inhibition can shift the cellular balance towards programmed cell death.[12][13][14]
-
Inhibition of Pro-Survival Kinases: Mibefradil has been found to target and inhibit Aurora Kinase A (AURKA), a key regulator of cell cycle progression.[4] By decreasing the expression and phosphorylation of AURKA, mibefradil induces cell cycle arrest and apoptosis in cancer cells.[4] Furthermore, a reduction in the phosphorylation of ERK1/2, a component of a major pro-survival signaling pathway, has been observed in response to mibefradil.[7]
Quantitative Data on Mibefradil's Effects
The following tables summarize the quantitative data from various studies investigating the efficacy of mibefradil in inhibiting cancer cell growth and its specific molecular targets.
Table 1: IC50 Values for Mibefradil-Induced Growth Inhibition in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Y79 | Retinoblastoma | 0.6 - 1.5 | [11][15] |
| WERI-Rb1 | Retinoblastoma | 0.6 - 1.5 | [11][15] |
| MCF7 | Breast Cancer | 0.6 - 1.5 | [11][15] |
| Glioma C6 | Glioma | 5 | [11][15] |
Table 2: IC50 Values for Mibefradil's Inhibition of Orai Channels
| Orai Channel | IC50 (µM) | Reference |
| Orai1 | 52.6 | [8][9] |
| Orai2 | 14.1 | [8][9] |
| Orai3 | 3.8 | [8][9] |
Key Experimental Protocols
This section provides an overview of the methodologies used to investigate the pro-apoptotic effects of mibefradil.
Cell Viability and Growth Assays
-
Alamar Blue Assay:
-
Seed cancer cells (e.g., ONS-76, DAOY) in 96-well plates.[16]
-
Treat cells with varying concentrations of mibefradil (e.g., 1-10 µM) or vehicle control.[16]
-
After a specified incubation period (e.g., 72 hours), add Alamar Blue reagent to each well.[16]
-
Incubate for a further 2-4 hours.
-
Measure fluorescence or absorbance to determine cell viability.
-
-
Trypan Blue Exclusion Assay:
-
Treat cancer cells (e.g., ONS-76, DAOY) with mibefradil or vehicle.[16]
-
After the desired treatment time (e.g., 48 hours), detach the cells.[16]
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.[16]
-
Apoptosis Assays
-
Flow Cytometry for Sub-G1 Population:
-
Treat cells (e.g., ovarian cancer cells) with mibefradil (e.g., 10 µmol/L) for a specific duration (e.g., 24 hours).[5]
-
Harvest and fix the cells in ethanol.
-
Stain the cells with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).
-
Analyze the cell cycle distribution by flow cytometry. The sub-G1 peak represents apoptotic cells with fragmented DNA.[5]
-
-
Caspase-3/7 Activity Assay:
Western Blot Analysis
-
Lyse mibefradil-treated and control cells to extract total protein.[5]
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP) and loading controls (e.g., β-actin).[5]
-
Incubate with corresponding secondary antibodies.
-
Visualize protein bands using an appropriate detection system.
Measurement of Intracellular Calcium ([Ca2+]cyt)
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-PE3/AM).[8][9]
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity at different wavelengths using a fluorometer or a fluorescence microscope to determine the ratio of calcium-bound to calcium-free dye, which reflects the [Ca2+]cyt.[10]
-
Perfuse cells with different concentrations of mibefradil to observe real-time changes in [Ca2+]cyt.[10]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by mibefradil, leading to apoptosis.
Caption: Mibefradil's multi-target mechanism inducing apoptosis.
Caption: General workflow for investigating mibefradil-induced apoptosis.
Conclusion
Mibefradil induces apoptosis in cancer cells through a complex interplay of mechanisms, primarily centered on the disruption of calcium signaling through the inhibition of T-type and Orai calcium channels. Its ability to also modulate key signaling molecules like AURKA, Bcl-2, and survivin further enhances its pro-apoptotic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic benefits of mibefradil in oncology. The continued exploration of its multifaceted mechanism of action will be crucial in defining its role in future cancer treatment strategies.
References
- 1. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mibefradil: A New Selective T-Channel Calcium Antagonist for Hypertension and Angina Pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. T-Type Calcium Channel Inhibitors Induce Apoptosis in Medulloblastoma Cells Associated with Altered Metabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. [PDF] The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Mibefradil's Impact on Intracellular Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mibefradil (B1662139), a tetralol derivative initially developed as an antihypertensive agent, exhibits a complex and multifaceted impact on intracellular calcium ([Ca2+]) signaling. While its primary mechanism of action involves the blockade of voltage-gated calcium channels, particularly T-type channels, emerging evidence reveals a broader spectrum of activity that includes modulation of intracellular calcium stores and store-operated calcium entry. This technical guide provides an in-depth analysis of mibefradil's effects on calcium signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. Understanding these intricate interactions is crucial for assessing its therapeutic potential and off-target effects in drug development.
Core Mechanism of Action: Blockade of Voltage-Gated Calcium Channels
Mibefradil is recognized as a potent blocker of both low-voltage-activated (T-type) and high-voltage-activated (L-type) calcium channels, with a notable selectivity for the former.[1][2] This selective blockade of T-type calcium channels was initially considered the primary basis for its cardiovascular effects, such as vasodilation and a reduction in heart rate without significant negative inotropic effects.[3]
The inhibition of these channels is voltage-dependent, particularly for L-type channels, where its blocking effect is enhanced at more depolarized holding potentials.[3][4] The affinity of mibefradil for T-type channels is influenced by the charge carrier, with a higher affinity observed when Ca2+ is the permeant ion compared to Ba2+.[5]
Quantitative Data: Mibefradil's Inhibitory Potency (IC50)
The following tables summarize the half-maximal inhibitory concentrations (IC50) of mibefradil on various voltage-gated calcium channel subtypes under different experimental conditions.
Table 1: Mibefradil IC50 Values for T-type Calcium Channels
| Channel Subtype | Cell Type | Charge Carrier | Holding Potential | IC50 | Reference(s) |
| T-type (general) | Rat atrial cells | Ca2+ | -100 to -80 mV | 0.1 µM | [4] |
| T-type (general) | Human fusion-competent myoblasts | Not specified | Not specified | 0.7 µM | [6] |
| T-type (general) | Bovine adrenal glomerulosa cells | Not specified | Not specified | 3 µM | [7][8] |
| T-type (general) | Not specified | Not specified | -100 mV | 2.7 µM | [9] |
| α1G (Cav3.1) | Cloned | 2 mM Ca2+ | Not specified | 270 nM | [5] |
| α1H (Cav3.2) | Cloned | 2 mM Ca2+ | Not specified | 140 nM | [5] |
| T-type (rat brain α13.3b + β2) | HEK-293 cells | Not specified | Not specified | 0.29 µM | [10] |
Table 2: Mibefradil IC50 Values for L-type Calcium Channels
| Channel Subtype | Cell Type | Holding Potential | IC50 | Reference(s) |
| L-type (general) | Rat ventricular cells | -100 to -80 mV | ~3 µM | [4] |
| L-type (general) | Rat ventricular cells | -50 mV | ~0.1 µM | [4] |
| L-type (general) | Human fusion-competent myoblasts | Not specified | 2 µM | [6] |
| L-type (general) | Not specified | Not specified | 18.6 µM | [9] |
| α1C (human intestinal) + β2 | HEK-293 cells | Not specified | 2.7 µM | [10] |
Secondary Mechanism: Modulation of Intracellular Calcium Stores
At micromolar concentrations, mibefradil induces a transient increase in cytosolic Ca2+ concentration ([Ca2+]cyt) independent of its action on voltage-gated channels.[11][12] This effect is attributed to the activation of the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3).[11] IP3, in turn, binds to its receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[11][13]
This depletion of ER Ca2+ stores subsequently activates store-operated calcium entry (SOCE), a process mediated by ORAI channels in the plasma membrane, leading to a sustained influx of extracellular Ca2+.[11][13]
Quantitative Data: Mibefradil's Effect on Intracellular Signaling
Table 3: Mibefradil's Impact on Intracellular Calcium and IP3 Levels
| Parameter | Cell Type | Mibefradil Concentration | Effect | Reference(s) |
| Cytosolic Ca2+ increase (IC50) | LS8, ALC, HEK-293 cells | ~50 µM | Elicits an increase in [Ca2+]cyt | [11] |
| IP3 Content | LS8 cells | 100 µM | ~2-fold increase | [11] |
| IP3 Content | ALC cells | 100 µM | ~2-fold increase | [11] |
| IP3 Content | HEK-293 cells | 100 µM | ~6-fold increase | [11] |
| Store-Operated Ca2+ Entry | Macrovascular endothelial cells | 10 µM | 17.6 ± 6.5% inhibition | [14] |
Signaling Pathway Diagram
Caption: Mibefradil's PLC-mediated Ca2+ signaling pathway.
Off-Target Effects on Other Ion Channels
Beyond its primary targets, mibefradil has been shown to interact with other ion channels, which may contribute to its overall pharmacological profile and potential side effects.
Orai Channels
Mibefradil directly blocks Orai channels, the pore-forming subunits of the store-operated Ca2+ entry machinery, from the extracellular side.[15] This inhibition is dose-dependent and shows some selectivity for Orai3 over Orai1 and Orai2.[15]
Table 4: Mibefradil IC50 Values for Orai Channels
| Channel Subtype | Cell Type | IC50 | Reference(s) |
| Orai1 | HEK293 T-REx | 52.6 µM | [15] |
| Orai2 | HEK293 T-REx | 14.1 µM | [15] |
| Orai3 | HEK293 T-REx | 3.8 µM | [15] |
Other Ion Channels
Mibefradil also demonstrates inhibitory effects on certain sodium (Na+) and potassium (K+) channels.
Table 5: Mibefradil's Effects on Other Ion Channels
| Channel Type | Cell Type | IC50 / Effect | Reference(s) |
| Na+ Channel (NaV1.5) | HEK-293 cells | 0.98 µM | [10] |
| Ca2+-activated Cl- channels | Macrovascular endothelial cells | Ki = 4.7 µM | [14] |
| Volume-sensitive Cl- channels | Macrovascular endothelial cells | Ki = 5.4 µM | [14] |
| Delayed rectifier K+ current | Human fusion-competent myoblasts | 0.3 µM | [6] |
| Ether-à-go-go K+ current | Human fusion-competent myoblasts | 0.7 µM | [6] |
| Inward rectifier K+ current | Human fusion-competent myoblasts | 5.6 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of mibefradil on intracellular calcium signaling.
Whole-Cell Patch-Clamp Recording of T-type Calcium Currents
This protocol is adapted for recording T-type Ca2+ currents in dissociated neurons or cell lines.
Materials:
-
External Solution (in mM): 140 Tetraethylammonium chloride (TEA-Cl), 2 BaCl2 (or CaCl2), 1 4-aminopyridine, 10 HEPES. Adjust pH to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 135 Tetra-methyl ammonium (B1175870) hydroxide (B78521) (TMA-OH), 10 EGTA, 40 HEPES, 2 MgCl2. Adjust pH to 7.2 with hydrofluoric acid.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Cell culture of interest.
Procedure:
-
Prepare external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Plate cells on coverslips suitable for microscopy.
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure the availability of T-type channels.
-
Apply a series of depolarizing voltage steps (e.g., from -70 mV to +20 mV in 10 mV increments) to elicit T-type currents.
-
After establishing a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of mibefradil.
-
Record the currents at each mibefradil concentration and after washout.
-
Analyze the data to determine the dose-dependent inhibition and calculate the IC50 value.
Caption: Experimental workflow for whole-cell patch-clamp.
Measurement of Intracellular Calcium with Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca2+]cyt.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) or similar physiological buffer
-
Fluorescence microscopy system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
-
Cell culture of interest.
Procedure:
-
Prepare a stock solution of Fura-2 AM (e.g., 1 mM) in anhydrous DMSO.
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.
-
Plate cells on glass-bottom dishes or coverslips.
-
Remove the culture medium and wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Mount the dish/coverslip on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Perfuse the cells with a solution containing mibefradil and continue to acquire images.
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
Investigation of Store-Operated Calcium Entry (SOCE)
This protocol is designed to isolate and measure SOCE.
Materials:
-
Calcium-free physiological saline solution.
-
Physiological saline solution containing a known concentration of CaCl2 (e.g., 2 mM).
-
Thapsigargin (B1683126) (an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump).
-
Fura-2 AM and imaging setup as described in section 4.2.
Procedure:
-
Load cells with Fura-2 AM as described in section 4.2.
-
Perfuse the cells with a calcium-free physiological saline solution to establish a baseline.
-
Add thapsigargin (e.g., 1-2 µM) to the calcium-free solution to deplete the ER calcium stores. This will cause a transient increase in [Ca2+]cyt as calcium leaks from the ER.
-
Once the [Ca2+]cyt has returned to near baseline levels, indicating ER store depletion, reintroduce the calcium-containing physiological saline solution.
-
The subsequent rise in [Ca2+]cyt is indicative of SOCE.
-
To test the effect of mibefradil, the drug can be added to the calcium-containing solution during the reintroduction phase.
Caption: Experimental workflow for investigating SOCE.
Conclusion
Mibefradil's impact on intracellular calcium signaling is more complex than its initial classification as a selective T-type calcium channel blocker would suggest. At therapeutic, nanomolar concentrations, its primary effect is the inhibition of T-type and, to a lesser extent, L-type voltage-gated calcium channels. However, at higher, micromolar concentrations, it engages a secondary signaling pathway involving PLC activation, IP3-mediated calcium release from the ER, and subsequent store-operated calcium entry. Furthermore, mibefradil directly inhibits Orai channels and other ion channels, adding another layer of complexity to its pharmacological profile. A thorough understanding of these multiple mechanisms is essential for the rational design of future drugs targeting calcium signaling pathways and for re-evaluating the therapeutic potential and risks associated with mibefradil and its analogs. The experimental protocols provided herein offer a robust framework for further investigation into the nuanced effects of chemical compounds on intracellular calcium homeostasis.
References
- 1. Whole-cell patch-clamp recording of T-type Ca2+ channel current on dissociated DRG neurons [bio-protocol.org]
- 2. Mibefradil (Ro 40-5967) inhibits several Ca2+ and K+ currents in human fusion-competent myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+-agonistic effect of a T-type Ca-channel blocker mibefradil (Ro 40-5967) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibitory action of mibefradil on calcium signaling and aldosterone synthesis in bovine adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Inhibition by mibefradil, a novel calcium channel antagonist, of Ca(2+)- and volume-activated Cl- channels in macrovascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. hellobio.com [hellobio.com]
A Technical Guide to the Structural and Chemical Properties of Mibefradil Dihydrochloride Hydrate
Introduction
Mibefradil (B1662139) is a nonselective calcium channel blocker, formerly marketed under the trade name Posicor for the treatment of hypertension and chronic angina pectoris.[1] It is structurally and pharmacologically distinct from other calcium antagonists.[2][3] Its mechanism of action is characterized by the selective blockade of transient, low-voltage-activated (T-type) calcium channels over long-lasting, high-voltage-activated (L-type) calcium channels.[1][2][4] Although withdrawn from the market in 1998 due to significant drug-drug interactions, Mibefradil, in its dihydrochloride (B599025) hydrate (B1144303) form, remains a valuable tool in scientific research for studying the role of T-type calcium channels in various physiological and pathological processes.[1][5]
Chemical and Physical Properties
Mibefradil dihydrochloride hydrate is typically supplied as a white, crystalline powder.[6][7] Its key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Property | Value | Source(s) |
| Chemical Name | (1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl methoxyacetate (B1198184) dihydrochloride | [7][8] |
| Synonyms | Ro 40-5967, Posicor | [5][7] |
| CAS Number | 116666-63-8 | [5][8][9] |
| Molecular Formula | C₂₉H₃₈FN₃O₃ · 2HCl · xH₂O | |
| Molecular Weight | 568.55 g/mol (anhydrous basis) | |
| InChI Key | IZSWBBGKLWFDOC-YKXHUFBBSA-N | |
| SMILES String | COCC(=O)O[C@]1(CCN(C)CCCC2=NC3=CC=CC=C3N2)CCC2=C(C=C(F)C=C2)[C@@H]1C(C)C.Cl.Cl | [8] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Physical Appearance | White powder / Crystalline solid | [6] |
| Purity | ≥95-98% (by HPLC) | [7] |
| UV/Vis (λmax) | 242, 270, 276 nm | [7] |
| pKa (Strongest Basic) | 9.82 | [9] |
| logP | 5.16 - 5.34 | [9] |
| Solubility | Water: 13 - 150 mg/mLDMSO: 14 - 57 mg/mLEthanol: Sparingly soluble to insoluble | [7][8][10] |
| Storage (Solid) | Desiccated at -20°C or Room Temperature | [6][7] |
| Storage (Solution) | Up to 1 month at -20°C | [8] |
Mechanism of Action
Mibefradil's primary pharmacological effect is the blockade of voltage-gated calcium channels. It exhibits a moderate but significant selectivity for T-type channels over L-type channels, which is responsible for its unique therapeutic profile.[1][2][9] More recent studies have uncovered additional, complex effects on intracellular calcium signaling pathways, particularly at higher concentrations.
Primary Mechanism: T- and L-Type Channel Blockade
Mibefradil inhibits the influx of calcium ions in cardiac and vascular smooth muscle by blocking both T-type and L-type channels.[5][9] It displays IC₅₀ values of approximately 2.7 µM for T-type channels and 18.6 µM for L-type channels.[10] This blockade in vascular smooth muscle leads to vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure.[5][9] By reducing heart rate and afterload, it decreases the overall cardiac workload and myocardial oxygen demand.[5]
Secondary Mechanisms: PLC/IP₃ and Orai Channel Modulation
Recent research has shown that Mibefradil can also modulate intracellular calcium concentrations through pathways independent of voltage-gated channels.[11] At micromolar concentrations (above 10 µM), Mibefradil can activate Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃).[11] IP₃ subsequently binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺. This depletion of ER calcium stores activates STIM proteins, which in turn open ORAI channels on the plasma membrane, causing a sustained Ca²⁺ influx known as store-operated Ca²⁺ entry (SOCE).[11] Paradoxically, other studies show that Mibefradil can also act as a potent, direct blocker of Orai channels from the extracellular side.[12][13]
Experimental Protocols
The following sections describe representative methodologies for the analysis of this compound.
Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of this compound, with commercial standards often specified at ≥98% purity.
Methodology:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a water/acetonitrile mixture) at a concentration of 1 mg/mL. Create a series of dilutions for a calibration curve and prepare the test sample at a known concentration.
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A time-dependent linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set to a λmax of Mibefradil (e.g., 276 nm).[7]
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated by determining the area of the principal peak relative to the total area of all peaks in the chromatogram.
Analysis of Calcium Channel Blockade via Electrophysiology
The inhibitory effects (IC₅₀) of Mibefradil on T-type and L-type calcium channels are determined using the whole-cell patch-clamp technique on cells expressing these channels.
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK-293) stably expressing the specific calcium channel subtype of interest (e.g., Caᵥ3.2 for T-type or Caᵥ1.2 for L-type).
-
Solution Preparation:
-
External Solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 10 Glucose (pH adjusted to 7.4 with CsOH). Barium is used as the charge carrier to enhance current and block K⁺ channels.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH). Cesium and TEA are used to block potassium currents.
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) "giga-seal" between the glass micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential that inactivates the channel of interest (e.g., -100 mV for T-type, -50 mV for L-type).
-
Apply depolarizing voltage steps to elicit channel opening and record the resulting inward Ba²⁺ currents.
-
-
Drug Application and Analysis:
-
Establish a stable baseline current.
-
Perfuse the cell with increasing concentrations of Mibefradil.
-
Measure the peak current inhibition at each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
-
References
- 1. Mibefradil - Wikipedia [en.wikipedia.org]
- 2. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mibefradil, a pharmacologically distinct calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mibefradil | C29H38FN3O3 | CID 60663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
Mibefradil's Interaction with Orai Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mibefradil, originally developed as a T-type calcium channel blocker, has demonstrated significant interaction with Orai channels, the pore-forming subunits of the store-operated Ca2+ release-activated Ca2+ (CRAC) channels. This guide provides a comprehensive technical overview of the molecular interactions, quantitative effects, and experimental methodologies associated with Mibefradil's activity on Orai1, Orai2, and Orai3 channels. The data presented herein, derived from peer-reviewed studies, highlights the differential inhibitory effects of Mibefradil across the Orai channel family and elucidates the underlying signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals in drug development exploring the therapeutic potential of targeting Orai channels.
Quantitative Analysis of Mibefradil's Effect on Orai Channels
Mibefradil exhibits a dose-dependent inhibitory effect on all three Orai channel isoforms. The potency of this inhibition varies significantly among the isoforms, with Orai3 being the most sensitive to the compound. The following tables summarize the key quantitative data from electrophysiological and calcium imaging studies.
| Channel | IC50 (μM) | Activator | Cell Type | Reference |
| Orai1 | 52.6 | Thapsigargin (B1683126) (1 μM) | HEK293 T-REx with stable STIM1 expression | [1][2] |
| Orai2 | 14.1 | Thapsigargin (1 μM) | HEK293 T-REx with stable STIM1 expression | [1][2] |
| Orai3 | 3.8 | 2-APB (100 μM) | HEK293 T-REx with stable STIM1 expression | [1][2] |
| Table 1: Inhibitory concentration (IC50) values of Mibefradil on Orai channels. |
| Parameter | Value | Experimental Condition | Cell Type | Reference |
| Orai3 Current Inhibition | Complete block | 10 μM Mibefradil (extracellular perfusion) | HEK293 T-REx with stable STIM1 expression | [1][2] |
| Orai3 Single Channel Activity | Complete block | 10 μM Mibefradil (extracellular perfusion) | HEK293 T-REx with stable STIM1 expression | [1][2] |
| Store-Operated Ca2+ Entry (SOCE) | Nearly abolished | High concentrations of Mibefradil | EA.hy926 and HK-2 cells | [1] |
| ER Ca2+ Release | Inhibited | >50 μM Mibefradil | HEK293 T-REx with stable STIM1 expression | [1][2] |
| Table 2: Additional quantitative effects of Mibefradil on Orai channels and calcium signaling. |
Signaling Pathway and Mechanism of Action
Mibefradil's interaction with Orai channels occurs at the extracellular surface. This has been demonstrated by experiments where intracellular application of Mibefradil failed to alter Orai3 channel activity, while extracellular perfusion resulted in a complete block.[1][2] Importantly, Mibefradil's inhibitory action on Orai channels does not involve interference with the translocation of the endoplasmic reticulum (ER) Ca2+ sensor, STIM1. Even at high concentrations that inhibit ER Ca2+ release, Mibefradil does not affect the cytosolic STIM1 translocation evoked by thapsigargin.[1][2] This suggests a direct effect on the Orai channel pore. At higher concentrations (>50 μM), Mibefradil also inhibits Ca2+ release from the ER, indicating a dual effect on both store-operated calcium entry and intracellular calcium stores.[1][2]
Experimental Protocols
The characterization of Mibefradil's interaction with Orai channels has been primarily achieved through patch-clamp electrophysiology and fluorescence-based calcium imaging.
Whole-Cell and Excised-Membrane Patch Clamp
-
Objective: To directly measure the ionic currents through Orai channels and assess the effect of Mibefradil.
-
Cell Preparation: Human Embryonic Kidney (HEK293) T-REx cells with stable expression of Stromal Interaction Molecule 1 (STIM1) were transfected with human Orai1, Orai2, or Orai3 cDNAs in tetracycline-regulated pcDNA4/TO vectors.[1][2]
-
Channel Activation:
-
For Orai1 and Orai2, currents were evoked by passive store depletion using thapsigargin included in the pipette solution. The currents typically reached a maximum within 5 minutes after establishing the whole-cell configuration.[1]
-
For Orai3, currents were activated by the application of 100 μM 2-aminoethoxydiphenyl borate (B1201080) (2-APB).[1]
-
-
Mibefradil Application: Mibefradil was applied at varying concentrations to the bath solution to determine its inhibitory effects on the activated Orai currents.
-
Data Analysis: Concentration-response curves were generated to calculate the IC50 values.
-
Excised-Patch Configuration (Outside-out): This technique was used to confirm the extracellular site of action of Mibefradil. A patch of the cell membrane with the outer surface exposed to the bath solution was excised. Mibefradil was then perfused onto this patch.[1][2]
References
Mibefradil Dihydrochloride Hydrate: A Technical Guide to Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mibefradil (B1662139), a benzimidazolyl-substituted tetraline derivative, is a calcium channel antagonist initially developed for the treatment of hypertension and angina.[1][2] Its unique pharmacological profile, characterized by its selectivity for T-type over L-type calcium channels, distinguishes it from other calcium channel blockers.[3][4] Although withdrawn from the market due to drug-drug interactions, mibefradil is undergoing a resurgence in preclinical and clinical research, particularly for its potential as an anti-cancer agent.[5][6] This technical guide provides an in-depth overview of the preclinical studies involving Mibefradil dihydrochloride (B599025) hydrate (B1144303), focusing on its mechanism of action, associated signaling pathways, experimental protocols, and quantitative data.
Core Mechanism of Action: Calcium Channel Blockade
Mibefradil's primary mechanism of action is the blockade of voltage-gated calcium channels. It inhibits both T-type (low-voltage activated) and L-type (high-voltage activated) calcium channels, with a notable preference for the T-type channels.[1][3] This selective blockade of T-type calcium channels is thought to be responsible for many of its unique cardiovascular effects, such as vasodilation with minimal impact on cardiac contractility.[3][4]
Quantitative Data: Mibefradil's Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of mibefradil on various ion channels as reported in preclinical studies.
Table 1: Mibefradil IC50 Values for T-type and L-type Calcium Channels
| Channel Type | Cell Type/Preparation | IC50 | Species | Reference |
| T-type (ICaT) | Rat atrial cells | 0.1 µM | Rat | [7] |
| L-type (ICaL) | Rat ventricular cells | ~3 µM | Rat | [7] |
| L-type (ICaL) (depolarized) | Rat ventricular cells | ~0.1 µM | Rat | [7] |
| T-type (α1G) | Cloned channel (in 2mM Ca2+) | 270 nM | N/A | [8] |
| T-type (α1H) | Cloned channel (in 2mM Ca2+) | 140 nM | N/A | [8] |
| T-type | General | 2.7 µM | N/A | [9] |
| L-type | General | 18.6 µM | N/A | [9] |
| T-type | Bovine glomerulosa cells | 3 µM | Bovine | [10] |
Table 2: Mibefradil IC50 Values for Other Channels and Processes
| Target | Cell Type/Preparation | ID50/IC50 | Process | Species | Reference |
| CD4+ T-cell adhesion | Allogeneic endothelium (HUVEC) | 3.4 µM | Adhesion | Human | [11] |
| CD8+ T-cell adhesion | Allogeneic endothelium (HUVEC) | 9.2 µM | Adhesion | Human | [11] |
| CD4+ T-cell penetration | Allogeneic endothelium (HUVEC) | 2.1 µM | Penetration | Human | [11] |
| CD8+ T-cell penetration | Allogeneic endothelium (HUVEC) | 3.9 µM | Penetration | Human | [11] |
| P-selectin receptor binding (CD4+) | T-cells | 0.8 µM | Binding | Human | [11] |
| P-selectin receptor binding (CD8+) | T-cells | 1.2 µM | Binding | Human | [11] |
| ICAM-1 receptor binding (CD4+) | T-cells | 1.9 µM | Binding | Human | [11] |
| ICAM-1 receptor binding (CD8+) | T-cells | 1.5 µM | Binding | Human | [11] |
| Orai3 Channels | HEK293 T-REx cells | 3.8 µM | Channel Blockade | Human | [12] |
| Ca2+, Na+, K+ currents | HEK-293 cells | 0.3–2.7 µM | Current Inhibition | Human | [13] |
Experimental Protocols
Whole-Cell Patch-Clamp Technique for Measuring ICaT and ICaL
This protocol is based on the methodology used to investigate the effects of mibefradil on T-type and L-type Ca2+ currents in cardiac cells.[7]
Objective: To measure the inhibitory effect of mibefradil on T-type (ICaT) and L-type (ICaL) calcium currents.
Materials:
-
Isolated cardiac cells (e.g., rat atrial or ventricular myocytes)
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system
-
External and internal pipette solutions
-
Mibefradil dihydrochloride hydrate stock solution
Procedure:
-
Isolate single cardiac myocytes using standard enzymatic digestion protocols.
-
Establish a whole-cell patch-clamp configuration.
-
Use an external solution containing physiological Ca2+ concentration.
-
To isolate ICaT, use a holding potential of -100 mV to -80 mV and apply depolarizing steps.
-
To isolate ICaL, use a holding potential of -50 mV and apply depolarizing steps.
-
Record baseline ICaT and ICaL at a specific stimulation frequency (e.g., 0.1 Hz).
-
Perfuse the cells with increasing concentrations of mibefradil.
-
Record the currents at each concentration to determine the dose-dependent block.
-
Analyze the data to calculate the IC50 values for both current types.
Workflow for Whole-Cell Patch-Clamp Experiments.
Isolated Rat Heart Langendorff Perfusion for Infarct Size Assessment
This protocol is adapted from a study investigating the cardioprotective effects of mibefradil.[14]
Objective: To determine the effect of mibefradil on myocardial infarct size following ischemia-reperfusion injury.
Materials:
-
Isolated rat hearts
-
Langendorff perfusion apparatus
-
Krebs-Henseleit buffer
-
Mibefradil, glibenclamide, chelerythrine
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Perfuse isolated rat hearts in Langendorff mode at constant pressure.
-
Divide hearts into experimental groups: Control, Mibefradil-treated (e.g., 0.3 µM), Mibefradil + Glibenclamide (e.g., 50 µM), Mibefradil + Chelerythrine (e.g., 10 µM).
-
Induce regional ischemia for a defined period (e.g., 35 minutes).
-
Reperfuse the hearts for a subsequent period (e.g., 120 minutes).
-
At the end of reperfusion, stain the heart with TTC to delineate the infarcted tissue.
-
Express the infarct size as a percentage of the ischemic risk zone.
Workflow for Infarct Size Assessment.
Signaling Pathways Modulated by Mibefradil
Beyond direct channel blockade, mibefradil influences several intracellular signaling pathways.
Calcium Signaling via PLC and IP3R
At micromolar concentrations (≥10 µM), mibefradil can induce an increase in cytosolic Ca2+ ([Ca2+]cyt).[13] This effect is mediated through the activation of Phospholipase C (PLC) and the subsequent release of Ca2+ from the endoplasmic reticulum (ER) via Inositol 1,4,5-trisphosphate receptors (IP3R).[13] The depletion of ER Ca2+ stores then triggers store-operated Ca2+ entry (SOCE) through ORAI channels.[13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mibefradil: A New Selective T-Channel Calcium Antagonist for Hypertension and Angina Pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing and Rescuing of Mibefradil, an Antihypertensive, for Cancer: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibitory action of mibefradil on calcium signaling and aldosterone synthesis in bovine adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel mode of action of the calcium antagonist mibefradil (Ro 40-5967): potent immunosuppression by inhibition of T-cell infiltration through allogeneic endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mibefradil, a T-type and L-type calcium channel blocker, limits infarct size through a glibenclamide-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Mibefradil Dihydrochloride Hydrate: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mibefradil dihydrochloride (B599025) hydrate (B1144303) is a unique calcium channel blocker with selectivity for T-type calcium channels over L-type channels.[1][2] Initially developed as an antihypertensive and antianginal agent, its therapeutic potential has been repurposed for oncology research due to its observed anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][4] This document provides a comprehensive overview of in vitro experimental protocols for investigating the mechanisms of action of Mibefradil. Key experimental methodologies, including electrophysiology for ion channel analysis, intracellular calcium measurements, and cell viability assays, are detailed. Furthermore, the known signaling pathways affected by Mibefradil are summarized and visualized.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of Mibefradil on Various Ion Channels
| Channel Type | Subtype(s) | Cell Line | Experimental Condition | IC50 Value | Reference(s) |
| T-type Ca²⁺ Channel | ICaT | Rat atrial cells | 0.1 Hz stimulation, holding potential -100 to -80 mV | 0.1 µM | [5] |
| Cav3.2 | Acutely dissociated DRG neurons | Whole-cell patch clamp | ~1 µM | [2] | |
| LVA Ca²⁺ current | Cultured rat spinal motoneurons | Holding potential -90 mV, measured at 0 mV | ~1.4 µM | [6] | |
| L-type Ca²⁺ Channel | ICaL | Rat ventricular cells | 0.1 Hz stimulation | ~3 µM | [5] |
| ICaL | Rat ventricular cells | Depolarized holding potential (-50 mV) | ~0.1 µM | [5] | |
| Orai Channels | Orai1 | HEK293 T-REx | Overexpression with STIM1 | 52.6 µM | [4][7] |
| Orai2 | HEK293 T-REx | Overexpression with STIM1 | 14.1 µM | [4][7] | |
| Orai3 | HEK293 T-REx | Overexpression with STIM1, activated by 2-APB | 3.8 µM | [4][7] |
Table 2: Effects of Mibefradil on Intracellular Calcium and Cell Viability
| Cell Line | Assay | Mibefradil Concentration | Observed Effect | Reference(s) |
| Murine epithelial cells (LS8, ALC), Human HEK-293 | Intracellular Ca²⁺ (Fura-2) | >10 µM (LogEC₅₀ ~45-51 µM) | Increased intracellular Ca²⁺ | [8] |
| Human Glioblastoma (U373, U87MG) | Cell Viability (MTT) | 200 µg/ml (~350 µM) | ~50% cell survivability | [9] |
| Human Glioblastoma Xenograft Lines | In vivo tumor growth | Not specified | Increased efficacy of temozolomide | [3] |
Experimental Protocols
Electrophysiological Analysis of T-type Calcium and Orai Channel Blockade
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of Mibefradil on voltage-gated T-type calcium channels and store-operated Orai channels.
Materials:
-
Patch-clamp rig (amplifier, digitizer, microscope)
-
Borosilicate glass capillaries
-
Cell culture reagents
-
HEK293 T-REx cells stably expressing the desired ion channel (e.g., Cav3.2 or Orai1/STIM1)
-
Mibefradil dihydrochloride hydrate stock solution (in DMSO or water)
-
External (bath) solution
-
Internal (pipette) solution
Protocol:
-
Cell Preparation:
-
Culture HEK293 T-REx cells expressing the channel of interest under standard conditions (37°C, 5% CO₂).
-
For experiments, plate cells on glass coverslips at a suitable density to allow for isolated single cells for patching.
-
Induce protein expression if using an inducible system (e.g., tetracycline (B611298) for T-REx system).[4][7]
-
-
Solution Preparation:
-
External Solution (for T-type calcium currents): (in mM) 110 BaCl₂, 10 HEPES, 1 MgCl₂, 10 CsCl, 10 Glucose. Adjust pH to 7.4 with CsOH.
-
Internal Pipette Solution (for both): (in mM) 120 Cs-glutamate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
For T-type calcium currents: Hold the cell at a negative potential (e.g., -90 mV) to ensure channels are in a closed, available state.[6] Apply depolarizing voltage steps (e.g., to various potentials between -60 and +40 mV) to elicit inward currents.[11]
-
For Orai currents: Hold the cell at 0 mV and apply a 1-second ramp voltage protocol from -100 to +100 mV at a frequency of 0.2 Hz.[7]
-
Record baseline currents in the absence of Mibefradil.
-
Perfuse the cell with the external solution containing various concentrations of Mibefradil and record the resulting currents.
-
Wash out the drug to check for reversibility of the block.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step (for T-type) or at a specific point in the ramp protocol (for Orai).
-
Calculate the percentage of current inhibition for each Mibefradil concentration.
-
Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.
-
Measurement of Intracellular Calcium Concentration
This protocol details the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) following Mibefradil application.
Materials:
-
Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
-
Cells of interest (e.g., HEK-293, LS8, ALC) plated on glass-bottom dishes or 96-well plates[8][12]
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (optional, to aid dye loading)
-
Probenecid (optional, to prevent dye extrusion)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
This compound
Protocol:
-
Fura-2 AM Loading:
-
Prepare a loading solution by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM. The addition of 0.02% Pluronic F-127 can facilitate dye solubilization.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[12]
-
-
Calcium Imaging:
-
Mount the dish or plate on the microscope or plate reader.
-
Acquire a baseline fluorescence ratio (F340/F380) before the addition of Mibefradil.
-
Add Mibefradil at the desired concentration (e.g., 10-100 µM) and continuously record the fluorescence ratio.[8]
-
As a positive control for calcium release from intracellular stores, an agonist like ATP can be used.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340 nm / 380 nm).
-
Normalize the ratio changes to the baseline to represent the relative change in [Ca²⁺]i.
-
The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations if calibration is performed.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Mibefradil on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U373, U87MG glioblastoma cells)[9]
-
96-well plates
-
Standard cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Mibefradil Treatment:
-
Prepare serial dilutions of Mibefradil in culture medium.
-
Remove the old medium from the wells and add 100 µL of the Mibefradil-containing medium to the appropriate wells. Include vehicle-only wells as a control.
-
Incubate the cells with Mibefradil for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation and Measurement:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Express the cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the Mibefradil concentration to determine the IC50 value.
-
Signaling Pathways and Visualizations
Mibefradil has been shown to modulate intracellular calcium signaling through pathways beyond direct T-type calcium channel blockade. At micromolar concentrations, it can activate Phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃).[8][13] IP₃ then binds to its receptors on the endoplasmic reticulum (ER), causing the release of calcium from intracellular stores. This depletion of ER calcium can, in turn, activate store-operated calcium entry (SOCE) through Orai channels in the plasma membrane.[8]
Mibefradil-Induced Intracellular Calcium Signaling Pathway
Caption: Mibefradil's PLC-mediated Ca²⁺ signaling pathway.
General Experimental Workflow for In Vitro Analysis of Mibefradil
Caption: Workflow for Mibefradil in vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. CaV3.2 T-Type Calcium Channels in Peripheral Sensory Neurons Are Important for Mibefradil-Induced Reversal of Hyperalgesia and Allodynia in Rats with Painful Diabetic Neuropathy | PLOS One [journals.plos.org]
- 3. Mibefradil, a novel therapy for glioblastoma multiforme: cell cycle synchronization and interlaced therapy in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mibefradil (Ro 40-5967) blocks multiple types of voltage-gated calcium channels in cultured rat spinal motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Mibefradil dihydrochloride hydrate dosage for cell culture experiments
An detailed set of application notes and protocols for the use of Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303) in cell culture experiments is provided below, intended for researchers, scientists, and drug development professionals.
Application Notes: Mibefradil Dihydrochloride Hydrate in Cell Culture
1. Introduction
Mibefradil is a calcium channel blocker with a higher selectivity for T-type (low-voltage-activated) calcium channels over L-type (high-voltage-activated) channels.[1][2] Originally developed as an antihypertensive agent, it has been repurposed for investigation as an anti-cancer drug due to its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.[3][4] Its mechanism of action is complex, involving not only the blockade of T-type calcium channels but also the inhibition of Orai store-operated calcium channels, which are crucial for regulating cell growth and death.[3][5]
2. Mechanism of Action
Mibefradil exerts its effects on cells through several mechanisms:
-
T-type and L-type Calcium Channel Blockade: Mibefradil demonstrates moderate selectivity for T-type Ca²⁺ channels over L-type channels.[6] This blockade disrupts calcium influx, a critical process for cell signaling, proliferation, and survival.[7]
-
Orai Channel Inhibition: It is a potent, cell-surface blocker of Orai store-operated calcium channels (SOCE). This action is independent of its effect on T-type channels and contributes significantly to its anti-proliferative and pro-apoptotic effects.[3][5]
-
Induction of Apoptosis and Cell Cycle Arrest: By modulating intracellular calcium signaling, Mibefradil can trigger programmed cell death (apoptosis) and halt the cell cycle, typically at the G1/S and G2/M phases.[3][8]
-
Modulation of Signaling Pathways: Research indicates that Mibefradil can inhibit the AKT and ERK signaling pathways and target Aurora Kinase A (AURKA), further contributing to its anti-cancer effects.[7][8]
-
High-Concentration Effects: At concentrations above 10 µM, Mibefradil can induce a rise in cytosolic calcium by activating Phospholipase C (PLC) and the IP3 receptor, leading to calcium release from intracellular stores.[9]
3. Data Presentation: Effective Concentrations and IC₅₀ Values
The effective concentration of Mibefradil can vary significantly depending on the cell type, experimental conditions, and the specific biological endpoint being measured.
| Target/Assay | Cell Line(s) | Parameter | Value | Reference(s) |
| Channel Blockade | HEK293 T-REx (expressing channels) | IC₅₀ (Orai1) | 52.6 µM | [3][5] |
| HEK293 T-REx (expressing channels) | IC₅₀ (Orai2) | 14.1 µM | [3][5] | |
| HEK293 T-REx (expressing channels) | IC₅₀ (Orai3) | 3.8 µM | [3][5] | |
| Various | IC₅₀ (T-type Ca²⁺ channels) | ~0.1 - 2.7 µM | [6][10] | |
| Various | IC₅₀ (L-type Ca²⁺ channels) | ~13 - 18.6 µM | [6][11] | |
| Growth Inhibition | Y79, WERI-Rb1 (Retinoblastoma) | IC₅₀ | 0.6 - 1.5 µM | [12] |
| MCF7 (Breast Cancer) | IC₅₀ | 0.6 - 1.5 µM | [12] | |
| Glioma C6 | IC₅₀ | 5 µM | [12] | |
| ONS-76, DAOY (Medulloblastoma) | Effective Conc. | 1 - 10 µM | [13] | |
| Anti-Proliferation | EA.hy926 (Endothelial) | EC₅₀ | 5.9 µM | [3] |
| HAEC (Endothelial) | EC₅₀ | 14.2 µM | [3] | |
| HK-2 (Kidney) | EC₅₀ | 28.2 µM | [3] | |
| Other | Caco-2 (Intestinal Cancer) | IC₅₀ (P-gp inhibition) | 1.6 µM | [14] |
| Human Liver Microsomes | IC₅₀ (CYP3A inhibition) | 0.8 µM | [14] | |
| Aortic Endothelial Cells | IC₅₀ (Cytoprotection) | 2 µM | [15] |
Table 1: Summary of this compound IC₅₀ and effective concentrations in various in vitro models.
Experimental Protocols
Protocol 1: Preparation of Mibefradil Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be diluted to working concentrations for cell culture experiments.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine Molecular Weight: Use the batch-specific molecular weight provided by the manufacturer. The anhydrous molecular weight is 568.55 g/mol .[16]
-
Weighing: Carefully weigh the desired amount of Mibefradil powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood or a balance enclosure.
-
Solubilization: Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM or 50 mM). For example, to make a 10 mM stock solution from 1 mg of Mibefradil (MW=568.56), add 175.9 µL of DMSO.[17]
-
Dissolution: Vortex or gently warm the solution (e.g., in a 37°C water bath) until the powder is completely dissolved.
-
Sterilization: While not always necessary if using sterile DMSO and aseptic techniques, the solution can be sterilized by passing it through a 0.22 µm syringe filter if required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[16] Prepared solutions are reportedly stable for up to one month.[16]
Protocol 2: Cell Viability Assay (WST-1 or AlamarBlue)
This protocol outlines a method to assess the effect of Mibefradil on cell viability and proliferation.
Materials:
-
Cells of interest, cultured in appropriate medium
-
96-well clear-bottom cell culture plates
-
Mibefradil stock solution (from Protocol 1)
-
Complete cell culture medium
-
WST-1 or AlamarBlue (resazurin) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (or until cells are well-attached and in the exponential growth phase).
-
Drug Preparation: Prepare serial dilutions of Mibefradil in complete cell culture medium at 2x the final desired concentrations.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the Mibefradil dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest Mibefradil concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]
-
Reagent Addition: Add 10 µL of WST-1 or AlamarBlue reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The exact time depends on the cell type and metabolic rate.
-
Measurement: Measure the absorbance (WST-1, ~450 nm) or fluorescence (AlamarBlue, Ex/Em ~560/590 nm) using a microplate reader.
-
Data Analysis: Subtract the background reading (wells with medium and reagent only). Normalize the results to the vehicle control wells to determine the percentage of cell viability. Plot the results to determine the IC₅₀ value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of Mibefradil on cell cycle distribution.
Materials:
-
Cells cultured in 6-well plates
-
Mibefradil stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of Mibefradil and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and attached cells. For attached cells, wash with PBS, detach using Trypsin-EDTA, and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use the PI signal to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mibefradil's multifaceted signaling pathway.
Caption: General workflow for in vitro Mibefradil studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing and Rescuing of Mibefradil, an Antihypertensive, for Cancer: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mibefradil, A T-type calcium channel antagonist in Y1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mibefradil is a P-glycoprotein substrate and a potent inhibitor of both P-glycoprotein and CYP3A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidant and cytoprotective activities of the calcium channel blocker mibefradil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ≥98% (HPLC), powder, T-type Ca²⁺ channel blocker | Sigma-Aldrich [sigmaaldrich.com]
- 17. apexbt.com [apexbt.com]
Application Note: Preparing Mibefradil Dihydrochloride Hydrate Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303) for research applications.
Introduction
Mibefradil is a calcium channel antagonist that is structurally and pharmacologically distinct from other classical calcium channel blockers[1]. Its primary mechanism of action involves the potent and selective blockade of low-voltage-activated (T-type) calcium channels over high-voltage-activated (L-type) channels[1][2][3][4]. This activity leads to the relaxation of vascular smooth muscle, causing vasodilation and a decrease in blood pressure[1][5]. Mibefradil has been investigated for its therapeutic potential in hypertension and angina[1][2].
Recent research has uncovered additional mechanisms, including the inhibition of store-operated Orai channels and the activation of the Phospholipase C (PLC) pathway, which triggers calcium release from intracellular stores[6][7]. These diverse actions make Mibefradil a valuable tool for studying calcium signaling pathways. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of Mibefradil dihydrochloride hydrate.
| Property | Data | Reference |
| Molecular Weight | 568.55 g/mol (anhydrous basis). Note: Batch-specific molecular weight may vary due to hydration and should be used for calculations. | [8][9] |
| CAS Number | 116666-63-8 | [3][8] |
| Appearance | White powder | [8][9] |
| Solubility (Water) | Up to 50 mM (~28.4 mg/mL). Higher concentrations (up to 150 mg/mL) may be achieved with sonication. | [3][10] |
| Solubility (DMSO) | Up to 100 mM (~56.9 mg/mL). Sonication may be required to fully dissolve. | [3][10] |
| Solubility (Ethanol) | Insoluble | [8][9] |
| Storage (Solid) | Store desiccated at room temperature. | [8] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [3][8][10] |
Experimental Protocol: Stock Solution Preparation
This protocol provides instructions for preparing high-concentration stock solutions of this compound in DMSO or water.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Safety Precautions
-
Mibefradil dihydrochloride is classified as an acute oral toxicant (GHS07 Hazard pictogram)[8].
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, at all times.
-
Refer to the Safety Data Sheet (SDS) for complete safety information before handling.
3.3. Step-by-Step Protocol
3.3.1. Calculating the Required Mass
To prepare a stock solution of a specific concentration, use the following formula. Always use the batch-specific molecular weight (MW) provided on the product's certificate of analysis for the most accurate results.
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol )
Example: To prepare 1 mL of a 100 mM stock solution in DMSO using a MW of 568.56 g/mol : Mass (mg) = 100 mM x 1 mL x 0.56856 mg/mmol = 56.86 mg
3.3.2. Solution Preparation
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile vial.
-
Solvent Addition: Add the calculated volume of the desired solvent (e.g., DMSO or water) to the vial containing the powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes until the solution is clear[10].
-
Sterilization (for aqueous solutions): If preparing an aqueous stock solution for use in cell culture, it is advisable to sterilize it by passing it through a 0.22 µm syringe filter after dissolution[10].
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile tubes[10]. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[10]. Keep solutions protected from moisture[10].
-
Usage: Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved before adding it to your experimental medium[3].
Visualization of Mibefradil's Mechanism of Action
Mibefradil primarily blocks extracellular calcium influx through T-type calcium channels. However, it also affects intracellular calcium signaling by activating the Phospholipase C (PLC) pathway, leading to calcium release from the endoplasmic reticulum (ER) and subsequent store-operated calcium entry (SOCE)[7][11].
Caption: Mibefradil's dual mechanism on calcium signaling pathways.
References
- 1. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]
- 4. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound 98 (HPLC) CAS 116666-63-8 [sigmaaldrich.com]
- 9. ≥98% (HPLC), powder, T-type Ca²⁺ channel blocker | Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
Mibefradil in Fluorescence Microscopy Calcium Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mibefradil (B1662139) is a calcium channel blocker notable for its distinct pharmacological profile, exhibiting a moderate selectivity for T-type (low-voltage-activated) over L-type (high-voltage-activated) calcium channels.[1][2][3] Initially developed for the treatment of hypertension and angina, its unique mechanism of action has garnered interest in various research fields for investigating calcium signaling pathways.[3][4] Fluorescence microscopy, coupled with calcium-sensitive indicators, provides a powerful tool to dissect the spatial and temporal dynamics of intracellular calcium ([Ca²⁺]i) and to elucidate the effects of pharmacological agents like Mibefradil.
This document provides detailed application notes and protocols for utilizing Mibefradil in fluorescence microscopy calcium imaging experiments. It is intended to guide researchers in designing and executing robust experiments to study the role of T-type calcium channels and other Mibefradil-sensitive pathways in cellular physiology and pathophysiology.
Mechanism of Action
Mibefradil primarily functions by blocking the influx of calcium ions through voltage-gated calcium channels.[2] It displays a higher affinity for T-type calcium channels compared to L-type channels.[1][4] The inhibition of L-type channels is voltage-dependent, whereas the blockade of T-type channels is not.[1] Beyond its well-documented effects on voltage-gated calcium channels, recent studies have revealed that Mibefradil can also modulate intracellular calcium concentrations through other mechanisms. At micromolar concentrations, Mibefradil has been shown to elicit an increase in cytosolic calcium by activating the Phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP₃) and subsequent calcium release from the endoplasmic reticulum via IP₃ receptors.[5][6] Furthermore, Mibefradil can interact with and block Orai channels, which are components of the store-operated calcium entry (SOCE) pathway.[7][8]
Quantitative Data: Mibefradil's Potency
The inhibitory concentration (IC₅₀) of Mibefradil varies depending on the channel subtype, the experimental conditions, and the cell type. The following table summarizes key quantitative data for Mibefradil's activity.
| Target Channel/Process | IC₅₀ Value | Cell Type / Conditions | Reference |
| T-type Ca²⁺ Current | 2.7 µM | General | [1] |
| L-type Ca²⁺ Current | 18.6 µM | General | [1] |
| T-type Ca²⁺ Current (ICaT) | 0.1 µM | Rat atrial cells | [9] |
| L-type Ca²⁺ Current (ICaL) | ~3 µM | Rat ventricular cells (holding potential -100 to -80 mV) | [9] |
| L-type Ca²⁺ Current (ICaL) | ~0.1 µM | Rat ventricular cells (holding potential -50 mV) | [9] |
| α1G T-type Channel | 270 nM | 2 mM Ca²⁺ as charge carrier | [10] |
| α1H T-type Channel | 140 nM | 2 mM Ca²⁺ as charge carrier | [10] |
| Orai1 Channel | 52.6 µM | HEK-293 T-REx cells | [8] |
| Orai2 Channel | 14.1 µM | HEK-293 T-REx cells | [8] |
| Orai3 Channel | 3.8 µM | HEK-293 T-REx cells | [8] |
| Ca²⁺-activated Cl⁻ Current | 4.7 µM | Calf pulmonary artery endothelial cells | [11] |
| Volume-sensitive Cl⁻ Current | 5.4 µM | Calf pulmonary artery endothelial cells | [11] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by Mibefradil.
Caption: Mibefradil's multifaceted effects on cellular calcium signaling pathways.
Experimental Protocols
I. Cell Preparation and Fluorescent Dye Loading
This protocol is a general guideline and may require optimization based on the specific cell type and experimental goals.
Materials:
-
Cell culture medium
-
Poly-L-lysine or other appropriate coating for coverslips
-
Glass-bottom dishes or coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM, Cal-520)[5][12]
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Mibefradil dihydrochloride (B599025) (stable salt form recommended)[1]
Procedure:
-
Cell Culture: Plate cells onto sterile glass-bottom dishes or coverslips coated with an appropriate substrate (e.g., 0.01% Poly-L-lysine) and culture until they reach the desired confluency.[5]
-
Dye Preparation: Prepare a stock solution of the chosen calcium indicator (e.g., 1 mM Fura-2 AM in anhydrous DMSO). For the loading solution, dilute the stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM. To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the stock solution before diluting.
-
Dye Loading: Remove the culture medium from the cells and wash gently with the physiological buffer. Incubate the cells with the dye loading solution for 30-60 minutes at room temperature or 37°C, protected from light.[5] The optimal loading time and temperature should be determined empirically for each cell type.
-
De-esterification: After loading, wash the cells twice with the physiological buffer to remove excess dye. Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.
II. Fluorescence Microscopy and Data Acquisition
Equipment:
-
Inverted fluorescence microscope equipped with a high-speed camera (e.g., sCMOS or EMCCD).[5]
-
Light source for fluorescence excitation (e.g., Xenon arc lamp, LED).[5]
-
Appropriate filter sets for the chosen calcium indicator (e.g., for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).[5]
-
Perfusion system for solution exchange.[5]
-
Image acquisition and analysis software.[5]
Procedure:
-
Microscope Setup: Mount the dish/coverslip with the loaded cells onto the microscope stage.
-
Baseline Recording: Continuously perfuse the cells with the physiological buffer.[5] Acquire baseline fluorescence images for a stable period (e.g., 2-5 minutes) to establish a steady-state [Ca²⁺]i.
-
Mibefradil Application: Switch the perfusion to a buffer containing the desired concentration of Mibefradil. Prepare Mibefradil stock solutions in DMSO and dilute to the final concentration in the physiological buffer immediately before use. Ensure the final DMSO concentration is low (typically <0.1%) to avoid off-target effects.
-
Data Acquisition: Record the changes in fluorescence intensity over time. The acquisition rate should be sufficient to capture the kinetics of the expected calcium changes (e.g., 1-10 Hz).
-
Washout: After recording the effect of Mibefradil, switch the perfusion back to the control buffer to observe any reversal of the effect.
-
Positive Control (Optional): At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal (Fmax), followed by a calcium-free solution with a chelator (e.g., EGTA) to determine the minimum fluorescence signal (Fmin). This is particularly important for ratiometric dyes like Fura-2 to allow for the calculation of absolute [Ca²⁺]i.
III. Data Analysis
-
Region of Interest (ROI) Selection: Define ROIs around individual cells or subcellular compartments.
-
Fluorescence Measurement: Extract the average fluorescence intensity within each ROI for each time point.
-
Background Subtraction: Subtract the background fluorescence from the ROI measurements.
-
Ratio Calculation (for ratiometric dyes): For dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., F₃₄₀/F₃₈₀).[5]
-
Normalization (for single-wavelength dyes): For dyes like Fluo-4, express the change in fluorescence as a ratio over the baseline fluorescence (ΔF/F₀), where ΔF = F - F₀ and F₀ is the baseline fluorescence.
-
Quantitative Analysis: Analyze parameters such as the peak amplitude of the calcium response, the rate of rise and decay, the duration of the response, and the frequency of oscillations.
Experimental Workflow Diagram
Caption: A typical experimental workflow for calcium imaging with Mibefradil.
Considerations and Best Practices
-
Choice of Calcium Indicator: The selection of the fluorescent calcium indicator should be based on the specific experimental question. High-affinity indicators (e.g., Fura-2, Fluo-4) are suitable for detecting small changes in cytosolic calcium, while low-affinity indicators may be necessary for measuring calcium in compartments with high concentrations, such as the endoplasmic reticulum.[13] Consider using red-shifted indicators (e.g., X-Rhod-1) to minimize phototoxicity and allow for multiplexing with other fluorescent probes.[12][14] Genetically encoded calcium indicators (GECIs) offer the advantage of being targetable to specific subcellular compartments or cell types.[15]
-
Mibefradil Concentration: The concentration of Mibefradil should be chosen carefully to target the desired channels. Nanomolar to low micromolar concentrations are more selective for T-type channels, while higher micromolar concentrations will also inhibit L-type channels and may engage other signaling pathways like PLC activation and Orai channel block.[5][8][9]
-
Controls: Appropriate controls are crucial for interpreting the results. These include vehicle controls (buffer with DMSO), positive controls to ensure cell viability and dye responsiveness (e.g., depolarization with high K⁺ to activate voltage-gated calcium channels or application of an agonist known to increase [Ca²⁺]i), and potentially the use of more specific blockers to confirm the involvement of particular channels.
-
Phototoxicity: Minimize light exposure to the cells to reduce phototoxicity and photobleaching of the fluorescent indicator. Use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.
-
Stability of Mibefradil: The free base form of Mibefradil can be unstable. It is advisable to use the more stable dihydrochloride salt form.[1] Prepare fresh dilutions of Mibefradil for each experiment.
By following these guidelines and protocols, researchers can effectively utilize Mibefradil as a pharmacological tool in fluorescence microscopy calcium imaging to gain valuable insights into the complex roles of calcium signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition by mibefradil, a novel calcium channel antagonist, of Ca(2+)- and volume-activated Cl- channels in macrovascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 13. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-biolabs.com [creative-biolabs.com]
Application Notes and Protocols for In Vivo Administration of Mibefradil Dihydrochloride Hydrate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Mibefradil dihydrochloride (B599025) hydrate (B1144303) in various animal models, focusing on its application in cardiac conditions and oncology. The protocols and data presented are compiled from peer-reviewed scientific literature to guide researchers in designing and executing their own in vivo studies.
Introduction
Mibefradil is a calcium channel blocker with a higher selectivity for T-type calcium channels over L-type channels.[1][2][3] Originally developed as an antihypertensive and antianginal agent, it has been repurposed for investigation in other therapeutic areas, notably in oncology, due to its ability to modulate calcium signaling pathways implicated in cell proliferation and survival.[4] These notes provide detailed protocols for its administration in rodent models of heart failure and cancer, summarize key quantitative data from these studies, and illustrate the signaling pathways affected by Mibefradil.
Data Presentation
The following tables summarize the quantitative data from in vivo studies involving the administration of Mibefradil dihydrochloride hydrate in different animal models.
Table 1: Mibefradil Administration in a Rat Model of Myocardial Infarction-Induced Heart Failure
| Parameter | Mibefradil-Treated Group | Placebo-Treated Group | Reference |
| Animal Model | Male Wistar rats | Male Wistar rats | |
| Disease Induction | Ligation of the left coronary artery | Ligation of the left coronary artery | |
| Dosage | 10 mg/kg/day | Saline | |
| Administration Route | Oral gavage | Oral gavage | |
| Treatment Duration | 6 weeks (starting 7 days before, 24h after, or 7 days after ligation) | 6 weeks | |
| Key Findings | - Higher mean arterial blood pressure and dP/dt(max)- Lower left ventricular end-diastolic pressure- Reduced interstitial and perivascular fibrosis | - Decreased mean arterial blood pressure and dP/dt(max)- Increased left ventricular end-diastolic pressure- Increased interstitial and perivascular fibrosis |
Table 2: Mibefradil Administration in a Rat Model of Chronic Heart Failure
| Parameter | Mibefradil-Treated Group | Untreated Control Group | Reference |
| Animal Model | Rats | Rats | [5] |
| Disease Induction | Coronary artery ligation | Coronary artery ligation | [5] |
| Dosage | 15 mg/kg/day | N/A | [5] |
| Administration Route | Oral | N/A | [5] |
| Treatment Duration | 9 months | N/A | [5] |
| Key Findings | - Increased survival rate (71% vs. 44%)- Decreased systolic blood pressure- Decreased left ventricular end-diastolic and central venous pressures- Decreased left ventricular weight and normalized collagen density | - Lower survival rate (44%)- Unchanged hemodynamic parameters- Pathological cardiac remodeling | [5] |
Table 3: Mibefradil Administration in a Rat Model of Glioblastoma
| Parameter | Mibefradil-Treated Group (in combination with radiosurgery) | Radiosurgery Alone Group | Reference |
| Animal Model | Rats with intracranial C6 glioma | Rats with intracranial C6 glioma | [6] |
| Dosage | 30 mg/kg | N/A | [6] |
| Administration Route | Intraperitoneal injection | N/A | [6] |
| Treatment Schedule | Three times a day for 1 week (before or after radiosurgery) | Single dose of 8 Gy | [6] |
| Key Findings | - Median survival of 52 days (Mibefradil followed by radiosurgery)- Significantly smaller mean tumor volume at day 43 (34 mm³) | - Median survival of 31 days- Mean tumor volume at day 43 of 266 mm³ | [6] |
Table 4: Mibefradil Administration in a Mouse Xenograft Model of Medulloblastoma
| Parameter | Mibefradil-Treated Group | Vehicle-Treated Group | Reference |
| Animal Model | Mice with orthotopic medulloblastoma xenografts | Mice with orthotopic medulloblastoma xenografts | [7] |
| Dosage | Not specified | Not specified | [7] |
| Administration Route | Oral | Oral | [7] |
| Treatment Duration | Not specified | Not specified | [7] |
| Key Findings | - Inhibited medulloblastoma xenograft growth- Prolonged animal survival | - Progressive tumor growth- Shorter survival | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder (≥98% purity)
-
Sterile water for injection or sterile 0.9% saline solution
-
Dimethyl sulfoxide (B87167) (DMSO) (for specific applications, if required)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm) for injections
Procedure for Oral Administration (Aqueous Solution):
-
Calculate the required amount of this compound based on the desired concentration (e.g., 10 mg/mL) and the total volume needed for the study.
-
In a sterile vial, add the calculated amount of Mibefradil powder.
-
Add the required volume of sterile water or saline to the vial.
-
Vortex the mixture thoroughly until the powder is completely dissolved. This compound is soluble in water (>20 mg/mL).
-
Store the prepared solution according to the manufacturer's recommendations. For short-term storage, refrigeration at 2-8°C is generally suitable. For longer-term storage of stock solutions, aliquoting and freezing at -20°C may be considered, though stability should be verified.[8]
Procedure for Intraperitoneal Injection:
-
Follow steps 1-4 for preparing the aqueous solution.
-
Prior to administration, filter the solution through a 0.22 µm sterile filter to ensure sterility.[8]
-
Visually inspect the solution for any particulates before injection.
Note on Solubility: Mibefradil dihydrochloride is also soluble in DMSO (up to 100 mM). If a DMSO-based stock solution is prepared, further dilution in a vehicle compatible with in vivo administration (e.g., saline, corn oil) is necessary. The final concentration of DMSO administered to the animal should be kept to a minimum (typically <5-10%) to avoid toxicity.
Protocol 2: Oral Gavage Administration in Rats and Mice
Materials:
-
Prepared Mibefradil solution
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[2]
-
Syringes
Procedure:
-
Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for mice and rats).[2]
-
Gently restrain the animal. For rats, this can be done by holding the animal near the thoracic region while supporting the lower body. For mice, scruffing the neck is a common method.[2]
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the needle accordingly.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The animal should swallow as the tube is passed.
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is in the correct position, slowly administer the Mibefradil solution.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-administration.
Protocol 3: Intraperitoneal (IP) Injection in Rats
Materials:
-
Sterile Mibefradil solution
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Properly restrain the rat. One method is to hold the animal with its head tilted downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate to ensure no fluid (e.g., blood, urine, intestinal contents) is drawn into the syringe.
-
If the aspiration is clear, slowly inject the Mibefradil solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Signaling Pathways and Mechanisms of Action
Mibefradil's primary mechanism of action is the blockade of voltage-gated calcium channels, with a preference for T-type channels. This action disrupts the influx of calcium ions, which is a critical secondary messenger in numerous cellular processes.
Calcium Channel Blockade
Mibefradil directly inhibits the activity of T-type and, to a lesser extent, L-type calcium channels on the plasma membrane. This reduces the influx of extracellular Ca²⁺ into the cell, affecting processes such as smooth muscle contraction, neuronal firing, and cell proliferation.
Modulation of Intracellular Calcium Signaling
In addition to blocking plasma membrane channels, Mibefradil has been shown to affect intracellular calcium release mechanisms. It can activate Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃). IP₃ then binds to its receptors (IP₃R) on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytoplasm. This can, in turn, trigger store-operated calcium entry (SOCE).[9]
Inhibition of the PI3K/Akt/mTOR Pathway
In the context of cancer and cardiac hypertrophy, Mibefradil has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival. By inhibiting this pathway, Mibefradil can induce apoptosis and autophagy in cancer cells and ameliorate pathological cardiac hypertrophy.[9]
Experimental Workflow for In Vivo Studies
A typical workflow for an in vivo study investigating the efficacy of Mibefradil is outlined below.
References
- 1. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic and pharmacokinetic profile of mibefradil, a T- and L-type calcium channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mibefradil: A New Selective T-Channel Calcium Antagonist for Hypertension and Angina Pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing and Rescuing of Mibefradil, an Antihypertensive, for Cancer: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mibefradil, a T-type and L-type calcium channel blocker, limits infarct size through a glibenclamide-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
Mibefradil as a Tool Compound for Studying Ion Channel Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mibefradil (B1662139) is a pharmacological agent that has been utilized as a tool compound for the investigation of ion channel function. Initially developed as an antihypertensive drug, its complex pharmacological profile, characterized by its potent blockade of T-type calcium channels, has made it a valuable instrument in experimental research. Mibefradil was voluntarily withdrawn from the market shortly after its approval due to significant drug-drug interactions, primarily stemming from its inhibition of cytochrome P450 enzymes.[1] Despite its clinical discontinuation, its distinct ion channel blocking properties continue to be leveraged in preclinical settings to elucidate the physiological and pathophysiological roles of various ion channels.
This document provides detailed application notes and protocols for the use of mibefradil as a tool compound in ion channel research, with a focus on electrophysiology, calcium imaging, and binding assays.
Mechanism of Action and Selectivity
Mibefradil is a nonselective calcium channel blocker that exhibits a notable preference for T-type (low-voltage activated) over L-type (high-voltage activated) calcium channels.[2] Its mechanism of action involves the physical occlusion of the channel pore, thereby inhibiting the influx of calcium ions.[2] The blockade of T-type calcium channels is considered to be a key contributor to its pharmacological effects.[3]
The selectivity of mibefradil is not absolute, and it has been shown to interact with a variety of other ion channels, a crucial consideration when interpreting experimental results. These off-target effects can be both a limitation and an opportunity, allowing for the study of these other channels, provided appropriate controls and concentrations are used.
Data Presentation: Mibefradil's Potency on Various Ion Channels
The following table summarizes the inhibitory potency (IC50) of mibefradil on a range of ion channels, compiled from various studies. These values can vary depending on the experimental conditions, such as the specific isoform of the channel, the cell type used for expression, the charge carrier (Ca2+ vs. Ba2+), and the holding potential in electrophysiological recordings.
| Ion Channel Family | Specific Channel | IC50 (µM) | Cell Type | Experimental Method | Reference(s) |
| Calcium Channels | |||||
| T-type (general) | 2.7 | Not Specified | Electrophysiology | [4][5] | |
| T-type (Cav3.1/α1G) | ~1 (in 10 mM Ba2+) | Cloned | Electrophysiology | [6] | |
| T-type (Cav3.1/α1G) | 0.27 (in 2 mM Ca2+) | Cloned | Electrophysiology | [6] | |
| T-type (Cav3.2/α1H) | ~1 (in 10 mM Ba2+) | Cloned | Electrophysiology | [6] | |
| T-type (Cav3.2/α1H) | 0.14 (in 2 mM Ca2+) | Cloned | Electrophysiology | [6] | |
| T-type (Cav3.2) | 0.25 | Recombinant Cell Line | Ca2+ Influx Assay | [7] | |
| T-type (Cav3.3/α1I) | ~1 (in 10 mM Ba2+) | Cloned | Electrophysiology | [6] | |
| L-type (general) | 18.6 | Not Specified | Electrophysiology | [4][5] | |
| L-type (Cav1.2/α1C) | ~13 (in 10 mM Ba2+) | Cloned | Electrophysiology | [6] | |
| L-type (in rat ventricular cells) | ~3 (from hyperpolarized potential) | Rat Ventricular Myocytes | Electrophysiology | [8] | |
| L-type (in rat ventricular cells) | ~0.1 (from depolarized potential) | Rat Ventricular Myocytes | Electrophysiology | [8] | |
| N-type, L-type, P/Q-type | 1.4 (total HVA current) | Rat Spinal Motoneurons | Electrophysiology | [9] | |
| Orai1 | 52.6 | HEK293 T-REx | Electrophysiology | [10][11] | |
| Orai2 | 14.1 | HEK293 T-REx | Electrophysiology | [10][11] | |
| Orai3 | 3.8 | HEK293 T-REx | Electrophysiology | [10][11] | |
| Sodium Channels | |||||
| Neuronal Voltage-Gated Na+ Channels | 0.017 (Ki) | Rabbit Brain | Binding Assay | [12] | |
| Nav1.5 | 0.98 | HEK-293 | Electrophysiology | ||
| Potassium Channels | |||||
| Delayed Rectifier K+ Current | 0.3 | Human Myoblasts | Electrophysiology | ||
| Ether-à-go-go K+ Current | 0.7 | Human Myoblasts | Electrophysiology | ||
| Inward Rectifier K+ Current | 5.6 | Human Myoblasts | Electrophysiology |
Mandatory Visualizations
Caption: Mibefradil's primary and off-target ion channel interactions.
Caption: Workflow for whole-cell patch-clamp electrophysiology with mibefradil.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of mibefradil on voltage-gated calcium channels (e.g., T-type and L-type) expressed in a heterologous system (e.g., HEK293 cells) or in primary cells.
Materials:
-
Cells expressing the ion channel of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
External (extracellular) solution (in mM): 110 BaCl₂ (or CaCl₂), 10 HEPES, 10 TEA-Cl, 1 MgCl₂; pH adjusted to 7.4 with CsOH.
-
Internal (pipette) solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH.
-
Mibefradil dihydrochloride (B599025)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
Procedure:
-
Cell Preparation: Culture cells on glass coverslips to sub-confluent levels. For primary neurons or myocytes, follow established dissociation protocols.
-
Mibefradil Stock Solution: Prepare a 10 mM stock solution of mibefradil dihydrochloride in DMSO. Store aliquots at -20°C. On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations.
-
Recording Setup:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Recording:
-
Approach a cell with the patch pipette and form a high-resistance (gigaohm) seal.
-
Rupture the cell membrane to establish the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.
-
-
Voltage-Clamp Protocol for T-type Currents:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are in a resting, available state.
-
Apply depolarizing voltage steps (e.g., to -30 mV for 200 ms) to elicit T-type calcium currents.
-
-
Voltage-Clamp Protocol for L-type Currents:
-
Hold the cell at a more depolarized potential (e.g., -40 mV) to inactivate T-type channels.
-
Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit L-type calcium currents.
-
-
Studying State-Dependence: To investigate mibefradil's preferential block of the inactivated state, compare the block at a hyperpolarized holding potential (e.g., -100 mV) versus a more depolarized holding potential (e.g., -70 mV).[8]
-
Data Acquisition and Analysis:
-
Record baseline currents in the absence of mibefradil.
-
Perfuse the cell with increasing concentrations of mibefradil, allowing the effect to reach a steady state at each concentration.
-
Measure the peak inward current at each concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the normalized current as a function of mibefradil concentration and fit the data with the Hill equation to determine the IC50 value.
-
Calcium Imaging
This protocol outlines the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to mibefradil.
Materials:
-
Cells grown on glass-bottom dishes or coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
Fluorescence imaging system capable of excitation at 340 nm and 380 nm and emission detection at ~510 nm.
-
Mibefradil dihydrochloride
Procedure:
-
Fura-2 AM Loading:
-
Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate cells in the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.
-
-
Imaging:
-
Mount the cells on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.
-
-
Mibefradil Application:
-
To study the effect on voltage-gated calcium channels, depolarize the cells with a high concentration of KCl (e.g., 50 mM) in the presence and absence of mibefradil.
-
To investigate effects on store-operated calcium entry (SOCE), first deplete intracellular calcium stores with a SERCA pump inhibitor like thapsigargin (B1683126) in a calcium-free buffer, and then reintroduce calcium in the presence and absence of mibefradil.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in [Ca²⁺]i.
-
Compare the amplitude and kinetics of the calcium signals in the presence and absence of mibefradil to determine its inhibitory effect.
-
Radioligand Binding Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the affinity of mibefradil for a specific ion channel using a radiolabeled ligand. This example assumes the use of a commercially available radioligand that binds to the target of interest.
Materials:
-
Cell membranes or tissue homogenates expressing the target ion channel
-
Radiolabeled ligand (e.g., [³H]-nitrendipine for L-type calcium channels)
-
Mibefradil dihydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates according to standard protocols and determine the protein concentration.
-
Assay Setup:
-
In a 96-well plate or individual tubes, add a fixed amount of membrane protein.
-
Add a fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
Add increasing concentrations of unlabeled mibefradil.
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).
-
-
Incubation: Incubate the reaction mixtures at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration:
-
Rapidly filter the incubation mixtures through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the mibefradil concentration.
-
Fit the data to a one-site competition model to determine the IC50 of mibefradil.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Important Considerations and Limitations
-
Off-Target Effects: As highlighted in the data table, mibefradil is not a completely selective T-type calcium channel blocker. Researchers must be aware of its effects on L-type calcium channels, sodium channels, and potassium channels, and design experiments with appropriate controls to isolate the effects on the channel of interest.[12]
-
State-Dependence: The blocking potency of mibefradil on some channels, particularly L-type calcium channels, is state-dependent, with higher affinity for the inactivated state.[8] This should be considered when designing voltage protocols in electrophysiology experiments.
-
Drug Interactions: While primarily a concern in a clinical context, mibefradil's potent inhibition of cytochrome P450 enzymes can be relevant in in vitro studies using complex biological systems or in vivo animal studies where other compounds are co-administered.[1]
-
Solubility and Stability: Mibefradil dihydrochloride is soluble in water and DMSO. Prepare fresh dilutions from a frozen stock on the day of the experiment to ensure compound integrity.
By carefully considering its pharmacological profile and employing the detailed protocols outlined above, researchers can effectively utilize mibefradil as a valuable tool compound to further our understanding of ion channel function in health and disease.
References
- 1. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]
- 2. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of receptor-operated calcium channels by mibefradil (Ro 40-5967): effects on intracellular calcium and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of mibefradil on sodium and calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition by mibefradil, a novel calcium channel antagonist, of Ca(2+)- and volume-activated Cl- channels in macrovascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mibefradil | CAS:116644-53-2 | Calcium channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Mibefradil Dihydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303) is a benzimidazolyl-substituted tetraline derivative that acts as a calcium channel antagonist.[1] It exhibits a higher affinity for T-type (low-voltage-activated) calcium channels compared to L-type (high-voltage-activated) calcium channels.[2][3] This pharmacological profile makes it a valuable tool for investigating the physiological and pathological roles of T-type calcium channels in various cellular processes. Mibefradil has been utilized in numerous cell-based assays to study its effects on cell proliferation, apoptosis, and intracellular calcium signaling.[4][5] These application notes provide an overview of the use of Mibefradil in cell-based assays, including detailed protocols and quantitative data to facilitate experimental design and execution.
Mechanism of Action
Mibefradil primarily functions by blocking the influx of calcium ions through T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[5] This blockade can lead to a variety of cellular effects, including the arrest of the cell cycle at the G1/S checkpoint and the induction of apoptosis.[6] In addition to its effects on T-type calcium channels, Mibefradil has also been shown to inhibit L-type calcium channels, albeit at higher concentrations.[7] Furthermore, at micromolar concentrations, Mibefradil can induce an increase in cytosolic calcium concentration by activating phospholipase C (PLC) and the inositol (B14025) trisphosphate (IP3) receptor, leading to calcium release from the endoplasmic reticulum.[4] It has also been reported to block Orai channels, which are involved in store-operated calcium entry (SOCE).[5][8]
Quantitative Data: Inhibitory Concentrations of Mibefradil
The following tables summarize the reported IC50 values for Mibefradil against various ion channels. This data is essential for determining the appropriate concentration range for specific cell-based assays.
Table 1: Mibefradil IC50 Values for T-type and L-type Calcium Channels
| Channel Type | Subtype | Cell Line/System | IC50 (µM) | Reference(s) |
| T-type | CaV3.1, CaV3.2, CaV3.3 | - | 5.8 - 7.2 | [5] |
| T-type | - | Rat Atrial Cells | 0.1 | [9] |
| T-type | - | - | 2.7 | [7][10] |
| L-type | - | Rat Ventricular Cells | ~3 | [9] |
| L-type | - | - | 18.6 | [7][10] |
Table 2: Mibefradil IC50 Values for Orai Channels
| Channel Type | Subtype | Cell Line | IC50 (µM) | Reference(s) |
| Orai | Orai1 | HEK293 T-REx | 52.6 | [5][8] |
| Orai | Orai2 | HEK293 T-REx | 14.1 | [5][8] |
| Orai | Orai3 | HEK293 T-REx | 3.8 | [5][8] |
Signaling Pathways and Experimental Workflows
Mibefradil's Dual Action on Intracellular Calcium
Mibefradil exhibits a concentration-dependent dual effect on intracellular calcium levels. At lower concentrations, it primarily blocks T-type calcium channels, reducing calcium influx. At higher concentrations, it can trigger the release of calcium from intracellular stores.
Caption: Mibefradil's concentration-dependent effects on calcium signaling.
Experimental Workflow for Cell Viability Assay
A typical workflow for assessing the effect of Mibefradil on cell viability using a colorimetric assay like Alamar Blue or WST-1.
Caption: General workflow for a cell viability assay with Mibefradil.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (Alamar Blue or WST-1)
This protocol is designed to assess the effect of Mibefradil on the proliferation and viability of adherent or suspension cells.
Materials:
-
Mibefradil dihydrochloride hydrate stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well clear or black-walled tissue culture plates
-
Alamar Blue or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Mibefradil Treatment:
-
Prepare serial dilutions of Mibefradil in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Mibefradil concentration).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the Mibefradil-containing medium or control medium.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
-
Viability Assessment:
-
Add 10 µL of Alamar Blue or WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance (for WST-1, typically at 450 nm) or fluorescence (for Alamar Blue, typically at 570 nm excitation and 585 nm emission) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence (wells with medium and reagent only) from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the Mibefradil concentration to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after Mibefradil treatment.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to confluence by the end of the experiment.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with the desired concentrations of Mibefradil (e.g., 1-10 µM) or vehicle control for 24-72 hours.[6]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the DNA content (PI fluorescence intensity).
-
Protocol 3: Apoptosis Assay by Annexin V Staining
This protocol describes the detection of apoptosis in Mibefradil-treated cells using Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well tissue culture plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with Mibefradil as described in the cell cycle analysis protocol.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
-
Protocol 4: Intracellular Calcium Imaging
This protocol outlines the measurement of changes in intracellular calcium concentration in response to Mibefradil using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
This compound
-
Cells grown on glass coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope equipped for ratiometric imaging
Procedure:
-
Cell Loading with Calcium Indicator:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells on coverslips with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip onto the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Apply Mibefradil at the desired concentration to the perfusion solution.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the F340/F380 ratio over time to visualize the calcium response to Mibefradil.
-
Conclusion
This compound is a versatile pharmacological tool for studying the role of T-type calcium channels and calcium signaling in a variety of cellular functions. The protocols provided here offer a starting point for researchers to investigate the effects of Mibefradil in their specific cell-based assay systems. Careful consideration of the concentration-dependent effects of Mibefradil is crucial for the accurate interpretation of experimental results.
References
- 1. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mibefradil (Ro 40-5967) blocks multiple types of voltage-gated calcium channels in cultured rat spinal motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of FDG Uptake by Cell Cycle Synchronization Using a T-Type Calcium Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and cytoprotective activities of the calcium channel blocker mibefradil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
Mibefradil: A Repurposed Antihypertensive for Inducing Cell Cycle Arrest in Cancer Research
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mibefradil (B1662139), a potent T-type calcium channel blocker originally developed as an antihypertensive agent, has been repurposed as a valuable tool in cancer research for its ability to induce cell cycle arrest.[1][2] This document provides detailed application notes and experimental protocols for utilizing mibefradil to synchronize cancer cells in the G1 phase of the cell cycle. It outlines the molecular mechanisms of action, provides quantitative data on its efficacy in various cancer cell lines, and offers step-by-step instructions for its application in in vitro studies.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Inducing cell cycle arrest is a key strategy in oncology to inhibit tumor growth and enhance the efficacy of other cancer therapies. Mibefradil has emerged as a significant agent in this field, demonstrating the ability to halt cancer cell progression through the cell cycle, primarily at the G1/S checkpoint.[3] Its unique mechanism of action, involving the blockade of T-type calcium channels and potentially Orai channels, offers a targeted approach to manipulating the cancer cell cycle.[4][5] This document serves as a comprehensive guide for researchers employing mibefradil as a tool for inducing cell cycle arrest in cancer research.
Mechanism of Action
Mibefradil exerts its anti-proliferative effects by primarily blocking T-type calcium (Ca2+) channels, which are often aberrantly expressed in cancer cells and play a role in cell cycle progression.[3] By inhibiting these channels, mibefradil disrupts the intracellular calcium signaling that is critical for the transition from the G1 to the S phase of the cell cycle.
Recent studies have further elucidated the downstream effects of mibefradil. It has been shown to upregulate the cyclin-dependent kinase (CDK) inhibitor p27, a key regulator of the G1/S transition.[6] Increased levels of p27 inhibit the activity of cyclin D-CDK4/6 complexes, which are responsible for phosphorylating the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus leading to G1 arrest.
Additionally, mibefradil has been reported to inhibit Orai channels, which are store-operated Ca2+ channels, suggesting a broader impact on calcium homeostasis in cancer cells that may contribute to its cell cycle arrest and pro-apoptotic effects.[4][5] Some evidence also suggests a potential role for the downregulation of Aurora Kinase A (AURKA), a key mitotic kinase, in the anti-cancer effects of mibefradil in specific cancer types like triple-negative breast cancer.
Quantitative Data
The efficacy of mibefradil in inducing cell cycle arrest and inhibiting proliferation varies across different cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values of Mibefradil in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |
| Ovarian Cancer | A2780 | 24.23 | MTT Assay (48 hrs) | [7] |
| Paclitaxel-Resistant Ovarian Cancer | A2780/Taxol | 35.26 | MTT Assay (48 hrs) | [7] |
| Lung Cancer | A549 | 24.8 - 31.4 | MTT Assay (48 hrs) | [7] |
| T-type Calcium Channel (alpha1G) | CHO | 0.27 | Electrophysiology (in 2mM Ca2+) | [8] |
| T-type Calcium Channel (alpha1H) | CHO | 0.14 | Electrophysiology (in 2mM Ca2+) | [8] |
Table 2: Effect of Mibefradil on Cell Cycle Distribution
| Cell Line | Cancer Type | Mibefradil Concentration (µM) | Treatment Duration (hrs) | % Cells in G0/G1 (Control vs. Treated) | % Cells in S (Control vs. Treated) | % Cells in G2/M (Control vs. Treated) | Reference |
| PC-3 | Prostate Cancer | 10 | 24 | 33.1% vs. 60.9% | 36.3% vs. 23.2% | 29.7% vs. 14.9% | [9][10] |
| SK-N-SH | Neuroblastoma | 5 | 24 | 48.7% vs. 60.7% | 39.1% vs. 19.2% | 11.2% vs. 21.4% | [10] |
| HK-2 | Immortalized Kidney Cells | 1 | Not Specified | Increased | Not Specified | Not Specified | [4] |
| HK-2 | Immortalized Kidney Cells | 5 | Not Specified | Increased | Decreased | Decreased | [4] |
Experimental Protocols
Preparation of Mibefradil Stock Solution
Mibefradil dihydrochloride (B599025) is soluble in water and DMSO.
-
For aqueous stock solution:
-
Weigh the desired amount of mibefradil dihydrochloride powder.
-
Dissolve in sterile, nuclease-free water to a final concentration of 10 mM.[4]
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot and store at -20°C for up to one month or -80°C for up to six months.[11] Avoid repeated freeze-thaw cycles.
-
-
For DMSO stock solution:
-
Dissolve mibefradil dihydrochloride in high-quality, anhydrous DMSO to a final concentration of up to 100 mM.
-
Aliquot and store at -20°C or -80°C.
-
Induction of Cell Cycle Arrest in Cultured Cancer Cells
This protocol provides a general guideline for treating adherent cancer cells with mibefradil to induce G1 arrest. Optimization may be required for different cell lines.
-
Cell Seeding: Seed cancer cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach 50-60% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Mibefradil Treatment:
-
Prepare working solutions of mibefradil by diluting the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Include a vehicle control (e.g., medium with the same concentration of water or DMSO as the highest mibefradil concentration).
-
Remove the old medium from the cells and replace it with the medium containing mibefradil or the vehicle control.
-
-
Incubation: Incubate the cells for a period sufficient to induce cell cycle arrest, typically 24 to 72 hours.[9] The optimal duration should be determined empirically for each cell line.
-
Cell Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., flow cytometry, western blotting).
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes the analysis of DNA content to determine the cell cycle distribution following mibefradil treatment.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS, and then detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.[12]
-
-
Staining with Propidium (B1200493) Iodide (PI):
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in a staining solution containing:
-
Propidium Iodide (final concentration of 40-50 µg/mL)
-
RNase A (final concentration of 100 µg/mL) in PBS.
-
-
Incubate the cells in the dark at 37°C for 30 minutes or at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway of Mibefradil-Induced G1 Cell Cycle Arrest
Caption: Mibefradil-induced G1 cell cycle arrest signaling pathway.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing mibefradil-induced cell cycle arrest.
Troubleshooting
-
Low Cell Viability: High concentrations of mibefradil can be cytotoxic.[4] If significant cell death is observed, perform a dose-response curve to determine the optimal concentration that induces cell cycle arrest with minimal toxicity.
-
Poor Resolution of Flow Cytometry Peaks:
-
Ensure complete cell fixation and permeabilization.
-
Optimize the concentration of propidium iodide and RNase A.
-
Filter cell suspension through a nylon mesh before analysis to remove clumps.
-
-
Inconsistent Cell Cycle Arrest:
-
Ensure cells are in the logarithmic growth phase before treatment.
-
Optimize the treatment duration for your specific cell line.
-
Verify the activity of the mibefradil stock solution.
-
Conclusion
Mibefradil is a well-characterized and effective agent for inducing G1 cell cycle arrest in a variety of cancer cell lines. Its established mechanism of action and the availability of detailed protocols make it a valuable tool for cancer research. By following the guidelines presented in this document, researchers can effectively utilize mibefradil to study the intricacies of the cancer cell cycle and explore its potential in combination with other therapeutic strategies.
References
- 1. Repurposing and Rescuing of Mibefradil, an Antihypertensive, for Cancer: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of FDG Uptake by Cell Cycle Synchronization Using a T-Type Calcium Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Mibefradil: A Tool for Investigating Smooth Muscle Cell Proliferation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mibefradil (B1662139) is a distinctive calcium channel blocker, primarily recognized for its selective inhibition of T-type voltage-gated calcium channels, though it also affects L-type channels at higher concentrations.[1][2][3][4] This pharmacological profile makes it a valuable tool for studying the role of calcium signaling in various physiological and pathophysiological processes, including the proliferation of smooth muscle cells (SMCs). Dysregulated SMC proliferation is a hallmark of vascular remodeling in diseases such as atherosclerosis, restenosis, and pulmonary arterial hypertension.[2] In vitro studies have consistently demonstrated that mibefradil can effectively decrease SMC proliferation, particularly in response to vascular injury and mitogenic stimuli.[2]
These application notes provide a comprehensive overview of the use of mibefradil in studying SMC proliferation, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Mechanism of Action
Mibefradil's primary mechanism for inhibiting smooth muscle cell proliferation involves the blockade of T-type calcium channels, which disrupts intracellular calcium homeostasis.[3] An influx of calcium is a critical early event in cell cycle progression. By blocking these channels, mibefradil can induce cell cycle arrest, preventing cells from transitioning from the G1 to the S phase.
Beyond its effects on T-type calcium channels, mibefradil has also been shown to inhibit Orai channels, which are store-operated calcium channels.[5] Furthermore, its anti-proliferative effects are associated with the inhibition of key signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell growth and division.
Data Presentation: Quantitative Effects of Mibefradil
The following tables summarize the quantitative effects of mibefradil on smooth muscle cell proliferation and related signaling components.
| Cell Type | Mitogen (Concentration) | Mibefradil Concentration | Effect on Proliferation | Reference |
| Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | Platelet-Derived Growth Factor-BB (PDGF-BB) (25 ng/mL) | 10 µM | Significant inhibition of PDGF-BB-induced proliferation (p<0.01) | [1] |
| Vascular Smooth Muscle Cells (VSMCs) | In response to vascular injury (in vitro) | Not specified | Decreased proliferation | [2] |
| Channel/Enzyme | Mibefradil IC₅₀ | Cell Type/Condition | Reference |
| Orai1 | 52.6 µM | HEK293 T-REx cells with STIM1 stable expression | [5] |
| Orai2 | 14.1 µM | HEK293 T-REx cells with STIM1 stable expression | [5] |
| Orai3 | 3.8 µM | HEK293 T-REx cells with STIM1 stable expression | [5] |
Experimental Protocols
Protocol 1: Assessment of Smooth Muscle Cell Proliferation using MTT Assay
This protocol details the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the anti-proliferative effects of mibefradil on smooth muscle cells.
Materials:
-
Smooth muscle cells (e.g., human pulmonary artery smooth muscle cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Mibefradil dihydrochloride
-
Mitogen (e.g., PDGF-BB)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count smooth muscle cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Serum Starvation (Synchronization):
-
After 24 hours, aspirate the complete medium and wash the cells once with PBS.
-
Add 100 µL of serum-free medium to each well and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
-
Mibefradil and Mitogen Treatment:
-
Prepare a stock solution of mibefradil in an appropriate solvent (e.g., DMSO) and dilute it to the desired concentrations in serum-free medium.
-
Prepare the mitogen (e.g., PDGF-BB at 25 ng/mL) in serum-free medium.
-
Aspirate the serum-free medium from the wells.
-
Add 100 µL of the treatment solutions to the respective wells (e.g., control, mitogen alone, mitogen + various concentrations of mibefradil).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan (B1609692) crystals.
-
Incubate for an additional 2-4 hours at room temperature in the dark, or overnight at 37°C.[6]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of mibefradil on the cell cycle distribution of smooth muscle cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Smooth muscle cells
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Mibefradil dihydrochloride
-
Mitogen (e.g., PDGF-BB)
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed smooth muscle cells in 6-well plates and grow to 60-70% confluency.
-
Synchronize the cells by serum starvation for 24 hours.
-
Treat the cells with the desired concentrations of mibefradil in the presence or absence of a mitogen for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Visualizations
Caption: Mibefradil inhibits smooth muscle proliferation by blocking Ca2+ channels and the ERK pathway.
Caption: Workflow for assessing smooth muscle cell proliferation with Mibefradil using an MTT assay.
Caption: Workflow for cell cycle analysis of Mibefradil-treated smooth muscle cells.
References
- 1. Mibefradil suppresses the proliferation of pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mibefradil, a pharmacologically distinct calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Mibefradil
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mibefradil (B1662139) is a tetralol derivative initially developed as a T-type voltage-gated calcium (Ca2+) channel antagonist for treating hypertension.[1][2] More recently, Mibefradil has been repurposed as a potential anti-cancer agent due to its ability to inhibit cell proliferation and induce cell death in various cancer cell lines.[3][4] Its mechanisms of action are complex, extending beyond T-type Ca2+ channel blockade to include effects on other ion channels like Orai channels, and modulation of intracellular signaling pathways.[1][3][5] Flow cytometry is an indispensable tool for elucidating the cellular effects of therapeutic compounds like Mibefradil. It allows for the rapid, quantitative analysis of multiple parameters at the single-cell level, providing critical insights into drug-induced changes in cell cycle progression, apoptosis, and other key cellular processes.
This document provides detailed application notes and protocols for using flow cytometry to analyze the effects of Mibefradil on treated cells, focusing on cell cycle, apoptosis, intracellular calcium flux, and reactive oxygen species (ROS).
Application 1: Cell Cycle Analysis
Application Note: Mibefradil has been shown to inhibit cancer cell proliferation by arresting the cell cycle.[5] Flow cytometry analysis of DNA content is a standard method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). Studies have demonstrated that Mibefradil treatment can cause an accumulation of cells in the G0/G1 phase, indicating a blockade of the G1 to S phase transition.[3][6] This G1 arrest prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation.[7] For example, treatment of PC-3 human prostate cancer cells with 10 µM Mibefradil for 24 hours significantly increases the proportion of cells in the G0/G1 phase.[8]
Data Presentation: Effect of Mibefradil on Cell Cycle Distribution in PC-3 Cells
| Treatment Condition | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Data Source |
| Control (Untreated) | 33.1 ± 0.2 | 36.3 ± 1.4 | 29.7 ± 1.3 | [8] |
| Mibefradil (10 µM, 24h) | 60.9 ± 0.8 | 23.2 ± 1.1 | 14.9 ± 0.9 | [8] |
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining
1. Materials:
-
Mibefradil dihydrochloride
-
Cell line of interest (e.g., PC-3, MCF7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
2. Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Drug Treatment: Treat cells with the desired concentrations of Mibefradil (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash cells once with PBS.
-
Harvest cells by trypsinization, then collect them into a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission signal at ~617 nm (e.g., using a PE-Texas Red or equivalent filter).
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram.
-
Gate on the single-cell population to exclude doublets.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualization: Workflow for Cell Cycle Analysis
Caption: Experimental workflow for analyzing Mibefradil-induced cell cycle arrest.
Application 2: Apoptosis and Cell Death Analysis
Application Note: Mibefradil can induce programmed cell death (apoptosis) in various cancer cells.[5][7] However, some studies suggest that at certain concentrations or in specific cell types, its toxicity may be primarily necrotic.[9] Flow cytometry using a combination of Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD is a robust method to distinguish between different stages of cell death.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to externalization of phosphatidylserine).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).
-
Necrotic cells: Annexin V-negative and PI-positive (in some cases of primary necrosis).
This multi-parameter analysis provides a detailed picture of the cell death mechanism initiated by Mibefradil.
Data Presentation: Mibefradil-Induced Cell Death
| Cell Line | Treatment | Apoptotic Cells (%) | Necrotic Cells (%) | Data Source |
| Y79 Retinoblastoma | Mibefradil | Not significant | Primary toxicity | [9] |
| MCF7 Breast Cancer | Mibefradil | Not significant | Primary toxicity | [9] |
| HK-2 Kidney Cells | Mibefradil | Significantly increased | - | [3] |
| Leukemia Cell Lines | Mibefradil | Significantly increased | - | [7] |
Experimental Protocol: Annexin V/PI Apoptosis Assay
1. Materials:
-
Mibefradil dihydrochloride
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V binding buffer (10x)
-
FITC-conjugated Annexin V (or other fluorochrome)
-
Propidium Iodide (PI) solution (100 µg/mL)
-
Flow cytometer
2. Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with Mibefradil as described in the cell cycle protocol. Include both adherent and floating cells during harvesting.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) into a conical tube.
-
Wash adherent cells with PBS and harvest by gentle trypsinization.
-
Combine the adherent and floating cells into the same tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1x Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1x Annexin V binding buffer to each tube.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation. Collect Annexin V-FITC fluorescence at ~530 nm (e.g., FITC channel) and PI fluorescence at ~617 nm (e.g., PE-Texas Red channel).
-
Use unstained, single-stained (Annexin V only), and single-stained (PI only) controls to set up compensation and gates.
-
-
Data Analysis:
-
Create a dot plot of Annexin V vs. PI fluorescence.
-
Use quadrant gates to distinguish the four populations: Live (lower-left), Early Apoptotic (lower-right), Late Apoptotic/Necrotic (upper-right), and Necrotic (upper-left).
-
Quantify the percentage of cells in each quadrant.
-
Visualization: Principle of Annexin V/PI Staining
Caption: Distinguishing cell death stages with Annexin V and PI staining.
Application 3: Intracellular Calcium ([Ca2+]) Flux Analysis
Application Note: While known as a T-type Ca2+ channel blocker, Mibefradil has a more complex effect on intracellular calcium ([Ca2+]cyt) homeostasis. At micromolar concentrations (>10 µM), it can trigger a significant increase in [Ca2+]cyt.[1][2] This is mediated not only by its interaction with Orai channels, which are involved in store-operated calcium entry (SOCE), but also through the activation of Phospholipase C (PLC) and subsequent Ca2+ release from the endoplasmic reticulum (ER) via IP3 receptors.[1][2][3] Flow cytometry, using calcium-sensitive fluorescent dyes like Indo-1, Fura-2, or Fluo-4, can measure these changes in [Ca2+]cyt in real-time following Mibefradil application.
Data Presentation: Mibefradil's Effect on Calcium Channels and Signaling
| Target | Effect | IC50 / Effective Concentration | Data Source |
| Orai1 Channels | Inhibition | 52.6 µM | [3][5] |
| Orai2 Channels | Inhibition | 14.1 µM | [3][5] |
| Orai3 Channels | Inhibition | 3.8 µM | [3][5] |
| [Ca2+]cyt Increase | Stimulation | LogEC50 ~45-51 µM | [1][2] |
| ER Ca2+ Release | Inhibition | >50 µM | [3][5] |
Experimental Protocol: Measuring [Ca2+] Flux with Fluo-4 AM
1. Materials:
-
Mibefradil dihydrochloride
-
Cell line of interest
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Fluo-4 AM fluorescent dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Flow cytometer with real-time kinetics capabilities
2. Procedure:
-
Cell Harvesting: Harvest cells as previously described and resuspend in complete medium at 1 x 10^6 cells/mL.
-
Dye Loading:
-
Prepare a loading buffer of HBSS containing 2-5 µM Fluo-4 AM, 0.02% Pluronic F-127, and optionally 1 mM Probenecid.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in the loading buffer.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing:
-
Wash the cells twice with HBSS (with Probenecid if used) to remove excess dye.
-
Resuspend the final cell pellet in HBSS at 1 x 10^6 cells/mL.
-
-
Flow Cytometry Acquisition:
-
Equilibrate the flow cytometer with a tube of loaded cells to establish a stable baseline fluorescence. Use a 488 nm laser for excitation and collect emission at ~516 nm (e.g., FITC channel).
-
Acquire baseline data for 30-60 seconds.
-
Pause the acquisition, add Mibefradil to the desired final concentration, mix gently, and immediately resume acquisition.
-
Continue recording data for several minutes to capture the full calcium transient (initial rise and subsequent plateau or decline).
-
-
Data Analysis:
-
Generate a plot of fluorescence intensity versus time.
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
-
Analyze parameters such as peak fluorescence, time to peak, and the duration of the response.
-
Visualization: Mibefradil's Dual Action on Intracellular Calcium
Caption: Mibefradil's complex effects on cellular calcium signaling pathways.
Application 4: Reactive Oxygen Species (ROS) Detection
Application Note: Cellular stress, including alterations in calcium homeostasis and cell cycle arrest, can lead to the production of reactive oxygen species (ROS). ROS are highly reactive molecules, and their accumulation can induce oxidative stress, leading to cellular damage and apoptosis.[10] Flow cytometry can quantify intracellular ROS levels using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[11][12] H2DCFDA is non-fluorescent until intracellular esterases cleave the acetate (B1210297) groups, and it is subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[13][14] Analyzing ROS production can provide further insight into the cytotoxic mechanisms of Mibefradil.
Experimental Protocol: Intracellular ROS Detection with H2DCFDA
1. Materials:
-
Mibefradil dihydrochloride
-
Cell line of interest
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free culture medium or PBS
-
Positive control (e.g., H2O2 or Rotenone)
-
Flow cytometer
2. Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with Mibefradil for the desired duration. The treatment time may be shorter for ROS analysis (e.g., 1-6 hours) compared to cell cycle or apoptosis assays.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading:
-
Add H2DCFDA to the cell suspension to a final concentration of 5-10 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples immediately on a flow cytometer.
-
Excite the DCF with a 488 nm laser and collect the emission signal at ~530 nm (e.g., FITC channel).
-
Include an unstained control (for background fluorescence) and a positive control (cells treated with H2O2) to validate the assay.
-
-
Data Analysis:
-
Generate a histogram of DCF fluorescence intensity.
-
Use a marker on the histogram to gate on the ROS-positive population based on the negative control.
-
Report the percentage of ROS-positive cells and/or the geometric mean fluorescence intensity (gMFI) for each condition.
-
References
- 1. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing and Rescuing of Mibefradil, an Antihypertensive, for Cancer: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of FDG Uptake by Cell Cycle Synchronization Using a T-Type Calcium Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometric analysis of mitochondrial reactive oxygen species in murine hematopoietic stem and progenitor cells and MLL-AF9 driven leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow Cytometry of Oxygen and Oxygen-Related Cellular Stress [mdpi.com]
- 13. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Mibefradil dihydrochloride hydrate solubility and stability in buffers
Welcome to the technical support center for Mibefradil (B1662139) Dihydrochloride (B599025) Hydrate (B1144303). This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of mibefradil dihydrochloride hydrate in common solvents?
A1: this compound is soluble in water and various organic solvents. It is important to note that the solubility of the dihydrochloride salt is significantly higher in aqueous solutions compared to the free base. The reported solubility values are summarized in the table below.
Q2: How should I prepare aqueous solutions of this compound?
A2: Due to its good water solubility, you can directly dissolve this compound in water or aqueous buffers. For consistent results, it is recommended to use purified water (e.g., Milli-Q or equivalent) or the specific buffer required for your experiment.
Q3: What is the recommended storage condition for this compound solutions?
A3: For short-term storage, aqueous solutions can be kept at 2-8°C for up to 24 hours. For long-term storage, it is recommended to aliquot the solution and store it at -20°C or -80°C.[1] Based on supplier recommendations, solutions stored at -20°C may be stable for up to one month.[2] Always allow the solution to equilibrate to room temperature before use and check for any precipitation.
Q4: Is this compound stable in aqueous solutions?
A4: Mibefradil contains an ester linkage that is susceptible to hydrolysis, which is a primary degradation pathway.[3] This degradation is expected to be pH-dependent. The free base form of mibefradil is known to be prone to instability, and the dihydrochloride salt form offers improved stability.[4] For experiments requiring high stability, it is crucial to use freshly prepared solutions or conduct stability studies under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected solubility in aqueous buffers.
-
Possible Cause 1: pH of the buffer. The solubility of mibefradil, which is a weak base, can be influenced by the pH of the buffer.
-
Troubleshooting Step: Ensure the pH of your buffer is accurately prepared and measured. If you are observing precipitation, consider using a buffer with a lower pH, as the protonated form of the molecule is generally more soluble.
-
-
Possible Cause 2: Buffer composition. Certain buffer components may interact with the compound, affecting its solubility.
-
Troubleshooting Step: If possible, test the solubility in a few different buffer systems to identify the most suitable one for your experiment.
-
-
Possible Cause 3: Common ion effect.
-
Troubleshooting Step: While less common, a high concentration of chloride ions in the buffer could potentially decrease the solubility of the dihydrochloride salt. If you suspect this, try using a buffer with a different counter-ion.
-
Issue 2: Degradation of the compound in aqueous solution over time.
-
Possible Cause 1: Hydrolysis. The ester moiety in mibefradil is susceptible to hydrolysis, which is accelerated at higher pH and temperatures.
-
Troubleshooting Step: Prepare solutions fresh before each experiment whenever possible. If storage is necessary, store aliquots at -20°C or -80°C to minimize degradation.[1] Avoid prolonged storage in basic buffers.
-
-
Possible Cause 2: Photodegradation. Exposure to light can cause degradation of photosensitive compounds.
-
Troubleshooting Step: Protect solutions from light by using amber vials or wrapping containers with aluminum foil. Conduct experiments under controlled lighting conditions when possible.
-
-
Possible Cause 3: Oxidation.
-
Troubleshooting Step: While less commonly reported for this molecule, if you suspect oxidative degradation, you can try preparing your buffers with degassed solvents.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Approximate Concentration (mM) | Source |
| Water | 50 mM (28.43 mg/mL) | 50 | [2] |
| Water | >20 mg/mL | >35 | |
| DMSO | 100 mM (56.86 mg/mL) | 100 | [2] |
Note: The molecular weight of mibefradil dihydrochloride is 568.56 g/mol . The hydrate form may have a slightly different molecular weight.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of this compound in a specific aqueous buffer.
-
Preparation of Buffer: Prepare the desired aqueous buffer (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate) and ensure its pH is accurately adjusted.
-
Sample Preparation: Add an excess amount of this compound powder to a clear glass vial. The excess solid should be visually apparent.
-
Equilibration: Add a known volume of the prepared buffer to the vial. Seal the vial tightly to prevent solvent evaporation.
-
Agitation: Place the vial in a shaker or on a magnetic stir plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Sample Collection and Analysis: Carefully withdraw a clear aliquot of the supernatant. Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with the appropriate solvent and analyze the concentration of mibefradil using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Evaluation of Stability in Aqueous Buffers using HPLC
This protocol provides a framework for assessing the stability of this compound in aqueous buffers under different stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Working Solution Preparation: Dilute the stock solution with the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 9.0) to a final concentration suitable for HPLC analysis.
-
Stress Conditions:
-
pH Stability: Store aliquots of the working solutions in different pH buffers at a constant temperature (e.g., 40°C).
-
Thermal Stability: Store an aliquot of a working solution (e.g., in pH 7.4 buffer) at an elevated temperature (e.g., 60°C).
-
Photostability: Expose an aliquot of a working solution to a controlled light source (e.g., consistent with ICH Q1B guidelines), while keeping a control sample in the dark.[5]
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact mibefradil peak from any potential degradation products.
-
Data Analysis: Calculate the percentage of mibefradil remaining at each time point relative to the initial concentration (time 0). This data can be used to determine the degradation rate constant and half-life under each condition.
Visualizations
Caption: Experimental workflows for solubility and stability testing.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]
- 3. Efficient synthesis of mibefradil analogues: an insight into in vitro stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Mibefradil Concentration for T-type Channel Selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mibefradil (B1662139). The focus is on optimizing its concentration to ensure selectivity for T-type calcium channels in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Mibefradil and its primary mechanism of action?
Mibefradil (also known as Ro 40-5967) is a calcium channel blocker.[1][2] Its primary mechanism of action is the blockade of T-type (low-voltage-activated) calcium channels, for which it shows a moderate degree of selectivity over L-type (high-voltage-activated) calcium channels.[3][4][5] This characteristic distinguished it from other calcium antagonists available at the time of its development, which primarily targeted L-type channels.[6]
Q2: How selective is Mibefradil for T-type calcium channels?
Mibefradil exhibits a notable, though not absolute, selectivity for T-type over L-type calcium channels. The degree of selectivity can vary depending on the experimental conditions, such as the specific channel isoforms present, the charge carrier used (Ca²⁺ vs. Ba²⁺), and the holding potential of the cell membrane during electrophysiological recordings.[7][8] In some studies, Mibefradil has shown a 10 to 30-fold greater potency for T-type channels compared to L-type channels.[9]
Q3: What are the known off-target effects of Mibefradil?
Beyond its effects on T-type and L-type calcium channels, Mibefradil has been shown to interact with other ion channels, particularly at higher concentrations. It can inhibit certain voltage-gated potassium (K+) channels and sodium (Na+) channels.[10][11] Additionally, Mibefradil is a known inhibitor of cytochrome P450 enzymes (CYP3A4, CYP2D6, and CYP1A2), which can lead to significant drug-drug interactions.[12][13]
Q4: What are the common challenges when using Mibefradil in in-vitro experiments?
Common challenges include:
-
Achieving Selectivity: Due to its effects on L-type and other ion channels, finding a concentration that is high enough to inhibit T-type channels without significantly affecting other channels can be difficult.
-
Compound Stability: The free form of Mibefradil can be unstable, and it is often advisable to use a more stable salt form, such as Mibefradil dihydrochloride (B599025).[1]
-
Experimental Variability: Results can be influenced by factors such as the specific cell line used, the expression levels of different channel subtypes, and the precise conditions of the electrophysiological recording.
Q5: Why was Mibefradil withdrawn from the market and what are the implications for research?
Mibefradil (marketed as Posicor®) was voluntarily withdrawn from the market due to the risk of serious and potentially fatal drug interactions.[13][14] Its inhibition of cytochrome P450 enzymes led to dangerously elevated plasma concentrations of other co-administered drugs.[12][15] For researchers, this underscores the importance of considering Mibefradil's off-target effects and potential for interactions, even in in-vitro systems, as it can influence the interpretation of experimental results.
Troubleshooting Guides
Problem: I am not observing selective inhibition of T-type channels.
-
Possible Cause 1: Mibefradil concentration is too high.
-
Solution: At higher concentrations, Mibefradil's selectivity for T-type channels diminishes, and it will also block L-type and other ion channels.[7][10] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system. Start with a low concentration (e.g., in the low nanomolar range) and gradually increase it.
-
-
Possible Cause 2: Incorrect holding potential in electrophysiology experiments.
-
Solution: The block of L-type channels by Mibefradil is voltage-dependent.[1][7] A depolarized holding potential can enhance the block of L-type channels, making Mibefradil appear less selective.[7] To isolate T-type currents, use a more negative holding potential (e.g., -100 mV to -80 mV) where L-type channels are largely inactivated.
-
-
Possible Cause 3: The experimental system expresses multiple Mibefradil-sensitive channels.
-
Solution: Be aware of the ion channel expression profile of your cell line or tissue preparation. If the system expresses high levels of L-type or certain potassium channels that are sensitive to Mibefradil, achieving clean T-type channel inhibition will be challenging.[10] Consider using a heterologous expression system (e.g., HEK293 cells) transfected with a specific T-type channel subtype to ensure a more defined target.
-
Problem: My results are inconsistent across experiments.
-
Possible Cause 1: Instability of Mibefradil solution.
-
Solution: Prepare fresh stock solutions of Mibefradil for each experiment. The free base form of Mibefradil is known to be less stable.[1] Using Mibefradil dihydrochloride, a more stable salt form, is recommended.[2] Store stock solutions appropriately, protected from light and at the recommended temperature.
-
-
Possible Cause 2: Variability in experimental conditions.
-
Solution: Maintain consistent experimental parameters. This includes temperature, pH, and the composition of intracellular and extracellular solutions.[8] Small variations in these conditions can alter ion channel kinetics and drug potency.
-
-
Possible Cause 3: Issues with the patch-clamp setup.
Problem: I am seeing unexpected effects on cell viability or other cellular processes.
-
Possible Cause 1: Off-target effects of Mibefradil.
-
Solution: Be mindful of Mibefradil's known off-target effects on other ion channels, such as K+ and Na+ channels.[10][11] These effects can lead to changes in membrane potential and other cellular functions that are not directly related to T-type channel inhibition. Lowering the Mibefradil concentration may mitigate these effects.
-
-
Possible Cause 2: Cytotoxicity at high concentrations.
-
Solution: High concentrations of any pharmacological agent can be toxic to cells. If you observe decreased cell viability, it is essential to determine if this is a specific effect of T-type channel blockade or a non-specific cytotoxic effect. Perform cell viability assays (e.g., MTT or Trypan Blue exclusion) at various Mibefradil concentrations.
-
-
Possible Cause 3: Interaction with components of the experimental medium.
-
Solution: While less common in defined in-vitro systems, consider the possibility of Mibefradil interacting with components of your culture or recording media. This is particularly relevant if you are using complex biological fluids.
-
Quantitative Data Presentation
Table 1: IC50 Values of Mibefradil for Various Ion Channels
| Ion Channel Type | Subtype(s) | IC50 (µM) | Experimental Conditions | Reference(s) |
| T-type Ca²⁺ | α1G | 0.27 | 2 mM Ca²⁺ | [8] |
| α1H | 0.14 | 2 mM Ca²⁺ | [8] | |
| Not specified | 2.7 | Not specified | [1][2] | |
| In myoblasts | 0.7 | Not specified | [10] | |
| α13.3b + β2 | 0.29 | Not specified | [11] | |
| L-type Ca²⁺ | α1C | ~13 | 10 mM Ba²⁺ | [8] |
| Not specified | 18.6 | Not specified | [1][2] | |
| In myoblasts | 2.0 | Not specified | [10] | |
| α1C + β2 | 2.7 | Not specified | [11] | |
| Na⁺ Channel | SCN5A | 0.98 | Not specified | [11] |
| K⁺ Channels | Delayed Rectifier | 0.3 | In myoblasts | [10] |
| Ether-à-go-go | 0.7 | In myoblasts | [10] | |
| Inward Rectifier | 5.6 | In myoblasts | [10] |
Note: IC50 values can vary significantly based on the experimental system and conditions.
Experimental Protocols
Protocol: Determination of Mibefradil IC50 for T-type Calcium Channels using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of Mibefradil on a specific T-type calcium channel subtype (e.g., Cav3.2) heterologously expressed in a cell line (e.g., HEK293).
1. Cell Preparation:
- Culture HEK293 cells stably or transiently expressing the T-type calcium channel of interest.
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solution Preparation:
- External Solution (in mM): 110 BaCl₂ (or CaCl₂), 10 HEPES, 10 TEA-Cl, 10 Glucose. Adjust pH to 7.4 with CsOH.
- Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.
- Mibefradil Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store at -20°C. Make fresh serial dilutions in the external solution on the day of the experiment.
3. Electrophysiological Recording:
- Transfer a coverslip with cells to the recording chamber on an inverted microscope.
- Perfuse the chamber with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
- Hold the cell at a negative potential (e.g., -90 mV) to ensure the availability of T-type channels and the inactivation of most L-type channels.
- Apply a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments) to elicit T-type currents. The peak current is typically observed around -30 mV.
4. Data Acquisition and Analysis:
- Record baseline T-type currents in the absence of Mibefradil.
- Perfuse the cell with increasing concentrations of Mibefradil, allowing the current to reach a steady-state at each concentration before recording.
- Wash out the drug with the control external solution to check for reversibility.
- Measure the peak inward current at each Mibefradil concentration.
- Normalize the peak current at each concentration to the baseline (control) current.
- Plot the normalized current as a function of the logarithm of the Mibefradil concentration.
- Fit the data to a Hill equation to determine the IC50 value.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mibefradil dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mibefradil, a T-type channel-selective calcium antagonist: clinical trials in chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mibefradil (Ro 40-5967) inhibits several Ca2+ and K+ currents in human fusion-competent myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Mibefradil, a pharmacologically distinct calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. | BioWorld [bioworld.com]
- 15. Drug-drug interactions of new active substances: mibefradil example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scientifica.uk.com [scientifica.uk.com]
- 17. scientifica.uk.com [scientifica.uk.com]
- 18. scientifica.uk.com [scientifica.uk.com]
Potential off-target effects of Mibefradil in experiments
Technical Support Center: Mibefradil (B1662139)
Welcome to the technical support center for Mibefradil. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using Mibefradil in experimental settings. Mibefradil is a potent T-type calcium channel blocker, but its utility is often complicated by significant off-target effects. This resource provides detailed troubleshooting guides, quantitative data, and experimental protocols to help you identify and manage these potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm using Mibefradil to block T-type Ca²⁺ channels, but I'm observing significant cytotoxicity and cell death at micromolar concentrations. Is this expected?
A1: Yes, this is a known off-target effect. While Mibefradil's primary target is the T-type Ca²⁺ channel, at concentrations in the low micromolar range (1-10 µM), it can inhibit cell proliferation and induce apoptosis or necrosis.[1][2] This effect is not solely mediated by T-type channel inhibition and can occur through several mechanisms:
-
Blockade of Orai Channels: Mibefradil is a potent blocker of store-operated Ca²⁺ entry via Orai channels, which are crucial for regulating cell growth and death.[1][3]
-
Cell Cycle Arrest: The compound can arrest the cell cycle, preventing progression from the G1/G0 to S and G2/M phases.[1][3]
-
Induction of Apoptosis/Necrosis: Studies have shown that Mibefradil can induce apoptosis in some cell lines, while in others, the primary mode of cell death is necrotic.[2]
-
AURKA Inhibition: Mibefradil may also target Aurora Kinase A (AURKA), a protein involved in cell cycle regulation, leading to apoptosis.[4]
Troubleshooting Steps:
-
Confirm Concentration: Ensure your working concentration is appropriate for selective T-type channel blockade (ideally in the high nanomolar range, < 500 nM).[5]
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., WST-1, Trypan Blue) to determine the IC50 for cytotoxicity in your specific cell model.[6]
-
Assess Mechanism of Death: Use assays like Annexin V/PI staining and flow cytometry to distinguish between apoptosis and necrosis.
Q2: My experiment involves co-administration of another drug with Mibefradil, and I'm seeing an unexpectedly potent or toxic effect from the second drug. What could be the cause?
A2: This is a critical issue and a primary reason for Mibefradil's withdrawal from the market. Mibefradil is a potent inhibitor of the Cytochrome P450 enzyme system, particularly CYP3A4 , and the drug transporter P-glycoprotein (P-gp) .[7][8]
-
CYP3A4 Inhibition: CYP3A4 is responsible for metabolizing over 50% of clinically used drugs.[9] By inhibiting this enzyme, Mibefradil prevents the breakdown of co-administered drugs that are CYP3A4 substrates. This leads to dangerously high plasma concentrations of the second drug. Mibefradil acts as both a reversible and a mechanism-based (suicide) inhibitor of CYP3A4.[9][10]
-
P-glycoprotein (P-gp) Inhibition: P-gp is an efflux pump that removes drugs from cells. Mibefradil inhibits P-gp, which can increase the intracellular concentration and decrease the clearance of other P-gp substrate drugs.[7]
The dual inhibition of both CYP3A4 and P-gp creates a high risk of severe drug-drug interactions.[7]
Troubleshooting Workflow:
Below is a workflow to diagnose potential drug-drug interactions caused by Mibefradil.
References
- 1. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mibefradil is a P-glycoprotein substrate and a potent inhibitor of both P-glycoprotein and CYP3A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of mibefradil on CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism-based inactivation of cytochrome P450 3A4 by mibefradil through heme destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
Mibefradil cytotoxicity and how to mitigate it in cell culture
Welcome to the technical support center for researchers utilizing mibefradil (B1662139) in cell culture experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding mibefradil's cytotoxic effects and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of mibefradil-induced cytotoxicity?
Mibefradil induces cytotoxicity through several mechanisms, primarily by triggering apoptosis (programmed cell death) and, in some cases, necrosis.[1][2] Key pathways involved include the activation of the caspase cascade, disruption of intracellular calcium homeostasis, and cell cycle arrest.[3]
Q2: At what concentrations does mibefradil typically become cytotoxic?
The cytotoxic concentration of mibefradil is highly cell-line dependent. Generally, IC50 values (the concentration that inhibits 50% of cell growth) are in the low micromolar range. For instance, in some cancer cell lines like Y79, WERI-Rb1, and MCF7, the IC50 is between 0.6 and 1.5 µM, while for glioma C6 cells, it is around 5 µM.[1] High concentrations (above 25 µM) can lead to non-specific cytotoxicity.[4]
Q3: How does mibefradil affect the cell cycle?
Mibefradil can cause cell cycle arrest, typically at the G1 phase, preventing cells from progressing to the S phase of DNA synthesis.[4] This is a key component of its anti-proliferative effect.
Q4: Can mibefradil's cytotoxicity be reversed or mitigated?
Complete reversal of mibefradil-induced cytotoxicity is challenging once initiated. However, some strategies may help mitigate its effects in specific contexts:
-
Antioxidant Properties: Mibefradil itself possesses antioxidant and cytoprotective activities, which may counteract oxidative stress-related cell death.[5][6][7]
-
Supplementation with Growth Factors: In certain cell types, such as peripheral blood mononuclear cells, the anti-proliferative effects of mibefradil can be partially restored by the addition of exogenous interleukin-2.[8]
-
Short-Term Exposure: Utilizing shorter exposure times to mibefradil can help minimize off-target cytotoxic effects while still achieving the desired experimental outcome. This approach is being explored in clinical settings to manage drug-drug interactions.[9]
Q5: Should I use serum-free media when treating cells with mibefradil?
Serum starvation is a common technique used to synchronize cells in the same phase of the cell cycle before drug treatment.[10] This can help in obtaining more consistent results. However, prolonged serum starvation can itself induce stress and apoptosis. For cytotoxicity assays, it is crucial to have appropriate controls, including cells in serum-free media without the drug and cells in complete media with the drug. In some cases, serum starvation can sensitize cancer cells to chemotherapy.[11]
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed at Expected Non-Toxic Doses
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive to mibefradil. | Perform a dose-response experiment to determine the precise IC50 for your specific cell line. Start with a broad range of concentrations and narrow it down. |
| Incorrect drug concentration. | Verify the stock solution concentration and ensure proper dilution calculations. Prepare fresh dilutions for each experiment. |
| Prolonged exposure time. | Reduce the incubation time with mibefradil. A time-course experiment can help determine the optimal duration. |
| Cell culture conditions. | Ensure cells are healthy and not overly confluent before treatment. Maintain optimal pH, temperature, and CO2 levels. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in cell cycle phase. | Synchronize cells by serum starvation for a defined period (e.g., 12-24 hours) before adding mibefradil.[10] |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well and that they are evenly distributed. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media. |
| Reagent variability. | Use the same batch of reagents (e.g., media, serum, mibefradil) for a set of comparative experiments. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of mibefradil in various cell lines.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Y79 | Retinoblastoma | 0.6 - 1.5 | [1] |
| WERI-Rb1 | Retinoblastoma | 0.6 - 1.5 | [1] |
| MCF7 | Breast Cancer | 0.6 - 1.5 | [1] |
| C6 | Glioma | 5 | [1] |
| Aortic Endothelial Cells | Endothelial | 2 | [5] |
Experimental Protocols & Visualizations
Mibefradil's Cytotoxic Signaling Pathway
Mibefradil can induce apoptosis through the intrinsic pathway, which involves the activation of caspases.
Caption: Mibefradil-induced apoptosis signaling pathway.
Experimental Workflow: Assessing Mibefradil Cytotoxicity
A typical workflow to assess the cytotoxic effects of mibefradil involves cell treatment followed by viability and apoptosis assays.
Caption: General workflow for cytotoxicity assessment.
Detailed Methodologies
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[12] The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of mibefradil and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Solubilization: After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[15] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[15]
Protocol:
-
Cell Preparation: After treatment with mibefradil, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[17]
Protocol:
-
Cell Harvesting: Collect cells after mibefradil treatment.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate for at least 2 hours at -20°C.[18]
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of RNA). Incubate for 30 minutes at room temperature.[19]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule.[20] When caspase-3 is active in apoptotic cells, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.[20]
Protocol (Colorimetric):
-
Cell Lysis: After mibefradil treatment, lyse the cells to release their cytoplasmic contents.
-
Reaction Setup: In a 96-well plate, add cell lysate, reaction buffer, and the DEVD-pNA substrate.[21]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[21]
-
Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[21]
References
- 1. The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms. | Semantic Scholar [semanticscholar.org]
- 3. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and cytoprotective activities of the calcium channel blocker mibefradil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidative action of the novel calcium channel antagonist mibefradil on low-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant effect of T-type calcium channel blockers in gastric injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mibefradil-induced inhibition of proliferation of human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repurposing and Rescuing of Mibefradil, an Antihypertensive, for Cancer: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. biogot.com [biogot.com]
Mibefradil Experiments: Technical Support Center for Troubleshooting Unexpected Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments involving Mibefradil (B1662139). The information is presented in a question-and-answer format to directly tackle specific problems.
Section 1: Troubleshooting Guide
This section addresses unexpected experimental outcomes and provides potential explanations and solutions.
1.1 Electrophysiology (Patch-Clamp) Experiments
-
Question: I am not seeing the expected selective block of T-type calcium channels. My L-type calcium channel currents are also being inhibited at concentrations where I expect T-type selectivity. What could be the issue?
Answer: This is a common observation. While Mibefradil is selective for T-type over L-type calcium channels, this selectivity is voltage-dependent. The block of L-type calcium channels is enhanced at more depolarized holding potentials.
-
Troubleshooting Steps:
-
Verify Holding Potential: Ensure your holding potential is sufficiently negative (e.g., -100 mV to -80 mV) to minimize the resting block of L-type channels.
-
Consider Use-Dependency: Mibefradil exhibits use-dependent block of both T-type and L-type calcium channels. The degree of block can increase with repetitive stimulation. If you are applying a high-frequency stimulus train, you may observe a more pronounced block of L-type channels.
-
Check Concentration: At concentrations above 1 µM, Mibefradil's selectivity for T-type channels diminishes, and significant L-type channel block is expected. Refer to the IC50 values in Table 1 to select an appropriate concentration for your experiment.
-
-
-
Question: I am observing unexpected changes in other ionic currents, not just calcium currents. Is this a known off-target effect of Mibefradil?
Answer: Yes, Mibefradil is known to affect other ion channels, particularly at micromolar concentrations.
-
Known Off-Target Ion Channel Effects:
-
Potassium Channels: Mibefradil can block several types of voltage-gated potassium channels, including the delayed rectifier (IK), ether-à-go-go (Ieag), and inward rectifier (IK(IR)) channels, with IC50 values in the low micromolar range.[1]
-
Sodium Channels: Mibefradil can also inhibit voltage-gated sodium channels (NaV), particularly in a use-dependent manner.[2]
-
-
Troubleshooting Steps:
-
Isolate Currents: Use specific ion channel blockers for potassium and sodium channels to isolate the calcium currents and confirm that the unexpected effects are due to Mibefradil's action on these other channels.
-
Concentration-Response Curve: Perform a detailed concentration-response analysis to determine the potency of Mibefradil on the different currents in your specific cell type.
-
-
1.2 Calcium Imaging Experiments
-
Question: I am seeing a global increase in intracellular calcium ([Ca2+]i) upon application of Mibefradil, even in the absence of a depolarizing stimulus. Is this expected?
Answer: Yes, at concentrations above 10 µM, Mibefradil can induce an increase in cytosolic calcium independent of its action on voltage-gated calcium channels.[3] This is thought to occur through the activation of Phospholipase C (PLC) and subsequent IP3-mediated calcium release from the endoplasmic reticulum (ER).[3]
-
Troubleshooting Steps:
-
Test in Calcium-Free Medium: To confirm the involvement of intracellular stores, apply Mibefradil in a calcium-free external solution. An increase in [Ca2+]i under these conditions would point towards release from internal stores.
-
Inhibit the PLC Pathway: Pre-incubate your cells with a PLC inhibitor (e.g., U73122) before applying Mibefradil. A blunted calcium response would support the involvement of this pathway.
-
Consider Orai Channel Blockade: Mibefradil can also block store-operated calcium entry (SOCE) by inhibiting Orai channels.[4][5] This would manifest as a reduced calcium influx following store depletion.
-
-
-
Question: My fluorescent calcium indicator signal is noisy or drifting after applying Mibefradil. What could be the cause?
Answer: This could be due to several factors, including potential autofluorescence of Mibefradil or effects on cell health.
-
Troubleshooting Steps:
-
Check for Autofluorescence: Before loading cells with a calcium indicator, perfuse your cell-free field of view with your Mibefradil-containing solution and check for any intrinsic fluorescence at the excitation and emission wavelengths you are using.
-
Assess Cell Viability: High concentrations of Mibefradil can be cytotoxic.[6] Perform a viability assay (e.g., Trypan Blue exclusion) after your imaging experiment to ensure that the observed changes in fluorescence are not due to dying cells.
-
Solvent Control: Ensure that the final concentration of the solvent used to dissolve Mibefradil (e.g., DMSO) in your experimental buffer is low (typically <0.1%) and that you have performed a vehicle control experiment.
-
-
1.3 Cell Viability and Proliferation Assays (e.g., MTT, WST-1)
-
Question: I am seeing a decrease in cell viability, but I want to ensure it's due to the intended mechanism of action on calcium channels and not an artifact. What should I consider?
Answer: Mibefradil can induce apoptosis and cause cell cycle arrest, particularly at micromolar concentrations.[6][7] However, it's important to rule out non-specific cytotoxicity.
-
Troubleshooting Steps:
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Ensure your final solvent concentration is consistent across all wells and as low as possible. Run a vehicle-only control.
-
Mitochondrial Effects: Mibefradil has been reported to affect mitochondrial membrane potential.[6] Since assays like MTT rely on mitochondrial reductase activity, a direct effect on mitochondria could confound the results. Consider using a complementary viability assay that does not rely on mitochondrial function, such as a trypan blue exclusion assay or a real-time impedance-based assay.
-
Cytochrome P450 Inhibition: If your cell line expresses cytochrome P450 enzymes, Mibefradil's potent inhibitory effects on these enzymes could lead to the accumulation of other compounds in the culture medium to toxic levels.[8]
-
-
-
Question: My dose-response curve for cell viability is not behaving as expected (e.g., it's flat or has a very steep drop-off). What could be wrong?
Answer: This could be related to the stability of Mibefradil in your culture medium or issues with the assay itself.
-
Troubleshooting Steps:
-
Compound Stability: Mibefradil solutions can be unstable.[9] It is recommended to prepare fresh working solutions from a frozen stock for each experiment.
-
Assay Incubation Time: The cytotoxic effects of Mibefradil may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Cell Seeding Density: Ensure that your cells are in the exponential growth phase during the experiment. Over-confluent or sparse cultures can respond differently to treatment.
-
-
Section 2: Frequently Asked Questions (FAQs)
-
What is the recommended solvent and storage for Mibefradil stock solutions?
-
Mibefradil dihydrochloride (B599025) is soluble in water (up to 50 mM) and DMSO (up to 100 mM).[3] For cell-based assays, preparing a concentrated stock solution in DMSO is common. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[10] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. The free form of Mibefradil is prone to instability, so using the dihydrochloride salt is recommended.
-
-
At what concentration do off-target effects of Mibefradil become significant?
-
While Mibefradil shows selectivity for T-type calcium channels in the sub-micromolar range (IC50 ~0.1 µM), off-target effects on other ion channels and signaling pathways become more prominent at concentrations above 1 µM.[1][11] For instance, inhibition of L-type calcium channels, potassium channels, and sodium channels often occurs in the low micromolar range.[1][4] Induction of intracellular calcium release via the PLC/IP3 pathway is observed at concentrations above 10 µM.[3]
-
-
Can Mibefradil interfere with fluorescent dyes used in my experiments?
-
There is a possibility of autofluorescence from Mibefradil, especially at higher concentrations.[3] It is crucial to perform a control experiment where Mibefradil is added to a cell-free preparation to check for any background fluorescence at the wavelengths used for your fluorescent probes.
-
Section 3: Data Presentation
Table 1: Concentration-Dependent Effects of Mibefradil on Various Ion Channels and Signaling Pathways
| Target | Effect | IC50 / Effective Concentration | Cell Type/System |
| On-Target Effects | |||
| T-type Ca2+ Channels (ICaT) | Inhibition | ~0.1 - 2.7 µM | Various, including cardiac myocytes and HEK-293 cells[11][12] |
| Off-Target Effects | |||
| L-type Ca2+ Channels (ICaL) | Inhibition (Voltage-dependent) | ~0.1 - 18.6 µM | Various, including cardiac myocytes and HEK-293 cells[11][12] |
| Voltage-gated K+ Channels | Inhibition | 0.3 - 5.6 µM | Human myoblasts[1] |
| Voltage-gated Na+ Channels | Inhibition | IC50 ~0.98 µM | HEK-293 cells expressing NaV1.5[4] |
| Orai1 Channels | Inhibition | IC50 ~52.6 µM | HEK293 T-REx cells[4][5] |
| Orai2 Channels | Inhibition | IC50 ~14.1 µM | HEK293 T-REx cells[4][5] |
| Orai3 Channels | Inhibition | IC50 ~3.8 µM | HEK293 T-REx cells[4][5] |
| Intracellular Ca2+ Release (via PLC/IP3) | Induction | >10 µM | LS8, ALC, and HEK-293 cells[3] |
| Cell Proliferation | Inhibition | EC50 ~5.9 - 28.2 µM | Endothelial and kidney cell lines[5] |
| Apoptosis | Induction | >25 µM | Proximal tubular cells[6] |
| Cell Cycle Arrest (G1/S phase) | Induction | 10 µM | Prostate cancer cells (PC-3)[13] |
| Cytochrome P450 3A4 | Inhibition | - | In vitro studies[8] |
Section 4: Experimental Protocols
4.1 Patch-Clamp Electrophysiology
-
Objective: To measure the effect of Mibefradil on voltage-gated calcium channels.
-
Methodology:
-
Cell Preparation: Culture cells expressing the calcium channels of interest on glass coverslips suitable for patch-clamp recording.
-
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.
-
Hold the cell at a negative potential (e.g., -90 mV) to ensure channels are in a resting state.
-
Apply depolarizing voltage steps to elicit calcium currents. For T-type currents, use test potentials from -50 mV to +20 mV. For L-type currents, use test potentials from -20 mV to +50 mV.
-
-
Mibefradil Application:
-
Prepare a stock solution of Mibefradil dihydrochloride in water or DMSO.
-
Dilute the stock solution in the external solution to the desired final concentrations immediately before use.
-
Ensure the final DMSO concentration is below 0.1%.
-
Perfuse the cells with the Mibefradil-containing solution.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after Mibefradil application.
-
To assess use-dependency, apply a train of depolarizing pulses (e.g., at 1 Hz) and plot the progressive reduction in current amplitude.
-
Construct concentration-response curves to determine the IC50.
-
-
4.2 Calcium Imaging with Fura-2 AM
-
Objective: To measure changes in intracellular calcium concentration in response to Mibefradil.
-
Methodology:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological saline solution (e.g., HBSS).
-
Incubate cells with the loading buffer for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells with fresh saline solution to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Record a stable baseline fluorescence ratio before applying Mibefradil.
-
-
Mibefradil Application:
-
Prepare Mibefradil solutions in the imaging buffer.
-
Perfuse the cells with the Mibefradil-containing solution while continuously recording the fluorescence ratio.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio over time.
-
An increase in the ratio indicates an increase in intracellular calcium.
-
Calibrate the ratio to absolute calcium concentrations if required, using a calcium calibration kit.
-
-
4.3 MTT Cell Viability Assay
-
Objective: To assess the effect of Mibefradil on cell viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Mibefradil Treatment:
-
Prepare serial dilutions of Mibefradil in culture medium from a concentrated stock solution.
-
Ensure the final solvent concentration is consistent and low (<0.1% DMSO) in all wells, including a vehicle control.
-
Replace the medium in the wells with the Mibefradil-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the Mibefradil concentration to determine the IC50.
-
-
Section 5: Mandatory Visualizations
Caption: Overview of Mibefradil's cellular targets and downstream effects.
Caption: Logical workflow for troubleshooting unexpected results in Mibefradil experiments.
References
- 1. Effects of the T-type calcium channel blockade with oral mibefradil on the electrophysiologic properties of the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High affinity interaction of mibefradil with voltage-gated calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]
- 4. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of FDG Uptake by Cell Cycle Synchronization Using a T-Type Calcium Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Mibefradil Technical Support Center: Troubleshooting Fluorescence Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using mibefradil (B1662139) in experiments involving fluorescence-based assays. The following information addresses potential issues and offers troubleshooting strategies to ensure accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: Does mibefradil exhibit intrinsic fluorescence that could interfere with my assay?
A1: Based on available research, mibefradil has not been found to exhibit significant autofluorescence. In studies monitoring intracellular calcium with fluorescent indicators, no background autofluorescence was detected in solutions containing mibefradil at concentrations up to 100 μM[1]. Therefore, it is unlikely that mibefradil itself is a source of confounding fluorescence signals.
Q2: I'm observing an unexpected increase in my calcium indicator's fluorescence signal after applying mibefradil. Is the compound interfering with the dye?
A2: While direct interference with the dye is unlikely, mibefradil has complex effects on intracellular calcium ([Ca²⁺]i) homeostasis that can lead to a true increase in cytosolic calcium, which would be accurately reported by your fluorescent indicator. At concentrations above 10 μM, mibefradil has been shown to cause a concentration-dependent increase in [Ca²⁺]i[1]. This effect is thought to be mediated by the activation of Phospholipase C (PLC) and subsequent release of calcium from the endoplasmic reticulum (ER) via IP₃ receptors[1]. Therefore, what you are observing is likely a biological effect of mibefradil, not an artifact of the assay.
Q3: I am using mibefradil as a T-type calcium channel blocker, but I am seeing effects that suggest other mechanisms are at play. What could be causing this?
A3: Mibefradil is known to have multiple targets beyond T-type calcium channels, especially at higher concentrations. It can also block L-type calcium channels, Orai channels (involved in store-operated calcium entry), and certain potassium channels[2][3][4][5]. These off-target effects can lead to complex and sometimes unexpected changes in cellular signaling and fluorescence readouts. It is crucial to consider these potential off-target effects when interpreting your data.
Q4: At what concentrations can I expect to see these various effects of mibefradil?
A4: The effective concentration of mibefradil varies depending on the target. While it blocks T-type calcium channels in the nanomolar to low micromolar range, its effects on other channels and on inducing calcium release from intracellular stores typically require higher micromolar concentrations[1][3][6]. Refer to the data tables below for a summary of reported IC₅₀ and effective concentrations.
Troubleshooting Guide
If you are encountering unexpected results in your fluorescence assays with mibefradil, consider the following troubleshooting steps:
1. Unexpected Increase in a Calcium-Sensitive Dye's Signal:
-
Possible Cause: Mibefradil-induced release of calcium from intracellular stores.
-
Troubleshooting Steps:
-
Perform a concentration-response experiment: Determine the EC₅₀ for the observed effect. If it is in the range of 10-50 μM, it is consistent with the known effects of mibefradil on intracellular calcium release[1].
-
Use a negative control: Pre-treat cells with an inhibitor of PLC (e.g., U73122) or an IP₃ receptor antagonist (e.g., xestospongin C) before adding mibefradil. If the mibefradil-induced signal is diminished, it confirms the involvement of this pathway[1].
-
Deplete intracellular stores: Treat cells with a SERCA pump inhibitor like thapsigargin (B1683126) to deplete ER calcium stores before adding mibefradil. If the mibefradil effect is abolished, it indicates that the signal is due to release from these stores[1].
-
2. Signal Inhibition in a Store-Operated Calcium Entry (SOCE) Assay:
-
Possible Cause: Mibefradil can inhibit Orai channels, which are crucial for SOCE[2][5].
-
Troubleshooting Steps:
-
Confirm SOCE activation: Ensure your experimental conditions are effectively depleting ER calcium and activating SOCE.
-
Review mibefradil concentration: The IC₅₀ for Orai channel inhibition by mibefradil can be in the low micromolar range[2][5]. Consider if the concentration you are using is appropriate for your experimental goals.
-
Use alternative Orai inhibitors: Compare the effects of mibefradil with other known Orai inhibitors (e.g., 2-APB, GSK-7975A) to validate your findings.
-
Data Presentation
Table 1: Mibefradil IC₅₀ Values for Various Ion Channels
| Channel Type | Subtype(s) | IC₅₀ | Cell Type | Reference |
| T-type Ca²⁺ | Caᵥ3.1, Caᵥ3.2 | ~0.1-2.7 µM | Various | [3][4] |
| L-type Ca²⁺ | Caᵥ1.2 | ~3-18.6 µM | Rat ventricular cells | [3][4] |
| Orai | Orai1 | 52.6 µM | HEK293 T-REx | [2][5] |
| Orai | Orai2 | 14.1 µM | HEK293 T-REx | [2][5] |
| Orai | Orai3 | 3.8 µM | HEK293 T-REx | [2][5] |
Table 2: Effective Concentrations of Mibefradil for Inducing Intracellular Calcium Increase
| Effect | LogEC₅₀ | Cell Types | Reference |
| Increase in cytosolic [Ca²⁺] | ~45–51 µM | LS8, ALC, HEK-293 | [1] |
Experimental Protocols
Protocol 1: Control Experiment to Test for Mibefradil-Induced Intracellular Calcium Release
-
Cell Preparation: Plate cells on a suitable imaging dish and load with a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Acquire a baseline fluorescence recording for 1-2 minutes in a calcium-containing buffer.
-
Positive Control: Add a known agonist that induces IP₃-mediated calcium release (e.g., ATP, carbachol) to a subset of wells to confirm cell responsiveness.
-
Mibefradil Treatment: In separate wells, add mibefradil at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Data Acquisition: Record the fluorescence signal for 5-10 minutes following the addition of mibefradil.
-
Negative Control (Pathway Inhibition): In another set of wells, pre-incubate the cells with a PLC inhibitor (e.g., 10 µM U73122) for 15-20 minutes before adding mibefradil. Record the fluorescence response.
-
Data Analysis: Compare the fluorescence changes in the mibefradil-treated cells with and without the PLC inhibitor. A significant reduction in the signal in the presence of the inhibitor suggests that mibefradil is acting via the PLC/IP₃ pathway.
Visualizations
Caption: Troubleshooting workflow for unexpected fluorescence signals.
Caption: Mibefradil's effect on the PLC/IP₃ signaling pathway.
References
- 1. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Mibefradil's voltage-dependent block in electrophysiology
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals investigating the voltage-dependent block of ion channels by mibefradil (B1662139). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is mibefradil and what is its primary mechanism of action in electrophysiology?
Mibefradil is a calcium channel blocker that uniquely exhibits a higher affinity for T-type (low-voltage activated) calcium channels over L-type (high-voltage activated) calcium channels.[1][2] Its mechanism of action is characterized by a voltage- and use-dependent block, meaning the extent of inhibition is influenced by the membrane potential and the frequency of channel activation.[1][3]
Q2: Why is the holding potential critical when studying mibefradil's effects?
The holding potential is crucial because mibefradil's affinity for calcium channels is state-dependent. It binds with higher affinity to the inactivated state of the channel, which is favored at more depolarized membrane potentials.[1] For instance, the IC50 for L-type calcium channel block by mibefradil can decrease significantly when the holding potential is depolarized from -80/-100 mV to -50 mV.[1]
Q3: What are the known off-target effects of mibefradil that I should be aware of in my experiments?
Mibefradil is not entirely selective for T-type calcium channels and has been shown to block other ion channels, which can be a source of experimental artifacts or confounding results. Notably, it can inhibit:
-
L-type calcium channels: especially at more depolarized potentials.[1]
-
Voltage-gated sodium channels (NaV): Mibefradil can block various isoforms of sodium channels in a state-dependent manner.[4]
-
hERG potassium channels: This can have implications for cardiac safety studies, as hERG channel block is associated with arrhythmogenic risk.
-
Orai store-operated calcium channels. [5]
Q4: How does the choice of charge carrier (Ca²⁺ vs. Ba²⁺) affect the observed potency of mibefradil?
The apparent potency of mibefradil can be influenced by the permeant ion used in the experiment. Studies have shown that mibefradil is more potent when Ca²⁺ is the charge carrier compared to Ba²⁺.[6][7] This suggests a competitive interaction between mibefradil and the permeant ion at the binding site.[6][7] Therefore, using physiological Ca²⁺ concentrations will provide a more clinically relevant assessment of mibefradil's potency.
Q5: What is "use-dependent block" and how does it apply to mibefradil?
Use-dependent block, also known as frequency-dependent block, is a phenomenon where the inhibitory effect of a drug increases with the frequency of channel activation. Mibefradil exhibits use-dependent block of both T-type and L-type calcium channels.[1][3] This occurs because repeated stimulation increases the proportion of channels in the open and inactivated states, for which mibefradil has a higher affinity.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| No observable block at expected concentrations. | Inappropriate Holding Potential: The cell is held at a very hyperpolarized potential (e.g., -100 mV), where the channels are predominantly in the resting state, for which mibefradil has a lower affinity.[1] | Use a more depolarized holding potential (e.g., -80 mV or -70 mV) to increase the population of inactivated channels and enhance mibefradil block. |
| Incorrect Charge Carrier: Using Ba²⁺ as the charge carrier can underestimate the potency of mibefradil.[6][7] | If experimentally feasible, use Ca²⁺ as the charge carrier to obtain more physiologically relevant IC50 values. | |
| Inconsistent results between experiments. | Variable Cell Health: Poor cell health can lead to unstable recordings and altered channel gating, affecting drug interactions. | Monitor cell health indicators such as resting membrane potential, input resistance, and seal stability. Only use healthy cells for recordings. |
| Inadequate Solution Exchange: Incomplete washout of mibefradil between applications can lead to cumulative block and affect subsequent measurements. | Ensure a complete and rapid perfusion system for solution exchange. Allow for a sufficient washout period and monitor the recovery of the current to baseline. | |
| Unexpected changes in action potential duration. | Off-target hERG Block: Mibefradil can block hERG potassium channels, which play a crucial role in cardiac repolarization. This can lead to a prolongation of the action potential. | Be aware of this potential off-target effect, especially in cardiac preparations. If possible, use specific hERG blockers to isolate the effects on calcium channels or use cell lines that do not express hERG. |
| Observed block is much more potent than anticipated. | Use-Dependent Block Accumulation: If a high-frequency stimulation protocol is used, use-dependent block can accumulate, leading to a more potent apparent block than the tonic block.[8] | To measure tonic block, use a low-frequency stimulation protocol (e.g., 0.1 Hz). To quantify use-dependent block, compare the block at low and high frequencies. |
| Slow onset of block. | Slow Drug Binding Kinetics: The kinetics of mibefradil binding to the channel may be slow, requiring a longer application time to reach steady-state block. | Allow for a sufficient drug application period (e.g., several minutes) to ensure that the block has reached a steady state before taking measurements. |
Quantitative Data
Table 1: IC50 Values for Mibefradil Block of Calcium Channels under Various Experimental Conditions
| Channel Type | Cell Type | Holding Potential (mV) | Charge Carrier | IC50 | Reference |
| T-type (ICaT) | Rat atrial cells | -100 to -80 | Ca²⁺ | 0.1 µM | [1] |
| L-type (ICaL) | Rat ventricular cells | -100 to -80 | Ca²⁺ | ~3 µM | [1] |
| L-type (ICaL) | Rat ventricular cells | -50 | Ca²⁺ | ~0.1 µM | [1] |
| α1G (T-type) | HEK 293 cells | -100 | 2 mM Ca²⁺ | 270 nM | [6][7] |
| α1H (T-type) | HEK 293 cells | -100 | 2 mM Ca²⁺ | 140 nM | [6][7] |
| T-type Channels | HEK 293 cells | -80 | 2 mM Ca²⁺ | ~70 nM | [6][7] |
| L-type Channels | - | - | - | 18.6 µM | [3] |
| T-type Channels | - | - | - | 2.7 µM | [3] |
| Cav2.2 (N-type) | - | -90 (Tonic) | - | 32.7 µM | [8] |
| Cav2.2 (N-type) | - | -90 (Use-dependent) | - | 4.8 µM | [8] |
Experimental Protocols
Protocol 1: Determining the Voltage-Dependence of Mibefradil Block
This protocol is designed to assess how the holding potential affects the potency of mibefradil in blocking T-type calcium channels.
1. Cell Preparation:
-
Culture cells expressing the T-type calcium channel of interest (e.g., HEK293 cells stably transfected with Cav3.1, Cav3.2, or Cav3.3).
-
Plate cells on glass coverslips for patch-clamp recording.
2. Solutions:
-
External Solution (in mM): 110 BaCl₂ (or CaCl₂), 10 HEPES, 40 TEA-Cl, adjusted to pH 7.4 with TEA-OH.
-
Internal Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal and establish the whole-cell configuration.
-
Compensate for series resistance and cell capacitance.
4. Voltage Protocol:
-
Hold the cell at a hyperpolarized potential of -100 mV.
-
Apply a series of depolarizing test pulses (e.g., from -70 mV to +30 mV in 10 mV increments for 200 ms) to elicit T-type calcium currents.
-
After obtaining a stable baseline, repeat the protocol at a more depolarized holding potential (e.g., -70 mV).
-
Apply different concentrations of mibefradil at each holding potential and record the steady-state block.
5. Data Analysis:
-
Measure the peak inward current at each test potential in the absence and presence of mibefradil.
-
Construct dose-response curves at each holding potential by plotting the fractional block against the mibefradil concentration.
-
Fit the data with the Hill equation to determine the IC50 value at each holding potential.
-
A leftward shift in the dose-response curve at the more depolarized holding potential indicates voltage-dependent block.
Protocol 2: Quantifying Use-Dependent Block of Mibefradil
This protocol is designed to measure the increase in mibefradil block with repetitive stimulation.
1. Cell Preparation and Solutions:
-
Follow the same procedures as in Protocol 1.
2. Electrophysiological Recording:
-
Establish a stable whole-cell recording.
3. Voltage Protocol:
-
Tonic Block Measurement:
-
Hold the cell at -100 mV.
-
Apply a single depolarizing pulse to the potential that elicits the peak current (e.g., -30 mV) every 20-30 seconds (low frequency) to establish a baseline.
-
Apply a single concentration of mibefradil and continue the low-frequency stimulation until a steady-state block is achieved. This represents the tonic block.
-
-
Use-Dependent Block Measurement:
-
After determining the tonic block, apply a train of depolarizing pulses (e.g., 20 pulses at 2 Hz) to the same test potential.
-
Measure the peak current for each pulse in the train.
-
4. Data Analysis:
-
Normalize the peak current of each pulse in the train to the peak current of the first pulse.
-
Plot the normalized current against the pulse number to visualize the development of use-dependent block.
-
The extent of use-dependent block can be quantified as the additional block that develops during the high-frequency train compared to the initial tonic block.
Visualizations
Caption: Mibefradil exhibits state-dependent binding to T-type calcium channels.
Caption: Workflow for characterizing voltage-dependent ion channel blockers.
Caption: A decision tree for troubleshooting anomalous electrophysiology data.
References
- 1. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of voltage- and use-dependent block of class A Ca2+ channels by mibefradil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. State-dependent mibefradil block of Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Interpreting Mibefradil's Effects on Cell Viability Assays: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive information for interpreting the effects of Mibefradil (B1662139) in cell viability and proliferation assays. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data summaries to facilitate accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Mibefradil?
A1: Mibefradil is primarily known as a T-type calcium channel blocker.[1][2][3] It also blocks L-type calcium channels, though with less affinity.[4][5] This blockage of calcium influx is a key part of its mechanism.[5] Recent studies have also revealed that Mibefradil is a potent blocker of Orai store-operated Ca2+ channels, acting on the extracellular surface of the cell.[6][7] This dual action contributes to its effects on cell processes.
Q2: How does Mibefradil affect cell viability and proliferation?
A2: Mibefradil generally inhibits cell proliferation and reduces cell viability.[6][7] It can induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G0/G1 phase, preventing cells from progressing to the S phase.[6][7][8] In some cell types, at higher concentrations, Mibefradil-induced toxicity may be primarily necrotic rather than apoptotic.[9]
Q3: What are the expected outcomes of a cell viability assay (e.g., MTT, XTT, CCK-8) after Mibefradil treatment?
A3: A decrease in the colorimetric or fluorometric signal is the expected outcome, indicating reduced cell viability. These assays measure metabolic activity as a proxy for viable cell numbers. Since Mibefradil can induce apoptosis and cell cycle arrest, a reduction in metabolically active cells is anticipated.[6][7] However, it's important to remember that some compounds can interfere with cellular metabolism without directly causing cell death, which can affect the interpretation of these assays.[10]
Q4: Are there any known off-target effects of Mibefradil that could influence experimental results?
A4: Yes. Besides its primary targets, Mibefradil can have other effects. At higher concentrations (>50 μM), it can inhibit the release of calcium from the endoplasmic reticulum (ER).[6][7] It has also been shown to activate phospholipase C (PLC) and IP3 receptors at micromolar concentrations, leading to an increase in intracellular calcium.[11] Additionally, Mibefradil can inhibit autophagy, which may contribute to its pro-apoptotic effects in cancer cells.[11][12] In triple-negative breast cancer cells, it has been suggested to target AURKA to induce apoptosis.[13]
Q5: How does the effect of Mibefradil vary with concentration?
A5: The effects of Mibefradil are dose-dependent.[6] Blockade of T-type calcium channels occurs at nanomolar to low micromolar concentrations.[2][11] Inhibition of cell proliferation has been observed with IC50 values in the low micromolar range for sensitive cell lines.[9] Higher concentrations are often required to induce significant apoptosis and to affect other cellular targets like Orai channels and ER calcium release.[6][7][9] For example, concentrations greater than 25 µM have been shown to cause apoptosis in proximal tubular cells.[6]
Data Summary Tables
Table 1: IC50 Values of Mibefradil on Orai Channels
| Channel | Cell Line | Assay Method | IC50 (μM) | Reference |
| Orai1 | HEK293 T-REx | Patch Clamp | 52.6 | [7] |
| Orai2 | HEK293 T-REx | Patch Clamp | 14.1 | [7] |
| Orai3 | HEK293 T-REx | Patch Clamp | 3.8 | [7] |
Table 2: Antiproliferative IC50 Values of Mibefradil in Various Cell Lines
| Cell Line | Cell Type | Assay Method | IC50 (μM) | Reference |
| Y79 | Retinoblastoma | Not Specified | 0.6 - 1.5 | [9] |
| WERI-Rb1 | Retinoblastoma | Not Specified | 0.6 - 1.5 | [9] |
| MCF7 | Breast Cancer | Not Specified | 0.6 - 1.5 | [9] |
| Glioma C6 | Glioma | Not Specified | 5 | [9] |
Table 3: Effect of Mibefradil on Cell Cycle Distribution in PC-3 Cells (24h treatment)
| Cell Cycle Phase | Control (%) | 10 μM Mibefradil (%) | Reference |
| G0/G1 | 33.1 ± 0.2 | 60.9 ± 0.8 | [8][14] |
| S | 36.3 ± 1.4 | 23.2 ± 1.1 | [8][14] |
| G2/M | 29.7 ± 1.3 | 14.9 ± 0.9 | [8][14] |
Visualizations
Caption: Mibefradil's primary signaling pathway.
Caption: Workflow for a cell viability assay with Mibefradil.
Caption: Troubleshooting guide for Mibefradil viability assays.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or "edge effects" in the microplate.[15]
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding by proper trypsinization and gentle mixing.
-
Use calibrated pipettes and practice consistent pipetting technique.
-
To minimize edge effects, consider not using the outermost wells of the plate for experimental samples; instead, fill them with a sterile buffer or medium.[15]
-
Problem 2: No significant decrease in cell viability, even at high concentrations of Mibefradil.
-
Possible Cause: The chosen cell line may be resistant to Mibefradil, the drug may have degraded, or there could be an issue with the assay itself.[15]
-
Solution:
-
Confirm the sensitivity of your cell line with a known cytotoxic positive control.
-
Prepare a fresh stock solution of Mibefradil for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Verify that your assay reagents are working correctly by testing them with both viable and non-viable (e.g., detergent-lysed) cell populations.
-
Problem 3: Results from my MTT assay are inconsistent with results from a trypan blue exclusion assay.
-
Possible Cause: These assays measure different aspects of cell health. MTT measures metabolic activity, while trypan blue measures cell membrane integrity.[15] Mibefradil could be affecting cellular metabolic processes without immediately causing membrane rupture, leading to a decrease in the MTT signal while cells still exclude trypan blue.
-
Solution:
-
Recognize the principles behind each assay. A discrepancy may indicate an early-stage apoptotic or cytostatic effect rather than immediate necrosis.
-
Complement your viability data with other methods. For instance, an apoptosis assay (e.g., Annexin V staining) or a cell cycle analysis can provide a more complete picture of Mibefradil's effects.[6][7]
-
Problem 4: I observe precipitation of Mibefradil in my cell culture medium.
-
Possible Cause: Mibefradil has limited solubility in aqueous solutions at higher concentrations.
-
Solution:
-
Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Mibefradil is kept low (typically <0.5%) to avoid solvent toxicity while maintaining drug solubility.
-
Prepare fresh dilutions from a concentrated stock solution for each experiment.
-
Visually inspect the wells after adding the drug to ensure no precipitation has occurred.
-
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[16]
Materials:
-
Cells in culture
-
96-well flat-bottom plates
-
Mibefradil stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Mibefradil Treatment: Prepare serial dilutions of Mibefradil in complete medium. Remove the old medium from the wells and add 100 µL of the Mibefradil dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest Mibefradil concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Materials:
-
Cells cultured in 6-well plates
-
Mibefradil
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of Mibefradil and a vehicle control for the chosen duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Mibefradil: A T-Type Calcium Channel Blocker | AAFP [aafp.org]
- 2. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of FDG Uptake by Cell Cycle Synchronization Using a T-Type Calcium Channel Inhibitor [mdpi.com]
- 9. The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is Your MTT Assay the Right Choice? [promega.com]
- 11. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mibefradil Alleviates High-Glucose-induced Cardiac Hypertrophy by Inhibiting PI3K/Akt/mTOR-mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modulation of FDG Uptake by Cell Cycle Synchronization Using a T-Type Calcium Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
How to control for Mibefradil's effects on L-type channels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the effects of Mibefradil (B1662139) on L-type calcium channels during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Mibefradil is described as a T-type selective calcium channel blocker. Do I need to be concerned about its effects on L-type calcium channels?
A1: Yes. While Mibefradil shows selectivity for T-type calcium channels, it also blocks L-type calcium channels, particularly in a voltage- and use-dependent manner.[1][2] The inhibitory effect on L-type channels can be significant and may have been underestimated in some earlier studies.[1] Therefore, it is crucial to account for and control for Mibefradil's effects on L-type channels in your experiments to ensure accurate interpretation of your results.
Q2: How can I experimentally separate Mibefradil's effects on T-type versus L-type calcium channels?
A2: You can use electrophysiological techniques, specifically voltage-clamp protocols, to isolate the activity of each channel type. By holding the cell membrane at different potentials, you can selectively inactivate one type of channel while recording the other. For example, a holding potential of around -40 mV will inactivate most T-type and sodium channels, allowing for the isolation of L-type channel currents.[3]
Q3: What are the typical IC50 values for Mibefradil on L-type and T-type calcium channels?
A3: The IC50 values for Mibefradil are highly dependent on experimental conditions such as the holding potential and the charge carrier used (Ca²⁺ vs. Ba²⁺). It is essential to consider these parameters when designing your experiments and interpreting your data. See the data summary table below for more details.
Q4: Are there other off-target effects of Mibefradil I should be aware of?
A4: Yes, Mibefradil has been shown to block other ion channels, including Orai channels and sodium channels.[4][5][6] If your experimental system expresses these channels, you may need to implement additional controls to account for these off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete block of L-type calcium channels with a specific blocker. | The blocker's effectiveness is voltage-dependent. | Adjust the holding potential. For dihydropyridines like nifedipine (B1678770), a more depolarized holding potential (e.g., -40 mV) can increase the block.[3] |
| Difficulty separating T-type and L-type currents. | The voltage-clamp protocol is not optimal for the specific cell type. | Empirically determine the optimal holding potential to inactivate T-type channels without significantly affecting L-type channels in your cell system. A voltage ramp or a series of pre-pulses can help determine the inactivation kinetics of the channels. |
| Observed effects of Mibefradil do not align with expected T-type channel blockade. | Mibefradil may be acting on L-type or other off-target channels like Orai channels. | Use specific L-type calcium channel blockers (e.g., nifedipine) in parallel experiments to subtract the L-type component. Consider using Orai channel blockers like BTP2 or GSK-7975A if Orai channel activity is suspected.[7] |
| Run-down of calcium channel currents during recording. | Instability of the patch-clamp recording or changes in intracellular milieu. | Include ATP and GTP in your intracellular solution to support channel function. Maintain a stable recording environment and monitor access resistance throughout the experiment. |
Data Presentation
Table 1: Mibefradil IC50 Values for Different Ion Channels
| Channel Type | Subtype(s) | IC50 | Experimental Conditions |
| T-type Ca²⁺ Channel | α1G | 270 nM | 2 mM Ca²⁺ as charge carrier |
| α1H | 140 nM | 2 mM Ca²⁺ as charge carrier | |
| L-type Ca²⁺ Channel | Cardiac | ~3 µM | Holding potential: -100 to -80 mV |
| Cardiac | ~0.1 µM | Holding potential: -50 mV | |
| Orai Channel | Orai1 | 52.6 µM | |
| Orai2 | 14.1 µM | ||
| Orai3 | 3.8 µM | ||
| Na⁺ Channel | NaV1.5 | 0.98 µM |
Note: IC50 values can vary between different studies and experimental setups. This table provides a general reference.[1][2][4][5][8]
Experimental Protocols
Protocol 1: Isolating L-type Calcium Channel Currents using Voltage-Clamp
This protocol is designed to isolate L-type calcium currents (ICa,L) to study the specific effects of Mibefradil on these channels.
1. Cell Preparation:
-
Prepare your cells of interest (e.g., isolated cardiomyocytes, transfected HEK293 cells) according to standard laboratory protocols.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block potassium currents, CsCl can be substituted for KCl. To block sodium currents, Tetrodotoxin (TTX) can be added.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Use the whole-cell patch-clamp configuration.
-
Holding Potential: Hold the membrane potential at -40 mV. This will inactivate the majority of T-type calcium channels and fast sodium channels.
-
Voltage-Step Protocol: From the holding potential of -40 mV, apply depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments for 200 ms) to elicit L-type calcium currents.
-
Data Acquisition: Record the resulting currents using appropriate hardware and software.
4. Application of Mibefradil and Controls:
-
After establishing a stable baseline recording of ICa,L, perfuse the external solution containing the desired concentration of Mibefradil.
-
To confirm that the recorded current is indeed through L-type channels, apply a specific L-type channel blocker, such as nifedipine (e.g., 10 µM), at the end of the experiment. The current sensitive to the L-type blocker is the ICa,L.
Protocol 2: Using a Specific L-type Blocker as a Control
This protocol describes how to use a dihydropyridine, such as nifedipine, to control for the L-type channel effects of Mibefradil.
1. Experimental Groups:
-
Group 1 (Mibefradil alone): Apply Mibefradil to your cells and measure the effect on the total calcium current (a combination of T-type and L-type currents, depending on the holding potential).
-
Group 2 (L-type blocker alone): Apply a specific L-type blocker (e.g., 10 µM nifedipine) to determine the contribution of L-type channels to the total calcium current.
-
Group 3 (Mibefradil + L-type blocker): Pre-incubate the cells with the L-type blocker to inhibit L-type channels, and then apply Mibefradil. The remaining effect of Mibefradil can be attributed to its action on T-type and other potential off-target channels.
2. Data Analysis:
-
By subtracting the current measured in the presence of the L-type blocker (Group 2) from the total current, you can isolate the L-type component.
-
Compare the effect of Mibefradil in the absence (Group 1) and presence (Group 3) of the L-type blocker to quantify its specific effect on L-type channels.
Mandatory Visualizations
Caption: Experimental workflows for isolating and controlling for Mibefradil's effects on L-type calcium channels.
Caption: Mibefradil's multiple ion channel targets contributing to the overall cellular effect.
Caption: Logical relationship for isolating T-type current by subtracting the L-type component.
References
- 1. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of mibefradil on sodium and calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High affinity interaction of mibefradil with voltage-gated calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding precipitation of Mibefradil in aqueous solutions
Welcome to the Technical Support Center for Mibefradil formulations. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Mibefradil and preventing its precipitation during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my Mibefradil precipitate when I dilute my organic stock solution with an aqueous buffer?
A1: Precipitation of Mibefradil, a poorly soluble drug, upon addition to an aqueous medium is a common issue stemming from several factors:
-
Exceeding Solubility Limit: The final concentration of Mibefradil in the aqueous solution may be higher than its intrinsic solubility. The free base form of Mibefradil has very low water solubility (approximately 0.00104 mg/mL).[1] The dihydrochloride (B599025) salt is significantly more soluble in water.[2]
-
Solvent Polarity Shift: Mibefradil is often dissolved in an organic solvent like DMSO to create a stock solution. When this is diluted into an aqueous buffer (e.g., PBS or cell culture media), the abrupt change in solvent polarity can cause the drug to crash out of solution.
-
pH Effects: Mibefradil is a basic compound with a pKa of 9.82.[1] Its solubility is pH-dependent. In solutions with a pH above its pKa, the un-ionized form will dominate, which is less soluble than the ionized form.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of Mibefradil. It is advisable to prepare and handle solutions at a consistent temperature.
Q2: What is the recommended solvent for preparing a Mibefradil stock solution?
A2: For preparing a stock solution, Dimethyl Sulfoxide (DMSO) is a common choice. Mibefradil dihydrochloride is soluble in DMSO up to 100 mM (approximately 56.86 mg/mL).[2]
Q3: What is the solubility of Mibefradil dihydrochloride in water?
A3: Mibefradil dihydrochloride is soluble in water up to 50 mM (approximately 28.43 mg/mL).[2] It is recommended to prepare and use aqueous solutions on the same day. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, it is important to equilibrate the solution to room temperature and ensure no precipitate is present.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | Rapid change in solvent polarity. | Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. This helps to minimize localized high concentrations of Mibefradil. |
| Final DMSO concentration is too low to maintain solubility. | Increase the final concentration of DMSO in your aqueous solution. However, be mindful of the tolerance of your experimental system (e.g., cell culture) to DMSO. | |
| Cloudiness or precipitation in aqueous solution over time | Solution instability or degradation. | Prepare fresh aqueous solutions of Mibefradil for each experiment. If you must store the solution, keep it at -20°C for no longer than one month and protect it from light.[3] |
| pH of the solution has changed. | Use a well-buffered aqueous system to maintain a stable pH. | |
| Inconsistent results in biological assays | Precipitation of Mibefradil leading to lower effective concentration. | Visually inspect your final solution for any signs of precipitation before use. Consider using a formulation strategy to improve solubility and stability. |
Quantitative Data Summary
The following table summarizes the solubility of Mibefradil dihydrochloride in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 28.43 | 50 |
| DMSO | 56.86 | 100 |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of Mibefradil Dihydrochloride from a DMSO Stock
This protocol is designed for preparing a dilute aqueous solution of Mibefradil for in vitro experiments, such as cell-based assays.
Materials:
-
Mibefradil dihydrochloride
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, HEPES-buffered saline, cell culture medium)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Mibefradil stock solution in DMSO:
-
Weigh out the required amount of Mibefradil dihydrochloride (MW: 568.56 g/mol ).
-
Dissolve it in the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C.
-
-
Dilute the stock solution in aqueous buffer:
-
Bring the Mibefradil stock solution and the aqueous buffer to room temperature.
-
Place the desired volume of aqueous buffer in a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the 10 mM Mibefradil stock solution dropwise to achieve the final desired concentration.
-
Continue vortexing for an additional 30-60 seconds.
-
Visually inspect the final solution for any signs of precipitation.
-
Note: The final concentration of DMSO should be kept as low as possible and should be consistent across all experimental conditions, including vehicle controls.
Protocol 2: General Method for Enhancing Mibefradil Solubility using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. This is a general protocol that can be adapted for Mibefradil.
Materials:
-
Mibefradil dihydrochloride
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
Filtration device (e.g., 0.22 µm syringe filter)
Procedure:
-
Prepare a solution of the cyclodextrin (B1172386):
-
Dissolve the chosen cyclodextrin in the aqueous buffer at the desired concentration. Gentle heating and stirring may be required to aid dissolution.
-
-
Add Mibefradil to the cyclodextrin solution:
-
Slowly add an excess amount of Mibefradil dihydrochloride to the cyclodextrin solution while stirring.
-
-
Equilibrate the mixture:
-
Seal the container and allow the mixture to stir at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.
-
-
Separate the undissolved drug:
-
After equilibration, filter the suspension through a 0.22 µm filter to remove any undissolved Mibefradil.
-
-
Determine the concentration of dissolved Mibefradil:
-
The concentration of Mibefradil in the clear filtrate can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Visualizations
Mibefradil's Effect on Intracellular Calcium Signaling
At micromolar concentrations, Mibefradil has been shown to increase cytosolic calcium ([Ca²⁺]cyt) by activating the Phospholipase C (PLC) signaling pathway.[3][4] This leads to the production of inositol (B14025) trisphosphate (IP₃), which binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored calcium. The depletion of ER calcium stores then triggers store-operated calcium entry (SOCE) through ORAI channels in the plasma membrane.[3][4]
Caption: Mibefradil-induced intracellular calcium signaling pathway.
Experimental Workflow for Preparing an Aqueous Solution
The following diagram illustrates the recommended workflow for preparing a diluted aqueous solution of Mibefradil from a DMSO stock to minimize precipitation.
Caption: Workflow for preparing Mibefradil aqueous solution.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mibefradil dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Mibefradil and Other T-type Calcium Channel Blockers for Researchers
This guide provides a detailed comparison of Mibefradil (B1662139) with other notable T-type calcium channel blockers, including NNC 55-0396 and Z944. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to T-type Calcium Channels
T-type calcium channels are low-voltage activated (LVA) channels that play a crucial role in regulating neuronal excitability and firing patterns.[1] Comprising three isoforms (CaV3.1, CaV3.2, and CaV3.3), these channels are implicated in various physiological and pathophysiological processes, including cardiovascular function and neuropathic pain.[1][2][3] Their involvement in disease has made them an attractive target for therapeutic intervention.
Mibefradil, a non-selective calcium channel blocker, was the first compound marketed with significant T-type calcium channel blocking activity.[4] However, it was voluntarily withdrawn from the market due to significant drug-drug interactions, primarily through the inhibition of the cytochrome P450 enzyme CYP3A4.[5][6][7] This has spurred the development of more selective T-type calcium channel blockers with improved safety profiles.
Comparative Analysis of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Mibefradil, NNC 55-0396, and Z944 against various T-type and L-type calcium channel isoforms. This quantitative data allows for a direct comparison of their potency and selectivity.
| Compound | CaV3.1 (T-type) | CaV3.2 (T-type) | CaV3.3 (T-type) | L-type (CaV1.2) | Data Source(s) |
| Mibefradil | 1.34 µM | 0.25 µM | Not Specified | 18.6 µM | [4][8] |
| NNC 55-0396 | 6.8 µM | Not Specified | Not Specified | > 100 µM | [9] |
| Z944 | 50 nM | 160 nM | 110 nM | 32,000 nM (32 µM) | [10] |
Experimental Protocols
The primary method for characterizing the potency and selectivity of T-type calcium channel blockers is the whole-cell patch-clamp technique. This electrophysiological method allows for the direct measurement of ionic currents through the channels in response to a test compound.
Whole-Cell Patch-Clamp Electrophysiology for T-type Channel Inhibition
1. Cell Preparation:
-
Use Human Embryonic Kidney (HEK-293) cells stably transfected with the specific human T-type calcium channel isoform of interest (CaV3.1, CaV3.2, or CaV3.3).
-
Alternatively, acutely dissociated neurons from relevant tissues (e.g., dorsal root ganglion for pain studies) can be used.[11]
-
Plate cells on glass coverslips coated with a substance like poly-L-lysine to promote adhesion.[12]
2. Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES. Adjust pH to 7.4 with TEA-OH.[12] Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal Pipette Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.[13]
3. Recording Procedure:
-
Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Approach a target cell with a borosilicate glass micropipette filled with the internal solution.
-
Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[12]
-
Clamp the cell membrane potential at a hyperpolarized holding potential (e.g., -100 mV) to ensure the T-type channels are available for opening.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV) to elicit T-type calcium currents.[12]
-
Apply the test compound (e.g., Mibefradil, NNC 55-0396, or Z944) at varying concentrations via the perfusion system.
-
Record the resulting inhibition of the T-type calcium current at each concentration.
4. Data Analysis:
-
Measure the peak inward current at each voltage step in the absence and presence of the drug.
-
Plot the concentration-response curve for the inhibition of the T-type current.
-
Fit the data with the Hill equation to determine the IC50 value, which represents the concentration of the blocker that inhibits 50% of the maximal current.
Signaling Pathways and Mechanisms of Action
The therapeutic and adverse effects of T-type calcium channel blockers are rooted in their modulation of specific signaling pathways.
T-type Calcium Channels in Hypertension
In the cardiovascular system, T-type calcium channels contribute to the regulation of vascular tone.[3] Their blockade by agents like Mibefradil leads to vasodilation and a subsequent reduction in blood pressure.[14]
T-type Calcium Channels in Neuropathic Pain
T-type calcium channels, particularly the CaV3.2 isoform, are upregulated in sensory neurons following nerve injury and contribute to the hyperexcitability that underlies neuropathic pain.[15][16] Blockade of these channels can reduce neuronal firing and alleviate pain.
Mibefradil's Drug Interaction Profile
The clinical use of Mibefradil was curtailed by its potent inhibition of cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a wide range of drugs.[5][17] This inhibition leads to elevated plasma concentrations of co-administered drugs, increasing the risk of toxicity.
Off-Target Effects and Safety Considerations
A critical aspect of drug development is minimizing off-target effects. While Mibefradil showed some selectivity for T-type over L-type channels, its inhibition of L-type channels and, more significantly, CYP450 enzymes, led to its withdrawal.[5][6] Newer agents like NNC 55-0396 and Z944 have been designed to have greater selectivity for T-type channels and reduced off-target activities. NNC 55-0396, a structural analog of Mibefradil, was developed to be more stable and produce less of the metabolite responsible for L-type channel inhibition.[18] Z944 exhibits a significantly higher selectivity for T-type channels over L-type channels and other ion channels.[10]
Conclusion
Mibefradil was a pioneering T-type calcium channel blocker that, despite its clinical efficacy, was ultimately limited by its off-target effects and drug interaction profile. The subsequent development of more selective agents like NNC 55-0396 and Z944 highlights the ongoing efforts to therapeutically target T-type calcium channels with greater precision and safety. For researchers in this field, understanding the comparative pharmacology, experimental methodologies, and underlying signaling pathways of these compounds is essential for advancing the development of novel and improved T-type calcium channel modulators.
References
- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. T-type calcium channels in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism-based inactivation of cytochrome P450 3A4 by mibefradil through heme destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mibefradil is a P-glycoprotein substrate and a potent inhibitor of both P-glycoprotein and CYP3A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NNC 55-0396 dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. Whole-cell patch-clamp recording of T-type Ca2+ channel current on dissociated DRG neurons [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. What are T-type calcium channel blockers and how do they work? [synapse.patsnap.com]
- 15. T-type voltage-gated calcium channels as targets for the development of novel pain therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Roles of T-Type Calcium Channel in the Development of Neuropathic Pain following Chronic Compression of Rat Dorsal Root Ganglia | Semantic Scholar [semanticscholar.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]
Mibefradil's Inhibitory Effect on T-type Calcium Currents: A Comparative Guide
For researchers and professionals in drug development, understanding the precise inhibitory effects of compounds on ion channels is paramount. This guide provides a comparative analysis of Mibefradil, a known blocker of T-type calcium channels, against other notable inhibitors. The data presented is curated from electrophysiological studies and is intended to offer a clear, objective comparison to aid in the selection of appropriate research tools.
Comparative Analysis of T-type Calcium Channel Blockers
Mibefradil exhibits a notable inhibitory effect on T-type calcium channels. Its potency, however, can be compared with several other compounds that also target these channels. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Mibefradil and its alternatives against the three subtypes of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), as well as L-type calcium channels for selectivity comparison.
| Compound | CaV3.1 (α1G) IC50 | CaV3.2 (α1H) IC50 | CaV3.3 (α1I) IC50 | L-type (CaV1.2) IC50 | Selectivity (L-type/T-type) |
| Mibefradil | 157 nM - 2.7 µM[1] | 0.25 µM[2] | 872 nM[1] | 18.6 µM | ~7-118 fold |
| Efonidipine (B1671133) | - | ~3 µM (potent blocker)[2] | - | - | Dual L/T blocker |
| Z944 | 50 - 160 nM[3][4] | 50 - 160 nM[3][4] | 50 - 160 nM[3][4] | >30 µM | >150 fold |
| TTA-A2 | 89 nM[5] | 92 nM[5][6] | 98 nM[6] | >30 µM[5][6] | ~300 fold[7] |
| NNC 55-0396 | 6.8 µM[8][9] | - | - | >100 µM[9] | >14 fold |
Note: IC50 values can vary depending on experimental conditions such as the charge carrier used (e.g., Ca²⁺ vs. Ba²⁺), holding potential, and stimulation frequency.[10]
Experimental Protocol: Validating T-type Current Inhibition via Whole-Cell Patch Clamp
The whole-cell patch-clamp technique is the gold standard for characterizing the effects of pharmacological agents on ion channels. Below is a detailed protocol for validating the inhibitory effect of a compound like Mibefradil on T-type calcium currents.
1. Cell Preparation:
-
Culture a cell line stably expressing the desired T-type calcium channel subtype (e.g., HEK-293 cells transfected with CaV3.1, CaV3.2, or CaV3.3).
-
Alternatively, primary neurons or cardiomyocytes known to endogenously express T-type currents can be used.
-
Dissociate cells and plate them onto glass coverslips suitable for microscopy and electrophysiological recording.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH.[1] To isolate Ca²⁺ currents, Na⁺ and K⁺ channel blockers (e.g., Tetrodotoxin and Tetraethylammonium) may be added.
-
Internal (Pipette) Solution (in mM): 135 CsF, 5 NaCl, 2.25 MgCl2, 17 HEPES, 7.5 EGTA, 2 Na2ATP. Adjust pH to 7.2 with CsOH.[1] Cesium is used to block outward K⁺ currents.
-
Test Compound Solutions: Prepare stock solutions of Mibefradil or other test compounds in an appropriate solvent (e.g., DMSO). Dilute to final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV to ensure the availability of T-type channels for activation.[1]
4. Data Acquisition:
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit T-type calcium currents.
-
Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Establish a stable baseline recording of T-type currents in the absence of the test compound.
-
Perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
Record the T-type currents at each concentration after the drug effect has reached a steady state.
5. Data Analysis:
-
Measure the peak amplitude of the inward T-type current at each voltage step, both before and after drug application.
-
Calculate the percentage of current inhibition for each concentration of the test compound.
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the dose-response curve with a Hill equation to determine the IC50 value and the Hill coefficient.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for validating T-type current inhibition.
Caption: Mibefradil's inhibitory action on T-type calcium channels.
References
- 1. bsys.ch [bsys.ch]
- 2. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Z 944 | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bio-techne.com [bio-techne.com]
- 10. Frequency-dependent blockade of T-type Ca2+ current by efonidipine in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Mibefradil's Downstream Effects Validated by Western Blot Analysis: A Comparative Guide
A detailed examination of Mibefradil's mechanism of action reveals significant downstream effects on cellular signaling pathways controlling proliferation and apoptosis. This guide provides a comparative analysis of Mibefradil's performance against the alternative T-type calcium channel blocker, NNC 55-0396, supported by quantitative Western blot data and detailed experimental protocols.
Mibefradil (B1662139), a T-type and L-type calcium channel blocker, has been shown to modulate key signaling pathways involved in cell survival and death. Its ability to also block Orai store-operated calcium channels leads to significant alterations in intracellular calcium concentration, triggering a cascade of downstream events. These effects, which include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest, have been validated through Western blot analysis, providing a quantitative measure of changes in protein expression.
Comparative Analysis of Mibefradil and NNC 55-0396
Western blot analyses have demonstrated that both Mibefradil and its analogue, NNC 55-0396, impact critical signaling nodes. Notably, NNC 55-0396, a more selective T-type calcium channel inhibitor, often exhibits a more potent effect.
In studies on medulloblastoma and neural progenitor cells, both compounds were found to induce apoptosis by increasing the expression of cleaved caspase-3 and decreasing the levels of the anti-apoptotic protein Bcl-2.[1] Furthermore, both drugs were shown to decrease the phosphorylation of AKT and GSK3β, key components of the PI3K/AKT/mTOR signaling pathway, without affecting the phosphorylation of ERK, JNK, or p38 MAP kinases. This indicates a targeted effect on the AKT pathway, a critical regulator of cell survival.
Another study in leukemia cell lines demonstrated that both Mibefradil and NNC-55-0396 reduced the phosphorylation of ERK1/2, suggesting an alternative pathway of action in different cell types.[2] In glioblastoma stem cells, Mibefradil has been shown to downregulate the AKT/mTOR pathway and the anti-apoptotic protein survivin, while upregulating the pro-apoptotic protein BAX and the apoptotic execution markers, cleaved caspase-9 and cleaved PARP.
The table below summarizes the quantitative data from Western blot analyses comparing the effects of Mibefradil and NNC 55-0396 on key downstream signaling proteins.
| Target Protein | Drug | Cell Type | Concentration | Change in Protein Expression/Phosphorylation | Reference |
| p-AKT (Ser473) | Mibefradil | Neural Progenitor Cells | 10 µM | Decreased | |
| p-AKT (Ser473) | NNC 55-0396 | Neural Progenitor Cells | 10 µM | Decreased | |
| p-GSK3β (Ser9) | Mibefradil | Neural Progenitor Cells | 10 µM | Decreased | |
| p-GSK3β (Ser9) | NNC 55-0396 | Neural Progenitor Cells | 10 µM | Decreased | |
| Cleaved Caspase-3 | Mibefradil | Neural Progenitor Cells | 10 µM | Increased | [1] |
| Cleaved Caspase-3 | NNC 55-0396 | Neural Progenitor Cells | 10 µM | Increased | [1] |
| Bcl-2 | Mibefradil | Neural Progenitor Cells | 10 µM | Decreased | |
| Bcl-2 | NNC 55-0396 | Neural Progenitor Cells | 10 µM | Decreased | |
| Cleaved PARP | Mibefradil | Medulloblastoma Cells | 10 µM | Increased | |
| Cleaved PARP | NNC 55-0396 | Medulloblastoma Cells | 10 µM | Increased (greater than Mibefradil) | [3] |
| p-ERK1/2 | Mibefradil | MOLT-4 Leukemia Cells | Not Specified | Reduced | [2] |
| p-ERK1/2 | NNC 55-0396 | MOLT-4 Leukemia Cells | Not Specified | Reduced | [2] |
Signaling Pathway and Experimental Workflow
The downstream effects of Mibefradil are initiated by its blockade of T-type calcium channels and Orai channels, leading to altered intracellular calcium levels. This, in turn, influences key signaling pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways, ultimately culminating in the induction of apoptosis.
Caption: Mibefradil's signaling pathway leading to apoptosis and inhibition of proliferation.
The validation of these downstream effects is achieved through Western blot analysis, a widely used technique to detect and quantify specific proteins in a sample.
Caption: A typical workflow for Western blot analysis.
Detailed Experimental Protocol: Western Blot Analysis
This protocol outlines the key steps for performing a Western blot to analyze the expression of downstream targets of Mibefradil.
1. Cell Culture and Treatment:
-
Culture cells (e.g., glioblastoma, medulloblastoma, or leukemia cell lines) in appropriate media and conditions.
-
Treat cells with Mibefradil or NNC 55-0396 at desired concentrations for a specified time. Include a vehicle-treated control group.
2. Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
4. SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli buffer and heating.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins based on molecular weight.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-cleaved caspase-3, anti-Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
7. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Logical Comparison of Mibefradil and NNC 55-0396
Caption: A logical comparison of Mibefradil and NNC 55-0396.
References
- 1. researchgate.net [researchgate.net]
- 2. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-Type Calcium Channel Inhibitors Induce Apoptosis in Medulloblastoma Cells Associated with Altered Metabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Mibefradil's Antiproliferative Effects: A Comparative Guide on Reproducibility
An objective analysis of the experimental evidence on Mibefradil's ability to inhibit cell proliferation, comparing its performance with alternative treatments and detailing the underlying methodologies.
Introduction
Mibefradil (B1662139), a T-type calcium channel blocker originally developed for hypertension, has been repurposed and investigated for its potential as an anticancer agent.[1][2][3] Its ability to inhibit cell proliferation in various cancer models has been documented in multiple studies. This guide provides a comprehensive comparison of the reproducibility of Mibefradil's effects on cell proliferation, supported by experimental data from peer-reviewed research. We delve into the quantitative measures of its efficacy across different cancer cell lines, compare it with other T-type calcium channel blockers, and provide detailed experimental protocols to aid researchers in replicating and building upon these findings.
I. Comparative Efficacy of Mibefradil on Cell Proliferation
Mibefradil has demonstrated dose-dependent inhibition of cell proliferation across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing its potency. The following table summarizes the IC50 values of Mibefradil in various cancer cell lines as reported in different studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Y79 | Retinoblastoma | 0.6 - 1.5 | [4][5] |
| WERI-Rb1 | Retinoblastoma | 0.6 - 1.5 | [4] |
| MCF7 | Breast Cancer | 0.6 - 1.5 | [4][5] |
| Glioma C6 | Glioma | 5 | [4][5] |
| ONS-76 | Medulloblastoma | ~5-10 | [6] |
| DAOY | Medulloblastoma | ~5-10 | [6] |
| MOLT-4 | Leukemia | Not specified | [7] |
| HEK293 T-REx | (with Orai1/2/3 overexpression) | Orai1: 52.6, Orai2: 14.1, Orai3: 3.8 | [8] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as the duration of drug exposure and the proliferation assay used.
II. Comparison with Other T-type Calcium Channel Blockers
Several studies have compared the antiproliferative effects of Mibefradil to other T-type calcium channel blockers. This provides context for its relative potency and specificity.
| Drug | Target | Cell Line(s) | Key Findings | Reference |
| Mibefradil | T-type Ca2+ channels, Orai channels | Y79, WERI-Rb1, MCF7, Glioma C6, Medulloblastoma cell lines | Potent inhibitor of cell proliferation. | [4][5][6][8] |
| Pimozide (B1677891) | T-type Ca2+ channels | Y79, WERI-Rb1, MCF7, Glioma C6 | Inhibits cell proliferation with similar IC50 values to Mibefradil (0.6-1.5 µM in sensitive cells). However, it induces apoptosis, whereas Mibefradil primarily causes necrosis.[4][5][9] | [4][5] |
| NNC-55-0396 | T-type Ca2+ channels (CaV3.1 and CaV3.2) | Medulloblastoma cells, Leukemia cell lines | Induces apoptosis and inhibits cell proliferation.[10] | [10] |
| Ethosuximide | T-type Ca2+ channels | HEK293 T-REx with Orai overexpression | Had no or minimal effects on Orai channels, unlike Mibefradil.[8] | [8] |
| ML218 | T-type Ca2+ channels | HEK293 T-REx with Orai overexpression | Had no or minimal effects on Orai channels, unlike Mibefradil.[8] | [8] |
| Efonidipine | L-type and T-type Ca2+ channels | Not specified in provided abstracts | A dual L-/T-type channel blocker.[2] | [2] |
| Nifedipine | L-type Ca2+ channels | Human peripheral blood mononuclear cells | Mibefradil exhibited a more pronounced inhibition of proliferation than nifedipine.[11] | [11] |
III. Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols are crucial. Below are generalized methodologies extracted from the cited literature for key experiments.
A. Cell Proliferation Assays
-
Cell Lines and Culture: Cancer cell lines (e.g., Y79, MCF7, ONS-76, DAOY) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. Mibefradil, dissolved in a suitable solvent (e.g., DMSO), is added to the media at various concentrations. Control cells are treated with the vehicle alone.
-
Assessment of Proliferation:
-
[3H]Thymidine Incorporation Assay: After drug treatment for a specified period (e.g., 24-72 hours), [3H]thymidine is added to the culture medium. The amount of incorporated radioactivity, which is proportional to DNA synthesis and cell proliferation, is measured using a scintillation counter.[11]
-
MTT/WST-1 Assay: These colorimetric assays measure cell viability based on the metabolic activity of the cells. After drug treatment, MTT or WST-1 reagent is added to the wells. The formation of formazan, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.[8]
-
Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells. After treatment, cells are stained with trypan blue, and the number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.[6]
-
AlamarBlue Assay: This assay uses a redox indicator to measure cell viability. The reduction of the AlamarBlue reagent by metabolically active cells is measured fluorometrically or colorimetrically.[6]
-
B. Cell Cycle Analysis
-
Cell Preparation: Cells are treated with Mibefradil for a defined period. Both adherent and floating cells are collected, washed with PBS, and fixed in cold ethanol (B145695) (e.g., 70%).
-
Staining: Fixed cells are washed and stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to eliminate RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[8][12]
C. Apoptosis Assays
-
Annexin V/PI Staining: This is a common method to detect apoptosis. Cells are treated with Mibefradil, harvested, and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells). The stained cells are then analyzed by flow cytometry.
-
LDH Assay: Lactate dehydrogenase (LDH) is released from cells with damaged plasma membranes. The amount of LDH in the culture medium, which is proportional to cell death, can be measured using a colorimetric assay.[8]
IV. Signaling Pathways and Mechanisms of Action
Mibefradil's antiproliferative effects are mediated through the modulation of several signaling pathways.
A. T-type Calcium Channel Blockade
The primary mechanism of action of Mibefradil is the blockade of T-type calcium channels (Cav3).[1][13] These channels are often overexpressed in cancer cells and are involved in regulating cell cycle progression and proliferation.[7]
Caption: Mibefradil's primary mechanism of inhibiting cell proliferation.
B. Inhibition of Orai Channels
Recent studies have shown that Mibefradil can also block Orai store-operated calcium channels, which are also implicated in cancer cell proliferation.[8] This suggests a broader mechanism of action beyond T-type channel blockade.
Caption: Mibefradil's inhibitory effect on Orai channels.
C. Modulation of Other Signaling Pathways
Mibefradil has been shown to influence other signaling pathways involved in cell proliferation and survival. For instance, in triple-negative breast cancer, Mibefradil has been found to target AURKA (Aurora Kinase A), leading to apoptosis.[14] In leukemia cells, it has been observed to reduce the phosphorylation of ERK1/2.[7]
References
- 1. Repurposing and Rescuing of Mibefradil, an Antihypertensive, for Cancer: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms. [scholars.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms. | Semantic Scholar [semanticscholar.org]
- 10. T-Type Calcium Channel Inhibitors Induce Apoptosis in Medulloblastoma Cells Associated with Altered Metabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mibefradil-induced inhibition of proliferation of human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
Mibefradil and Nifedipine: A Comparative Analysis of Vasodilatory Mechanisms and Efficacy
A detailed guide for researchers on the distinct pharmacological profiles of mibefradil (B1662139) and nifedipine (B1678770), focusing on their vasodilatory actions, supported by experimental data and methodologies.
Mibefradil and nifedipine are both calcium channel blockers utilized in the management of hypertension and angina, but they exhibit distinct pharmacological profiles due to their differential selectivity for calcium channel subtypes.[1][2] Nifedipine, a dihydropyridine, primarily targets L-type (long-lasting) calcium channels, which are pivotal in regulating vascular smooth muscle contraction.[3][4] Mibefradil, belonging to a different structural class, is recognized for its blockade of both T-type (transient) and L-type calcium channels.[5][6] This dual mechanism of action confers a unique vasodilatory and overall hemodynamic profile upon mibefradil.[1][6]
Mechanism of Action: Differentiated Calcium Channel Blockade
Vasodilation, the widening of blood vessels, is fundamentally regulated by the intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells (VSMCs). The influx of extracellular calcium through voltage-gated calcium channels is a primary trigger for vasoconstriction.
-
Nifedipine's Mechanism: Nifedipine selectively blocks L-type calcium channels (Cav1.2).[3][7] These channels are activated by significant membrane depolarization and are the main pathway for calcium entry to initiate and maintain myogenic tone in many blood vessels.[7][8] By inhibiting this influx, nifedipine leads to smooth muscle relaxation and vasodilation.[4]
-
Mibefradil's Mechanism: Mibefradil's broader activity includes the blockade of T-type calcium channels, which are activated at more negative membrane potentials than L-type channels.[2][8] T-type channels are implicated in the regulation of vascular tone, particularly in smaller resistance arteries.[8] By blocking both T- and L-type channels, mibefradil offers a more comprehensive inhibition of calcium-dependent vasoconstriction.[6] This dual blockade contributes to its potent peripheral and coronary vasodilatory effects.[1][5]
The distinct mechanisms are visualized in the signaling pathway below.
Comparative Vasodilatory Efficacy: Experimental Data
Head-to-head studies in isolated vascular preparations provide quantitative data on the vasodilatory potency of these two agents. A study on isolated rat cremaster muscle arterioles, which exhibit spontaneous myogenic tone, offers a direct comparison.
| Parameter | Mibefradil | Nifedipine | Significance |
| Inhibition of Myogenic Tone (pEC50) | 6.65 ± 0.20 | 7.04 ± 0.17 | Not Significant |
| Inhibition of KCl-induced Vasoconstriction (pEC50) | 6.45 ± 0.27 | 6.93 ± 0.38 | Not Significant |
| pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximum possible effect. A higher value indicates greater potency. Data sourced from studies on rat cremaster muscle arterioles.[9][10] |
The data indicate that in this specific vascular bed, both mibefradil and nifedipine potently inhibit myogenic tone and depolarization-induced vasoconstriction with comparable efficacy.[9][10] However, the study also noted mechanistic differences, where nifedipine's effects were more closely tied to reductions in intracellular Ca2+, while mibefradil appeared to exhibit additional actions beyond direct blockade of Ca2+ entry.[9][10] Clinical studies have shown that mibefradil's antihypertensive effects are comparable or superior to those of nifedipine, often with a different side-effect profile, such as fewer instances of vasodilatory-related adverse events.[11][12]
Experimental Protocols
The evaluation of vasodilatory properties typically involves ex vivo experiments using isolated blood vessels mounted in an organ bath or wire myograph system. This allows for the direct measurement of vascular tension in a controlled environment.[13]
-
Tissue Preparation:
-
A blood vessel (e.g., rat thoracic aorta or mesenteric artery) is carefully dissected and placed in cold, oxygenated Krebs-Henseleit Solution.[13][14]
-
Adhering connective and adipose tissues are removed under a dissecting microscope.
-
The vessel is cut into small rings (typically 2-3 mm in length).[13][14]
-
-
Mounting and Equilibration:
-
The arterial rings are mounted on wires in a myograph or hooks in an organ bath chamber filled with Krebs-Henseleit Solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.[14][15]
-
An optimal resting tension is applied, and the rings are allowed to equilibrate for a period (e.g., 60-90 minutes).[13]
-
-
Viability and Pre-contraction:
-
The viability of the smooth muscle is confirmed by inducing a contraction with a high-potassium solution (e.g., 60-80 mM KCl).[13]
-
After washing and returning to baseline, a submaximal, stable contraction is induced using a vasoconstrictor agent like phenylephrine (B352888) or norepinephrine.[13]
-
-
Drug Application and Data Acquisition:
-
Once a stable contractile plateau is reached, the test compound (mibefradil or nifedipine) is added to the bath in a cumulative, concentration-dependent manner.
-
Changes in isometric tension are continuously recorded using a force transducer and data acquisition system.[13]
-
-
Data Analysis:
-
The relaxation at each drug concentration is calculated as a percentage of the pre-contracted tension.
-
Concentration-response curves are plotted to determine pharmacological parameters such as pEC50 and maximal relaxation (Emax).
-
The workflow for such an experiment is outlined in the diagram below.
Conclusion
Mibefradil and nifedipine are both effective vasodilators, but they operate through distinct mechanisms. Nifedipine's action is concentrated on the L-type calcium channels, a well-established pathway for regulating vascular tone.[3] Mibefradil offers a broader mechanism by inhibiting both L-type and T-type calcium channels, which may provide a different therapeutic and side-effect profile.[5][6] While ex vivo studies show comparable potencies in certain vascular beds, the dual-channel blockade of mibefradil represents a key pharmacological distinction that is critical for researchers in cardiovascular drug development to consider.[9][10]
References
- 1. Mibefradil: a new class of calcium-channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mibefradil: A T-Type Calcium Channel Blocker | AAFP [aafp.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. youtube.com [youtube.com]
- 5. Mibefradil, a pharmacologically distinct calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Cav1.2 L-type Ca2+ channels in vascular tone: effects of nifedipine and Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of mibefradil and nifedipine on arteriolar myogenic responsiveness and intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mibefradil in the treatment of systemic hypertension: comparative studies with other calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. reprocell.com [reprocell.com]
Mibefradil's Efficacy Across Diverse Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Mibefradil (B1662139), originally developed as a T-type calcium channel blocker for hypertension, has garnered significant attention in the oncology field for its potential as an anti-cancer agent.[1][2] This guide provides a cross-validation of Mibefradil's efficacy in various cell lines, offering a comparative analysis with other relevant compounds and detailing the experimental protocols to support the findings.
Comparative Efficacy of Mibefradil and Alternatives
The anti-proliferative activity of Mibefradil has been evaluated across a range of cancer cell lines. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell type. The following tables summarize the IC50 values of Mibefradil and compares it with other T-type calcium channel blockers, Pimozide (B1677891) and NNC-55-0396.
Table 1: IC50 Values of Mibefradil in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mibefradil IC50 (µM) |
| Y79 | Retinoblastoma | 0.6 - 1.5[3] |
| WERI-Rb1 | Retinoblastoma | 0.6 - 1.5[3] |
| MCF7 | Breast Cancer | 1.1[4] |
| C6 | Glioma | 5[3] |
| A2780 | Ovarian Cancer | 24.23[5] |
| A2780/Taxol | Paclitaxel-resistant Ovarian Cancer | 35.26[5] |
| ONS-76 | Medulloblastoma | 1 - 10[6] |
| DAOY | Medulloblastoma | 1 - 10[6] |
Table 2: Comparative IC50 Values of Mibefradil and Other T-type Calcium Channel Blockers
| Cell Line | Cancer Type | Mibefradil IC50 (µM) | Pimozide IC50 (µM) |
| Y79 | Retinoblastoma | 0.6 - 1.5[3] | 0.6 - 1.5[3] |
| WERI-Rb1 | Retinoblastoma | 0.6 - 1.5[3] | 0.6 - 1.5[3] |
| MCF7 | Breast Cancer | 1.1[4] | 0.6[4] |
| C6 | Glioma | 5[3] | 8[3] |
| U-87MG | Glioblastoma | Not specified | 12 - 16[7] |
| Daoy | Medulloblastoma | Not specified | 12 - 16[7] |
| GBM 28 | Glioblastoma | Not specified | 12 - 16[7] |
| U-251MG | Glioblastoma | Not specified | 12 - 16[7] |
NNC-55-0396, another T-type calcium channel antagonist, has also been shown to inhibit proliferation in leukemia cell lines in a concentration-dependent manner, similar to Mibefradil.[8]
Mechanism of Action and Signaling Pathways
Mibefradil's anti-cancer effects are not solely attributed to the blockade of T-type calcium channels. It also potently inhibits Orai channels, which are store-operated calcium channels, with a higher potency for Orai3.[9] This dual inhibition disrupts intracellular calcium homeostasis, leading to the induction of apoptosis and cell cycle arrest.[9]
Recent studies have elucidated the involvement of specific signaling pathways in Mibefradil's mechanism of action. In glioblastoma stem-like cells, Mibefradil has been shown to suppress the pro-survival AKT/mTOR pathway.[1] Furthermore, in triple-negative breast cancer cells, Mibefradil has been found to target Aurora Kinase A (AURKA), a key regulator of mitosis, leading to apoptosis.[10]
Caption: Mibefradil's dual inhibitory action on key cancer signaling pathways.
Experimental Protocols
The following is a generalized protocol for assessing cell viability using the MTT assay, a common method for determining the cytotoxic effects of a compound.
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of Mibefradil or other test compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[6][11]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[11]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Mix gently to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Caption: Workflow for determining cell viability using the MTT assay.
Conclusion
Mibefradil demonstrates significant anti-proliferative effects across a variety of cancer cell lines, operating through a multi-faceted mechanism that includes the inhibition of both T-type calcium channels and Orai channels, as well as the modulation of key cancer-related signaling pathways like AKT/mTOR and AURKA. While its efficacy is comparable to other T-type calcium channel blockers like Pimozide in some cell lines, its unique dual-channel inhibitory action presents a compelling case for its continued investigation as a potential cancer therapeutic. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic potential and safety profile.[1]
References
- 1. Targetable T-type calcium channels drive glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing and Rescuing of Mibefradil, an Antihypertensive, for Cancer: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mibefradil in the Treatment of Hypertension and Angina: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of data from Mibefradil (B1662139) treatment groups, offering a comparative perspective against other calcium channel blockers and placebo. The information is compiled from various clinical trials and pharmacological studies to support research and drug development efforts.
Comparative Efficacy in Hypertension
Mibefradil has been evaluated in several double-blind, randomized clinical trials against other widely used antihypertensive agents. The following tables summarize the key efficacy data from these studies.
Table 1: Mibefradil vs. Amlodipine (B1666008) for Mild-to-Moderate Essential Hypertension [1]
| Parameter | Mibefradil (50/100 mg once daily) | Amlodipine (5/10 mg once daily) |
| Mean Reduction in Trough Sitting Diastolic Blood Pressure (SDBP) | -11.5 ± 8.2 mm Hg | -13.2 ± 7.9 mm Hg |
| Percentage of Patients with Normalized SDBP (≤ 90 mm Hg) | ~74% | ~74% |
| Change in Heart Rate | -5.5 bpm | No change |
Table 2: Mibefradil vs. Diltiazem (B1670644) CD for Mild-to-Moderate Essential Hypertension [2]
| Parameter | Mibefradil (100 mg once daily) | Diltiazem CD (360 mg once daily) | p-value |
| Mean Reduction in Trough SDBP | -14.0 ± 7.8 mmHg | -9.5 ± 7.5 mmHg | < 0.001 |
| Percentage of Patients with Normalized SDBP | 72% | 51% | < 0.01 |
Table 3: Mibefradil vs. Nifedipine (B1678770) GITS in Moderate-to-Severe Hypertensives [3]
| Parameter | Mibefradil (up to 150 mg) | Nifedipine GITS (up to 90 mg) |
| Response Rate (Diastolic Blood Pressure Reduction) | 86% | 69% |
| Adverse Events Related to Vasodilation | Less Prevalent | More Prevalent |
Efficacy in Chronic Stable Angina Pectoris
Mibefradil has also demonstrated efficacy in the treatment of chronic stable angina.[4]
-
Placebo-Controlled Trials : Treatment with 100 mg of Mibefradil resulted in significant improvements in all exercise tolerance test parameters.[4]
-
Comparative Trials : 100 mg of Mibefradil once daily was found to be superior in efficacy to 10 mg of amlodipine once daily and at least equivalent to diltiazem.[4]
Safety and Tolerability Profile
The safety of Mibefradil has been assessed in numerous clinical trials.[5]
Table 4: Incidence of Common Adverse Events (Mibefradil 100 mg vs. Placebo) [5]
| Adverse Event | Mibefradil 100 mg | Placebo |
| Dizziness | 2.1% | 1.8% |
| Leg Edema | 3.5% | 1.4% |
| Fatigue | 2.1% | 1.4% |
| Lightheadedness | 2.1% | 0.4% |
A notable finding from active-controlled trials was a lower incidence of pedal edema with Mibefradil (5.1%) compared to amlodipine (25.7%), diltiazem SR/CD (9.4%), and nifedipine SR/GITS (17.4%).[5] The rates of premature discontinuation due to adverse events for the 50 mg and 100 mg doses of Mibefradil were 2.5% and 3.5% respectively, compared to 3.5% for placebo.[5]
Experimental Protocols
The clinical trials cited in this guide followed rigorous, double-blind, randomized, parallel-group, and multicenter designs.
Mibefradil vs. Amlodipine Study Protocol: [1]
-
Patient Population : 239 patients with uncomplicated mild-to-moderate essential hypertension.
-
Treatment Regimen : Patients received either 50 mg of Mibefradil or 5 mg of amlodipine once daily for 4 weeks. This was followed by a forced titration to 100 mg of Mibefradil or 10 mg of amlodipine for an additional 8 weeks.
-
Withdrawal Period : Following the 12-week treatment, patients entered a 4-week withdrawal period where they either continued their therapy or were switched to a placebo.
Mibefradil vs. Diltiazem CD Study Protocol: [2]
-
Patient Population : 201 patients with uncomplicated, mild-to-moderate essential hypertension (baseline sitting diastolic blood pressure [SDBP] of ≥ 95 and ≤ 114 mmHg).
-
Treatment Regimen : Patients were evenly randomized to receive either 100 mg of Mibefracil or 360 mg of diltiazem CD daily for 12 weeks.
-
Withdrawal Period : After 12 weeks, patients entered a 4-week withdrawal period, either continuing active treatment or switching to placebo.
Statistical Analysis from In Vitro Study: [6] In a study investigating the cellular targets of Mibefradil, statistical analyses were performed to compare the means of group data. For data fitting a normal distribution, a two-tailed unpaired Student's t-test or a one-way ANOVA followed by Tukey's multiple comparisons post-hoc test was used.[6] The significance level was set at p < 0.05.[6]
Mechanism of Action and Signaling Pathway
Mibefradil is a calcium channel blocker with a greater selectivity for T-type calcium channels over L-type channels.[7] This selective blockade is believed to be responsible for many of its unique properties, including vasodilation, a decrease in peripheral vascular resistance, and a reduction in heart rate without significantly affecting cardiac contractility.[7][8]
More recent research has revealed additional cellular targets and pathways affected by Mibefradil. It has been shown to elicit an increase in cytosolic calcium concentration ([Ca2+]cyt) by activating phospholipase C (PLC) and stimulating inositol (B14025) 1,4,5-trisphosphate (IP3) receptors, leading to the release of calcium from the endoplasmic reticulum (ER).[6] This depletion of ER calcium stores then triggers store-operated calcium entry (SOCE) through ORAI channels.[6]
References
- 1. A randomised, double-blind trial comparing mibefradil and amlodipine: two long-acting calcium antagonists with similar efficacy but different tolerability profiles. Mibefradil International Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive effects of mibefradil: a double-blind comparison with diltiazem CD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antihypertensive efficacy of the novel calcium antagonist mibefradil in comparison with nifedipine GITS in moderate to severe hypertensives with ambulatory hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mibefradil, a T-type channel-selective calcium antagonist: clinical trials in chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety of mibefradil, a new once-a-day, selective T-type calcium channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the electrophysiological footprint of Mibefradil and verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological properties of Mibefradil (B1662139) and Verapamil (B1683045), two calcium channel blockers with distinct pharmacological profiles. The information presented herein is intended to assist researchers and drug development professionals in understanding the nuanced effects of these compounds on cardiac ion channels and overall cardiac electrophysiology.
Executive Summary
Mibefradil, a tetralol derivative, was initially marketed as a selective T-type calcium channel antagonist. In contrast, Verapamil, a phenylalkylamine, is a well-established L-type calcium channel blocker. While both drugs exert their primary effects through the modulation of calcium channels, their electrophysiological footprints differ significantly in terms of their selectivity for various ion channels, including sodium and potassium channels. These differences have important implications for their therapeutic applications and potential side-effect profiles. This guide presents a quantitative comparison of their effects on key cardiac ion channels and action potential parameters, supported by detailed experimental protocols.
Quantitative Comparison of Ion Channel Blockade
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Mibefradil and Verapamil for various cardiac ion channels, providing a clear comparison of their potency and selectivity.
| Ion Channel | Mibefradil (IC50) | Verapamil (IC50) | Cell Type/Expression System | Reference |
| T-type Ca²⁺ Channel (Caᵥ3.x) | 0.29 µM | Not widely reported for T-type selectivity | HEK-293 cells expressing rat brain α₁₃.₃b + β₂ | [1][2][3][4] |
| L-type Ca²⁺ Channel (Caᵥ1.2) | 2.7 µM | ~10 µM (tonic block) | HEK-293 cells expressing human intestinal α₁C + β₂ | [1][2][3][4] |
| Cardiac Na⁺ Channel (Naᵥ1.5) | 0.98 µM | ~11 µM (for delayed rectifying K+ current inhibition) | HEK-293 cells expressing Naᵥ1.5 | [1][2][3][4] |
| hERG K⁺ Channel (IKr) | 1.43 µM | 0.143 µM (143.0 nmol/L) | Mammalian cells (COS) | [5][6][7][8][9] |
| ATP-activated K⁺ Channel (IK(ATP)) | 0.50 µM | Not reported in these studies | Adrenal zona fasciculata cells | [10] |
| A-type K⁺ Current (IA) | 4.65 µM | Not reported in these studies | Adrenal zona fasciculata cells | [10] |
| Delayed Rectifier K⁺ Current | 0.3 µM | Not reported in these studies | Human fusion-competent myoblasts | [11] |
| Ether-à-go-go K⁺ Current | 0.7 µM | Not reported in these studies | Human fusion-competent myoblasts | [11] |
| Inward Rectifier K⁺ Current | 5.6 µM | Not reported in these studies | Human fusion-competent myoblasts | [11] |
Effects on Cardiac Action Potential
The differential blockade of various ion channels by Mibefradil and Verapamil leads to distinct effects on the cardiac action potential.
| Parameter | Mibefradil | Verapamil | Experimental Model | Reference |
| Action Potential Duration (APD) | Can shorten APD at 50% repolarization (APD50) and prolong APD at 90% repolarization (APD90) | Decreases action potential duration at 90% repolarization (APD90) | Isolated rat heart | [12] |
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique , a gold standard for studying ion channel electrophysiology.
Whole-Cell Patch-Clamp Recording
Objective: To measure the ionic currents flowing through specific ion channels in isolated cells and to determine the inhibitory effects of Mibefradil and Verapamil.
Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression. These cells are transiently or stably transfected with the cDNA encoding the specific ion channel subunit of interest (e.g., Caᵥ3.2, Caᵥ1.2, Naᵥ1.5, hERG).
-
Primary Cells: Cardiomyocytes are isolated from animal models (e.g., rat, guinea pig) through enzymatic digestion.
Solutions:
-
External Solution (for Calcium Currents): Typically contains (in mM): 135 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 CaCl₂, 10 HEPES, adjusted to pH 7.4 with TEA-OH.
-
Internal (Pipette) Solution (for Calcium Currents): Typically contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.
-
External Solution (for Sodium Currents): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (for Sodium Currents): Typically contains (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution (for Potassium Currents): Typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (for Potassium Currents): Typically contains (in mM): 130 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with KOH.
Recording Procedure:
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and mounted on a micromanipulator.
-
The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" (resistance > 1 GΩ) is formed through gentle suction.
-
The membrane patch under the pipette tip is then ruptured by a brief pulse of suction, establishing a low-resistance electrical access to the cell interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.
-
Voltage steps are applied to elicit ionic currents through the channels of interest.
-
The drug (Mibefradil or Verapamil) is applied to the external solution at various concentrations, and the resulting inhibition of the ionic current is measured.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by Mibefradil and Verapamil and the typical experimental workflow for their electrophysiological comparison.
Caption: Primary ion channel targets of Mibefradil and Verapamil.
Caption: Experimental workflow for comparing ion channel blockade.
Conclusion
Mibefradil and Verapamil exhibit distinct electrophysiological profiles. Mibefradil demonstrates a preference for T-type calcium channels but also significantly inhibits sodium and various potassium channels at micromolar concentrations.[1][2][3][4][10][11] Verapamil is a potent blocker of L-type calcium channels and the hERG potassium channel, with less pronounced effects on other channel types.[5][6][7][8][9] These differences in ion channel interactions underlie their varied effects on the cardiac action potential and their respective clinical applications and safety profiles. A thorough understanding of these electrophysiological footprints is crucial for the development of novel cardiovascular therapies with improved efficacy and reduced proarrhythmic risk.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Effect of mibefradil on sodium and calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ClinPGx [clinpgx.org]
- 8. HERG and KvLQT1/IsK, the cardiac K+ channels involved in long QT syndromes, are targets for calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Mibefradil potently blocks ATP-activated K(+) channels in adrenal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mibefradil (Ro 40-5967) inhibits several Ca2+ and K+ currents in human fusion-competent myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The influence of verapamil and its isomers on vulnerability to ventricular fibrillation during acute myocardial ischemia and adrenergic stimulation in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mibefradil Dihydrochloride Hydrate: A Comprehensive Guide for Laboratory Professionals
For immediate release – Researchers and laboratory personnel handling Mibefradil dihydrochloride (B599025) hydrate (B1144303) must adhere to strict disposal protocols to ensure safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound, which is classified as acutely toxic if ingested. All disposal activities must be conducted in accordance with local, state, and federal regulations, and through a licensed hazardous waste disposal service.
Immediate Safety and Handling Precautions
Mibefradil dihydrochloride hydrate is categorized as Acute Toxicity, Oral (Category 4), and is harmful if swallowed. Appropriate personal protective equipment (PPE), including a dust mask or respirator, eye shields, and gloves, should be worn at all times when handling this compound. All work with the solid form should be conducted in a chemical fume hood to prevent inhalation of dust particles.
Summary of Key Disposal Data
| Parameter | Guideline | Citation |
| Hazard Classification | Acute Toxicity, Oral (Category 4) | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Primary Disposal Method | Dispose of contents and container to an approved waste disposal plant | [2] |
| Prohibited Disposal | Do not dispose of in regular trash or discharge into sewer systems. | [3][4] |
| PPE Requirement | Dust mask (type N95 or equivalent), eyeshields, gloves | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
Waste Segregation and Collection (Solid Waste)
-
Do Not Mix: Solid this compound waste should be kept separate from liquid waste and other chemical waste streams to avoid unintended reactions.[5]
-
Designated Container: Collect solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., GHS07 for acute toxicity).
Management of Contaminated Labware and Equipment
-
Gross Decontamination: Remove any visible solid residue from surfaces or equipment by carefully wiping with a disposable towel wetted with an appropriate solvent (e.g., 70% ethanol (B145695) or soapy water).[6] Care should be taken not to aerosolize dust particles.[6]
-
Solvent Selection: When choosing a solvent for decontamination, ensure it is compatible with the material of the equipment and effective at dissolving the compound. Avoid solvents that may enhance skin absorption.[6]
-
Waste Collection: All materials used for decontamination, such as towels and wipes, must be disposed of as solid hazardous waste in the designated container.[6] Rinsate from cleaning glassware should be collected as liquid hazardous waste.
Disposal of Empty Containers
-
Regulatory Consideration: The original container of an acutely toxic chemical may be considered hazardous waste even when empty.
-
Procedure: It is best practice to triple-rinse the empty this compound container with a suitable solvent. The rinsate must be collected and managed as hazardous liquid waste. After rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.
Final Disposal Workflow
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible chemicals.
-
Professional Collection: Arrange for the collection of the hazardous waste by a licensed and approved environmental waste management service.[7] Do not attempt to transport the waste off-site personally.
-
Documentation: Ensure a manifest or chain-of-custody document is provided by the waste disposal company for all disposed materials, and maintain these records as required by your institution and regulatory agencies.[7]
Disposal Decision Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Pharmaceutical Drug Waste | Office of Clinical and Research Safety [vumc.org]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 7. easyrxcycle.com [easyrxcycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
